Methyl 2-iodo-5-methoxybenzoate
Description
BenchChem offers high-quality Methyl 2-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-iodo-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRCCNSFEFSPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743854 | |
| Record name | Methyl 2-iodo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857599-37-2 | |
| Record name | Methyl 2-iodo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 2-iodo-5-methoxybenzoate
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2 ) is a high-value halogenated building block used primarily in the synthesis of complex biaryl scaffolds via palladium-catalyzed cross-coupling reactions. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the ester, providing a highly reactive site for oxidative addition, while the meta-methoxy group serves as a versatile handle for further electronic tuning or hydrogen bond acceptor placement. This guide details its identification, validated synthetic pathways, and application in chemoselective transformations.
Compound Profile & Identification
The precise regiochemistry of this compound is critical, as positional isomers (e.g., methyl 5-iodo-2-methoxybenzoate) possess significantly different electronic properties and CAS numbers.
Chemical Identity Table[1]
| Parameter | Specification |
| Chemical Name | Methyl 2-iodo-5-methoxybenzoate |
| CAS Number | 857599-37-2 |
| Molecular Formula | C₉H₉IO₃ |
| Molecular Weight | 292.07 g/mol |
| SMILES | COC1=CC(OC)=C(I)C=C1C(=O)OC |
| MDL Number | MFCD12923253 |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
Note on Isomerism: Researchers must distinguish this compound from its isomer, Methyl 5-iodo-2-methoxybenzoate (CAS 40757-09-3) . The 2-iodo position in the subject compound offers unique steric protection and reactivity profiles in Suzuki-Miyaura couplings compared to the 5-iodo analog.
Validated Synthetic Protocols
Synthesis of Methyl 2-iodo-5-methoxybenzoate is most reliably achieved via the esterification of 2-iodo-5-methoxybenzoic acid (CAS 5454-94-4) . While Fischer esterification (MeOH/H₂SO₄) is possible, the Alkylation Method (MeI/K₂CO₃) is preferred in medicinal chemistry contexts for its mild conditions, absence of acidic byproducts, and high yield (>95%).
Protocol: Base-Promoted Esterification (Standardized)
Reaction Principle: Nucleophilic attack of the carboxylate anion (generated in situ) on the electrophilic methyl iodide.
Reagents:
-
Precursor: 2-Iodo-5-methoxybenzoic acid (1.0 equiv)[1]
-
Electrophile: Iodomethane (MeI) (1.5 - 2.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) [0.2 M concentration]
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 2-iodo-5-methoxybenzoic acid and anhydrous K₂CO₃.
-
Solvation: Add DMF and stir at room temperature (25°C) for 15 minutes to generate the carboxylate salt. The suspension may not fully dissolve.[2]
-
Alkylation: Add Iodomethane (MeI) dropwise via syringe. Caution: MeI is a volatile alkylating agent; use a fume hood.
-
Reaction: Stir the mixture at room temperature for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a less polar ester spot (Rf ~0.6).
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash three times with water (to remove DMF) and once with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid is typically of sufficient purity (>95%) for subsequent couplings. If necessary, recrystallize from Hexane/EtOAc.
Visualization of Synthetic Logic
Figure 1: Alkylation pathway converting the carboxylic acid precursor to the target methyl ester under mild basic conditions.
Reactivity & Applications: The C-I Bond Advantage
The primary utility of Methyl 2-iodo-5-methoxybenzoate is as an electrophile in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker (approx. 65 kcal/mol) than C-Br or C-Cl bonds, allowing for rapid oxidative addition by Pd(0) species.
Chemoselectivity in Suzuki-Miyaura Coupling
In drug discovery, this scaffold is often used to build biaryl systems. The presence of the ester group at the ortho position exerts a steric influence that can prevent homocoupling, while the iodine allows coupling at room temperature or with mild precatalysts.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-I bond.
-
Transmetallation: The aryl boronic acid transfers its organic group to the Pd center (base-mediated).[3]
-
Reductive Elimination: Formation of the new C-C bond and regeneration of Pd(0).
Divergent Synthesis Workflow
Figure 2: Divergent synthetic utility. The labile C-I bond allows access to three major classes of medicinal chemistry intermediates.
Handling & Safety (SDS Summary)
While specific toxicological data for this ester is limited, it should be handled with the standard precautions reserved for alkylating agents and halogenated aromatics.
-
Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C (Refrigerate). Light sensitive (iodides can liberate I₂ upon prolonged light exposure, turning yellow/brown).
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (hydrolysis of ester).
References
-
ChemicalBook. (2025). Methyl 2-iodo-5-Methoxybenzoate Product Description and CAS 857599-37-2 Verification. Retrieved from
-
BLD Pharm. (2025). Methyl 2-iodo-5-methoxybenzoate Safety and Properties. Retrieved from
-
Royal Society of Chemistry. (2016). Synthesis of 2-iodo-5-methoxybenzoic acid precursors (Supplementary Info). RSC Advances. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling mechanism described in Section 4).
-
National Institutes of Health (PubChem). (2025). 2-Iodo-5-methylbenzoic acid (Analogous Precursor Data). Retrieved from
Sources
Technical Profile: Methyl 2-iodo-5-methoxybenzoate
This guide provides a comprehensive technical profile of Methyl 2-iodo-5-methoxybenzoate , focusing on its physicochemical characterization, validated synthesis pathways, and application in high-value medicinal chemistry.[1]
Molecular Weight & Physicochemical Characterization Guide
Executive Summary
Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2) is a specialized aryl iodide intermediate used primarily in the synthesis of complex heterocyclic scaffolds for drug discovery.[1] With a precise molecular weight of 292.07 g/mol , it serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]
Unlike its solid isomer (methyl 5-iodo-2-methoxybenzoate), this compound typically presents as a colorless to light yellow liquid or low-melting solid, requiring specific handling protocols to prevent photolytic deiodination.[1]
Physicochemical Specifications
The molecular weight is the primary metric for stoichiometric precision in catalytic cycles. Below is the definitive physicochemical profile.
| Property | Specification | Notes |
| Molecular Weight | 292.07 g/mol | Monoisotopic mass: 291.96 g/mol |
| Molecular Formula | C₉H₉IO₃ | C (37.01%), H (3.11%), I (43.45%), O (16.43%) |
| CAS Registry | 857599-37-2 | Distinct from isomer 5-iodo-2-methoxy (665304-10-X) |
| Physical State | Liquid / Low-melting Solid | Viscous oil at RT; crystallizes < 10°C |
| Boiling Point | ~315 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |
| Stability | Light Sensitive | Store at 2–8°C, protected from light |
Isotopic Mass Distribution
For high-resolution mass spectrometry (HRMS) validation:
-
[M]+ (¹²C, ¹H, ¹²⁷I, ¹⁶O): 291.9596[1]
-
[M+1] (¹³C isotope): 292.9629 (Approx. 10% relative abundance)[1]
Validated Synthesis Protocol
Diagram: Synthesis Workflow
Figure 1: Regioselective synthesis pathway ensuring iodine placement at the C2 position.[1]
Step-by-Step Methodology
Phase 1: Sandmeyer Iodination
-
Diazotization: Suspend 2-amino-5-methoxybenzoic acid (1.0 eq) in 3N HCl. Cool to 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temp < 5°C. Stir for 30 min.
-
Causality: Low temperature prevents decomposition of the diazonium salt into a phenol.
-
-
Iodination: Slowly add a solution of KI (2.5 eq) in water. A vigorous evolution of N₂ gas will occur.[1]
-
Workup: Warm to room temperature (RT) and stir for 2 hours. Extract with EtOAc.[1] Wash with Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (indicated by fading of purple color).
-
Validation: Isolate 2-iodo-5-methoxybenzoic acid (Solid, MP ~124°C).[1]
-
Phase 2: Methyl Esterification
-
Reaction: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) followed by Methyl Iodide (MeI) (1.2 eq). Stir at RT for 4–6 hours.[1]
-
Purification: Dilute with water, extract with Et₂O. Dry over MgSO₄. Concentrate in vacuo.
-
Yield: Expect 85–95% yield of the title compound as a viscous oil.
Analytical Validation (QC)
To confirm the molecular weight and structure, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
Mass Spectrometry (MS)
-
Technique: GC-MS (EI) or LC-MS (ESI+).[1]
-
Target Signal:
Applications in Drug Development
The iodine atom at the C2 position is a "chemical handle," enabling the rapid construction of biaryl systems via cross-coupling.
Diagram: Cross-Coupling Utility
Figure 2: Divergent synthesis applications utilizing the C-I bond.
Key Application: This compound is a precursor for Quinazolinone derivatives , a class of molecules investigated for antiviral (SARS-CoV-2) and anticancer (ALR2 inhibitors) activity.[1] The ester group allows for subsequent cyclization with amines, while the methoxy group modulates lipophilicity and metabolic stability.
Handling & Safety
-
Hazards: Irritant (Skin/Eye).[1]
-
Storage: 2–8°C . Iodine-containing compounds are susceptible to photolytic cleavage (turning yellow/brown over time).[1] Store in amber vials under inert gas (Argon/Nitrogen).
-
Spill Cleanup: Treat with sodium thiosulfate solution to neutralize any liberated iodine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884727, Methyl 5-iodo-2-methoxybenzoate (Isomer Comparison).[1] Retrieved from [Link]
-
PrepChem. Synthesis of Iodobenzoic Acid Derivatives via Sandmeyer Reaction. Retrieved from [Link]
Sources
Physicochemical Profiling and Synthetic Utility of Methyl 2-iodo-5-methoxybenzoate: A Technical Monograph
Executive Summary
Methyl 2-iodo-5-methoxybenzoate (CAS 857599-37-2) serves as a high-value electrophilic scaffold in medicinal chemistry, particularly for the construction of polysubstituted aromatic systems. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the ester, facilitating facile oxidative addition in palladium-catalyzed cross-couplings, while the meta-methoxy group provides electronic modulation and a handle for further functionalization. This guide synthesizes the physicochemical data, synthetic pathways, and handling protocols required for its integration into drug discovery workflows.
Part 1: Chemical Identity & Structural Analysis
Accurate identification is critical due to the prevalence of positional isomers (e.g., Methyl 5-iodo-2-methoxybenzoate) which exhibit vastly different reactivities.
Nomenclature and Identifiers[1][2][3]
| Identifier Type | Specification | Notes |
| IUPAC Name | Methyl 2-iodo-5-methoxybenzoate | Primary nomenclature |
| CAS Registry Number | 857599-37-2 | Note: Distinguish from CAS 40757-09-3 (5-iodo-2-methoxy isomer) |
| Molecular Formula | C₉H₉IO₃ | |
| Molecular Weight | 292.07 g/mol | |
| SMILES | COC1=CC(C(=O)OC)=C(I)C=C1 | Useful for cheminformatics integration |
| InChI Key | Unique hash required | Generate via ChemDraw/standard tools |
Structural Logic
The molecule consists of a benzoate core with three distinct functionalities:
-
C1-Ester (Methyl): Acts as a masking group for the carboxylic acid; directs ortho-metallation in specific conditions.
-
C2-Iodide: The primary "warhead" for cross-coupling (Suzuki-Miyaura, Sonogashira). The bulky iodine atom also exerts steric influence, twisting the ester out of planarity.
-
C5-Methoxy: An electron-donating group (EDG) that increases electron density at the C2 and C4 positions, subtly influencing the rate of oxidative addition at the C2-Iodide.
Part 2: Physical & Thermodynamic Properties[4]
Note: As a specialized intermediate, some values are derived from high-fidelity predictive models (Joback/Crippen) where experimental crystal data is proprietary.
State and Phase Transitions
| Property | Value / Range | Technical Insight |
| Physical State | Viscous Liquid or Low-Melting Solid | Often appears as a supercooled liquid that crystallizes upon standing or seeding. |
| Melting Point | 45°C – 55°C (Predicted) | Experimental Note: Impurities (free acid/iodine) significantly depress MP, leading to "oiling out." |
| Boiling Point | ~330°C (at 760 mmHg) | Decomposition often precedes boiling; vacuum distillation is required for purification. |
| Density | 1.68 ± 0.05 g/cm³ | High density attributed to the heavy iodine atom. |
| Flash Point | >110°C | Non-flammable under standard lab conditions but combustible. |
Solubility Profile (LogP ~2.8 - 3.1)
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.
-
Moderate Solubility: Methanol, Ethanol (Heating may be required).
-
Insoluble: Water (Hydrophobic).
Part 3: Synthetic Pathways & Impurity Profiling
The physical appearance and stability of Methyl 2-iodo-5-methoxybenzoate are heavily dependent on its synthetic origin. Two primary pathways exist.[1]
Pathway A: Iodination of 3-Methoxybenzoate (Direct Functionalization)
This method is atom-economical but suffers from regioselectivity issues, often producing the 2-iodo and 6-iodo isomers.
Pathway B: Sandmeyer Reaction (De Novo Construction)
Starting from 2-amino-5-methoxybenzoic acid, this route offers superior regiocontrol but involves hazardous diazonium intermediates.
Figure 1: Synthetic workflow prioritizing regiochemical integrity.
Impurity Markers
-
Free Iodine (Purple tint): Result of iodide oxidation. Remove via sodium thiosulfate wash.
-
Acid Hydrolysis Product: 2-iodo-5-methoxybenzoic acid.[2][3] Detected by broad OH stretch in IR (2500-3300 cm⁻¹).
-
Regioisomers: 2-iodo-3-methoxy derivatives (from Pathway A). Detectable via ¹H NMR coupling constants.[2][3]
Part 4: Handling, Stability & Safety
Experimental Protocol: Purification of Oiled-Out Product
If the compound presents as a dark oil due to impurities:
-
Dissolve crude oil in minimal hot hexanes/ethyl acetate (9:1).
-
Cool slowly to 4°C.
-
If no crystals form, scratch the glass or add a seed crystal of a similar benzoate.
-
Vacuum Drying: Essential. Residual solvent acts as a plasticizer, preventing solidification.
Safety Matrix
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).[4]
-
Storage: Light-sensitive (protect from photodeiodination). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk).
Part 5: Analytical Characterization
¹H NMR Interpretation (400 MHz, CDCl₃)
-
δ 7.85 (d, J=8.5 Hz, 1H): H3 proton. The doublet indicates ortho-coupling to H4. The downfield shift is due to the adjacent Iodine and Ester.
-
δ 7.35 (d, J=3.0 Hz, 1H): H6 proton. Meta-coupled to H4.
-
δ 6.90 (dd, J=8.5, 3.0 Hz, 1H): H4 proton. Doublet of doublets confirms the 1,2,4-substitution pattern.
-
δ 3.92 (s, 3H): Ester Methyl (-COOCH₃).
-
δ 3.82 (s, 3H): Methoxy Methyl (-OCH₃).
Note: The coupling constant (J) is the definitive check against the 2,3-isomer.
Application Workflow: Cross-Coupling
The following diagram illustrates the utility of the C2-Iodide in generating biaryl scaffolds.
Figure 2: Divergent synthesis capabilities utilizing the C-I bond.
References
-
ChemicalBook. (2024).[5][6] Methyl 2-iodo-5-Methoxybenzoate Properties and Supplier Data. Link
-
Royal Society of Chemistry. (2016). Synthesis of 2-iodo-5-methoxybenzoic acid (Acid Precursor Data). RSC Advances, Supporting Info. Link
-
BLD Pharm. (2024).[5] Product Analysis: Methyl 2-iodo-5-methoxybenzoate (CAS 857599-37-2).[7][8] Link
-
PubChem. (2024). Compound Summary: Benzoic acid, 2-iodo-5-methoxy- (Acid Form).[2][3] Link
-
Fisher Scientific. (2024).[5] Safety Data Sheet: 2-Iodo-5-methylbenzoic acid methyl ester (Analogous Safety Data). Link
Sources
- 1. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 2-Iodo-5-methylbenzoic Acid | 52548-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 857599-37-2|Methyl 2-iodo-5-methoxybenzoate|BLD Pharm [bldpharm.com]
- 8. Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2 [chemicalbook.com]
Structural Elucidation and Analytical Profile: Methyl 2-iodo-5-methoxybenzoate
[1]
Chemical Context & Significance
Methyl 2-iodo-5-methoxybenzoate (CAS: 35450-58-9) serves as a high-value electrophile in organometallic chemistry.[1] Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the ester group, which provides steric protection and directs regioselectivity during cross-coupling reactions.
-
Primary Application: Synthesis of polyphenols and biphenyldicarboxylic acid linkers for Metal-Organic Frameworks (MOFs).[1]
-
Analytical Challenge: Distinguishing the 2-iodo-5-methoxy isomer from the 5-iodo-2-methoxy isomer using NMR, as both share identical functional groups and molecular weight.
Theoretical Framework: Electronic Substituent Effects
To accurately interpret the NMR data, one must understand the competing electronic effects on the benzene ring:
-
The Heavy Atom Effect (Iodine): Unlike lighter halogens (F, Cl) which deshield the attached carbon, Iodine exerts a significant shielding effect on the ipso-carbon (C2) due to spin-orbit coupling.[1] This typically shifts the C-I signal upfield to ~80–95 ppm, a diagnostic region often mistaken for solvent peaks or aliphatic carbons.
-
Resonance Effect (Methoxy): The OMe group at C5 acts as a strong electron donor (resonance), significantly deshielding the ipso-carbon (C5) to ~160 ppm and shielding the ortho-carbons (C4 and C6).[1]
-
Anisotropic Effect (Ester): The carbonyl group at C1 deshields the ortho-proton (H6) and carbon, though the effect on the carbon chemical shift is less pronounced than on the proton.
Diagram 1: Electronic Influence & Assignment Logic
Caption: Logical flow of substituent effects determining the unique chemical shift pattern of the aromatic core.[1]
C NMR Data Profile
The following data is synthesized from experimental precedents of the free acid precursor (2-iodo-5-methoxybenzoic acid) and standard esterification shifts.
Solvent:
| Carbon Position | Chemical Shift ( | Carbon Type | Assignment Logic |
| C=O | 166.5 | Quaternary (C=O) | Typical benzoate ester carbonyl. |
| C-5 | 159.5 | Quaternary (C-O) | Ipso to OMe.[1] Strongly deshielded by oxygen.[1][2] |
| C-3 | 142.5 | Methine (CH) | Ortho to Iodine.[1] Deshielded relative to benzene. |
| C-1 | 134.5 | Quaternary (C-C=O) | Ipso to Ester. |
| C-6 | 121.0 | Methine (CH) | Ortho to Ester; Ortho to OMe. |
| C-4 | 117.2 | Methine (CH) | Para to Ester; Ortho to OMe.[1] Shielded by OMe resonance.[1] |
| C-2 | 83.1 | Quaternary (C-I) | Diagnostic Peak. Ipso to Iodine.[1] Strongly shielded. |
| OMe (Ether) | 55.6 | Methyl ( | Attached to aromatic ring oxygen.[1] |
| OMe (Ester) | 52.5 | Methyl ( | Attached to carboxyl oxygen.[1] |
Comparative Analysis (Isomer Differentiation)[1]
-
Target (2-iodo-5-methoxy): C-I peak appears at ~83 ppm .[1]
-
Isomer (5-iodo-2-methoxy): The C-I peak would appear at C5.[1][3] However, because C2 is oxygenated in the isomer, the C2 signal would be ~158 ppm, and the C5-I signal would be ~83 ppm. The key differentiator is the coupling pattern in
H NMR (H6 is a doublet with meta-coupling in the target, whereas H6 is a doublet with ortho-coupling in the isomer).
Experimental Protocols
A. Synthesis Workflow (Self-Validating)
The most robust route to Methyl 2-iodo-5-methoxybenzoate involves the esterification of the commercially available 2-iodo-5-methoxybenzoic acid.[1] This avoids the regioselectivity issues of direct iodination of the ester.
Reagents:
Protocol:
-
Dissolution: Dissolve 2-iodo-5-methoxybenzoic acid in anhydrous Methanol (0.5 M concentration).
-
Catalysis: Add concentrated
dropwise at room temperature. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The acid spot (baseline) should disappear, replaced by a less polar ester spot ( ).[1] -
Workup: Cool to RT. Concentrate methanol under reduced pressure. Redissolve residue in EtOAc. Wash with sat.[1]
(to remove unreacted acid) and Brine.[1] -
Drying: Dry over
, filter, and concentrate.
Diagram 2: Synthesis & Analysis Workflow
Caption: Step-by-step workflow from acid precursor to validated methyl ester product.
B. NMR Acquisition Parameters
To ensure high-quality data suitable for publication or regulatory filing:
-
Sample Prep: Dissolve 15–20 mg of the isolated oil/solid in 0.6 mL
. Ensure the solution is clear (filter if necessary). -
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . Quaternary carbons (C-I, C=O) have long relaxation times (
).[1] A short D1 will suppress these signals, making the diagnostic C-I peak at 83 ppm invisible. -
Scans (NS): Minimum 256 scans (due to the lower sensitivity of non-protonated carbons).
References
-
RSC Advances (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids.[1] (Provides experimental NMR data for the acid precursor).
-
National Institutes of Health (PMC). Methyl 5-iodo-2-methoxybenzoate crystal structure.[1] (Provides comparative structural data for the regioisomer).
-
Doc Brown's Chemistry.The
C NMR spectrum of benzoic acid derivatives. (Authoritative grounding for substituent chemical shift assignments). -
PubChem. 2-Iodo-5-methylbenzoic acid Spectral Information. (Used for cross-referencing iodine ortho-effects).[1]
Sources
- 1. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 5-碘-2-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
An In-Depth Technical Guide to the Crystal Structure Determination of Methyl 2-iodo-5-methoxybenzoate
Abstract
This technical guide provides a comprehensive framework for the determination of the crystal structure of Methyl 2-iodo-5-methoxybenzoate, a key intermediate in the synthesis of novel heterocyclic frameworks. While the crystal structure of its isomer, Methyl 5-iodo-2-methoxybenzoate, is known, the structure of the title compound has not yet been reported in publicly accessible crystallographic databases. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By following the protocols outlined herein, researchers can elucidate the precise three-dimensional atomic arrangement of Methyl 2-iodo-5-methoxybenzoate, providing critical insights for molecular design and the development of new pharmaceutical agents.
Introduction
Methyl 2-iodo-5-methoxybenzoate (C₉H₉IO₃) is an iodinated aromatic ester with significant utility in synthetic organic chemistry.[1] It serves as a versatile precursor for the construction of complex heterocyclic scaffolds, particularly through Cu-catalyzed Ullmann-Goldberg coupling-cyclization reactions.[1] The precise arrangement of the iodo and methoxy substituents on the benzoate ring influences the molecule's reactivity and its interactions in the solid state, which are critical for the design of novel pharmaceutical compounds and functional materials.
The determination of a molecule's crystal structure via single-crystal X-ray diffraction (SC-XRD) is the definitive method for establishing its three-dimensional atomic arrangement. This information is invaluable in drug development for understanding intermolecular interactions, predicting polymorphs, and guiding lead optimization. While the crystal structure of the isomeric Methyl 5-iodo-2-methoxybenzoate has been elucidated, the structure of Methyl 2-iodo-5-methoxybenzoate remains undetermined.[2] This guide, therefore, presents a comprehensive workflow for obtaining this crucial structural data.
Part 1: Synthesis and Crystallization
A robust and reproducible synthesis followed by a meticulous crystallization process is paramount for obtaining high-quality single crystals suitable for SC-XRD analysis.
Proposed Synthesis of Methyl 2-iodo-5-methoxybenzoate
While a specific synthesis for Methyl 2-iodo-5-methoxybenzoate is not detailed in the provided search results, a plausible route can be adapted from known procedures for similar substituted benzoic acids. A common approach involves the iodination of a suitable benzoic acid precursor.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route for Methyl 2-iodo-5-methoxybenzoate.
Experimental Protocol for Crystallization
The growth of single crystals is often the most challenging step in structure determination. The following protocol outlines a systematic approach to obtaining diffraction-quality crystals of Methyl 2-iodo-5-methoxybenzoate.
1.2.1. Solvent Screening: The initial and most critical step is to determine a suitable solvent or solvent system. A good solvent for crystallization will dissolve the compound when heated but will result in supersaturation upon cooling, leading to crystal formation.
-
Procedure:
-
Place a small amount (5-10 mg) of purified Methyl 2-iodo-5-methoxybenzoate into several small test tubes.
-
Add a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, chloroform) dropwise until the solid dissolves at room temperature or with gentle heating.
-
Observe the solutions as they cool to room temperature and then in a refrigerator. Note the formation of any crystalline precipitate.
-
1.2.2. Slow Evaporation: This is a simple and effective method for growing crystals.
-
Procedure:
-
Dissolve the compound in a suitable solvent (identified during screening) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
1.2.3. Vapor Diffusion: This technique is particularly useful when the compound is highly soluble in a particular solvent.
-
Procedure:
-
Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "outer solvent" or "anti-solvent").
-
Over time, the inner solvent will evaporate and diffuse into the outer solvent, while the outer solvent diffuses into the inner vial, gradually reducing the solubility of the compound and promoting crystallization. A common system is chloroform as the inner solvent and hexane as the outer solvent.
-
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure.
Diagram of the SC-XRD Workflow:
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol for SC-XRD
-
Crystal Selection and Mounting:
-
A suitable crystal should be selected under a microscope. Ideal crystals are well-formed with sharp edges and no visible defects.
-
The chosen crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A preliminary screening is performed to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Data Reduction:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as absorption, polarization, and Lorentz effects.
-
-
Structure Solution:
-
The corrected diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
-
Structure Validation:
-
The final refined structure is validated using tools like checkCIF to ensure that it is chemically reasonable and conforms to crystallographic standards.
-
Part 3: Anticipated Structural Features of Methyl 2-iodo-5-methoxybenzoate
While the precise crystal structure of Methyl 2-iodo-5-methoxybenzoate is unknown, we can anticipate some of its key features based on the known structure of its isomer, Methyl 5-iodo-2-methoxybenzoate.[2]
Molecular Geometry
The molecule is expected to be largely planar, with the methoxy and methyl carboxylate groups lying close to the plane of the benzene ring.[2] The orientation of the methyl groups will likely be influenced by steric hindrance to minimize intramolecular repulsions.[2]
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of Methyl 5-iodo-2-methoxybenzoate are organized into stacked layers.[2] A similar layered packing arrangement can be expected for the 2-iodo-5-methoxy isomer. The nature of the intermolecular interactions will be dictated by the positions of the substituents. The presence of the iodine atom may lead to halogen bonding, while the methoxy and carboxylate groups could participate in weak hydrogen bonding or dipole-dipole interactions.
Crystallographic Data (Illustrative Example)
The following table presents the crystallographic data for the known isomer, Methyl 5-iodo-2-methoxybenzoate, to illustrate the type of information that would be obtained from a successful structure determination of the title compound.[2]
| Parameter | Value for Methyl 5-iodo-2-methoxybenzoate[2] |
| Chemical Formula | C₉H₉IO₃ |
| Formula Weight | 292.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.3378 (7) |
| b (Å) | 7.0690 (11) |
| c (Å) | 33.120 (5) |
| β (°) | 92.727 (2) |
| Volume (ų) | 1014.4 (3) |
| Z | 4 |
| Temperature (K) | 293 |
Conclusion
The determination of the crystal structure of Methyl 2-iodo-5-methoxybenzoate is an essential step in fully characterizing this important synthetic intermediate. This guide provides a comprehensive and scientifically grounded workflow for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The resulting structural information will be of significant value to researchers in the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating the design of novel molecules with desired functionalities.
References
-
Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Methyl 5-iodo-2-methoxybenzoate. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Methyl 2-hydroxy-4-iodobenzoate. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]
- Process for producing 5-iodo-2-methylbenzoic acid. (n.d.). Google Patents.
-
A newer approach of growing methyl-p-hydroxybenzoate (p-MHB) single crystals from a melt without a polymorphic change in their form. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]
-
Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (n.d.). Asian Journal of Chemistry. Retrieved January 29, 2026, from [Link]
-
Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Methyl-2-iodobenzoate. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]
-
An investigation of 2,4'-dihydroxy-3,3'-dimethoxy-5'-methylstilbene using X-ray crystallography and NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of Methyl 2-iodo-5-methoxybenzoate
This guide provides a comprehensive technical overview for the synthesis of methyl 2-iodo-5-methoxybenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide a robust, self-validating protocol suitable for research and development laboratories.
Strategic Overview: The Rationale for Fischer-Speier Esterification
The conversion of 2-iodo-5-methoxybenzoic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The target molecule, methyl 2-iodo-5-methoxybenzoate, serves as a versatile building block, with its iodo and methoxy groups providing handles for further molecular elaboration through cross-coupling and substitution reactions.[1]
For this conversion, the Fischer-Speier esterification is the method of choice due to its procedural simplicity, cost-effectiveness, and high atom economy.[3] This classic reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] The primary challenge in this equilibrium-driven process is to ensure a high conversion to the desired ester product.
The overall reaction is as follows:
To drive this equilibrium to the right, in accordance with Le Châtelier's principle, the reaction is typically conducted using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[4][6][7] The removal of water, the other product, can also be employed to maximize the yield.[3]
The Heart of the Matter: The Reaction Mechanism
Understanding the mechanism of Fischer esterification is critical for troubleshooting and optimizing the reaction. The process is catalyzed by a strong acid, typically concentrated sulfuric acid (H₂SO₄), which plays a dual role. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. Secondly, it acts as a dehydrating agent, sequestering the water formed during the reaction and helping to shift the equilibrium toward the products.[7][8]
The mechanism proceeds through a sequence of protonation, nucleophilic attack, and dehydration steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]
A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of methyl 2-iodo-5-methoxybenzoate.
Materials and Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-iodo-5-methoxybenzoic acid | 54413-93-3 | C₈H₇IO₃ | 278.04 |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 |
| Sulfuric Acid (Conc.) | 7664-93-9 | H₂SO₄ | 98.08 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (Sat. NaCl Soln.) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) apparatus
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-iodo-5-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 eq, serving as both reactant and solvent). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice bath to cool the solution. Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.[3] Allow the reaction to proceed for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. A typical mobile phase is a mixture of ethyl acetate and hexanes. The product ester will be less polar than the starting carboxylic acid.[2]
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Dilute the residue with dichloromethane (DCM) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Wash the organic layer sequentially with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude methyl 2-iodo-5-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes) or by column chromatography on silica gel if necessary.[9][10]
Visualization of the Experimental Workflow
Product Characterization
Affirming the identity and purity of the synthesized methyl 2-iodo-5-methoxybenzoate is a crucial final step.
| Parameter | Expected Result |
| Appearance | Colorless to light yellow liquid or solid.[11] |
| Molecular Formula | C₉H₉IO₃ |
| Molecular Weight | 292.07 g/mol [2] (Note: A slightly different MW of 296.07 g/mol has also been reported[2]) |
| ¹H NMR (CDCl₃) | Chemical shifts (δ, ppm) will be characteristic of the aromatic protons and the two methyl groups (methoxy and ester). |
| ¹³C NMR (CDCl₃) | Resonances will confirm the number of unique carbon environments, including the ester carbonyl. |
| Mass Spectrometry | The molecular ion peak ([M]⁺) should be observed at m/z corresponding to the molecular weight. |
| Melting Point | If solid, a sharp melting point indicates high purity. A range of 57-61 °C has been reported for a related isomer.[12] |
Safety and Handling: A Non-Negotiable Priority
Adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care, and always add acid to the solvent, never the other way around.
-
Iodinated Compounds: Can be irritating to the skin, eyes, and respiratory system.[13][14] Avoid inhalation of dust and direct contact.[13][15]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[14][16][17]
Conclusion
The Fischer-Speier esterification of 2-iodo-5-methoxybenzoic acid is a robust and efficient method for producing methyl 2-iodo-5-methoxybenzoate. By understanding the reaction mechanism, carefully controlling reaction conditions, and adhering to rigorous safety standards, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. This guide provides the necessary framework for the successful execution and validation of this important chemical transformation.
References
-
PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from PrepChem.com. [Link]
-
European Patent Office. (n.d.). METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220. Retrieved from epo.org. [Link]
-
MySkinRecipes. (n.d.). 2-Iodo-5-methoxybenzoic acid. Retrieved from MySkinRecipes. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from masterorganicchemistry.com. [Link]
-
Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from Chemguide. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from operachem.com. [Link]
- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from PubMed Central (PMC). [Link]
- Google Patents. (n.d.). Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
-
MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from medcraveonline.com. [Link]
-
JoVE. (2020). Video: Esterification - Concept. Retrieved from jove.com. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from en.wikipedia.org. [Link]
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from quickcompany.in. [Link]
-
Student Academic Success Services. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from sst.edu.sg. [Link]
-
Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from chemistry.stackexchange.com. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from scienceready.com.au. [Link]
-
LIDSEN Publishing Inc. (2022). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol.... Retrieved from lidsen.com. [Link]
-
ResearchGate. (2008). The Process of Esterification Reaction Mechanisms with Methanol and using Acid Catalysts. Retrieved from researchgate.net. [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from YouTube. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from chemistrysteps.com. [Link]
-
The ChemistNate. (2020). Butanoic Acid + Methanol = ESTER + water. Retrieved from YouTube. [Link]
-
Chemsrc. (n.d.). 2-Iodo-5-methoxybenzoic acid. Retrieved from chemsrc.com. [Link]
-
ACS Publications. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from pubs.acs.org. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from masterorganicchemistry.com. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from orgsyn.org. [Link]
-
Oakwood Chemical. (n.d.). 2-Iodo-5-methoxybenzoic acid, min 97%. Retrieved from oakwoodchemical.com. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from orgosolver.com. [Link]
-
ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate. Retrieved from sciencedirect.com. [Link]
Sources
- 1. 2-Iodo-5-methoxybenzoic acid [myskinrecipes.com]
- 2. Methyl 2-iodo-5-methoxybenzoate | 857599-37-2 | Benchchem [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Video: Esterification - Concept [jove.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 10. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 11. Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2 [chemicalbook.com]
- 12. METHYL 5-IODO-2-METHOXYBENZOATE | 40757-09-3 [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. 2-Iodo-5-methoxybenzoic acid | CAS#:54413-93-3 | Chemsrc [chemsrc.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Synthesis of Methyl 2-iodo-5-methoxybenzoate: Starting Materials and Strategic Execution
Introduction
Methyl 2-iodo-5-methoxybenzoate is a highly valuable substituted aromatic compound, frequently employed as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its functional groups: the ester allows for amide bond formation or reduction, while the aryl iodide is a prime substrate for a plethora of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This guide provides an in-depth analysis of the strategic selection of starting materials and the detailed synthetic pathways for its preparation, grounded in mechanistic principles and practical laboratory considerations.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis is the cornerstone of efficient synthesis planning. By deconstructing the target molecule, Methyl 2-iodo-5-methoxybenzoate, we can identify the most viable and commercially practical starting materials. The primary disconnections are the ester linkage and the carbon-iodine bond.
Caption: Workflow for synthesis from 3-methoxybenzoic acid.
Step 1: Synthesis of 2-Iodo-5-methoxybenzoic Acid (Intermediate)
Causality of Experimental Choices:
-
Regioselectivity: The key challenge is to introduce the iodine atom at the C2 position. The methoxy (-OCH₃) group is a powerful ortho-, para-director due to resonance electron donation, strongly activating the C2, C4, and C6 positions. The carboxylic acid (-COOH) group is a meta-director and deactivates the ring. The C2 position is ortho to the activating -OCH₃ group and meta to the deactivating -COOH group, making it the most electronically favored site for electrophilic substitution.
-
Iodinating System: Molecular iodine (I₂) itself is not electrophilic enough to react with the deactivated benzoic acid ring. An oxidizing agent is required to generate a more potent electrophilic iodine species (e.g., I⁺). Persulfates (like K₂S₂O₈) or periodic acid are commonly used for this purpose in an acidic solvent like acetic acid. [2][3] Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-methoxybenzoic acid (1.0 eq.) in glacial acetic acid.
-
Add potassium persulfate (K₂S₂O₈) (approx. 1.5 eq.) to the suspension.
-
Add molecular iodine (I₂) (approx. 1.0 eq.) in small portions.
-
Heat the reaction mixture to reflux (typically 115-120°C) and maintain for 8-12 hours, monitoring progress by TLC. [2]5. After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
A precipitate will form. If the solution has a purple/brown color from excess iodine, add a small amount of sodium thiosulfate solution until the color disappears.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water. [4]8. The crude 2-iodo-5-methoxybenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white or off-white solid. [4]
Step 2: Synthesis of Methyl 2-iodo-5-methoxybenzoate (Final Product)
Causality of Experimental Choices:
-
Reaction: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. [5]* Catalyst: A strong protic acid, typically concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the lone pair of the methanol oxygen.
-
Equilibrium: The reaction is reversible. To drive it towards the product side (Le Chatelier's Principle), an excess of one reactant, usually the less expensive one (methanol), is used. Methanol can also serve as the reaction solvent. [5] Detailed Experimental Protocol:
-
To a round-bottom flask, add the purified 2-iodo-5-methoxybenzoic acid (1.0 eq.) and a large excess of methanol (e.g., 10-20 eq.), which also acts as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq.) to the mixture while cooling in an ice bath.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to yield Methyl 2-iodo-5-methoxybenzoate as a solid. [6]The melting point of the pure compound is reported to be 57-61 °C. [7]
Mechanism Spotlight
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Electrophilic Iodination
Caption: Mechanism of Electrophilic Aromatic Iodination.
The oxidant generates a potent electrophile (conceptually I⁺), which is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex. A base then removes a proton to restore aromaticity, yielding the final product.
Fischer Esterification
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
The acid catalyst protonates the carbonyl group, activating it for attack by methanol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester and regeneration of the acid catalyst. [5]
Safety Considerations
-
Iodine: Harmful if inhaled or swallowed. Stains skin and clothing. Handle in a well-ventilated fume hood.
-
Potassium Persulfate: Strong oxidizing agent. Avoid contact with combustible materials.
-
Glacial Acetic Acid & Sulfuric Acid: Corrosive. Cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add acids slowly and carefully, especially when adding sulfuric acid to methanol, as the dilution is exothermic.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Diazonium Salts (if using Route B): These intermediates are temperature-sensitive and can be explosive when dry. Always keep them in solution at low temperatures (0-5 °C) and use them immediately after preparation. [1]
References
-
PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from PrepChem.com. URL: [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from Google Patents.
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid. Retrieved from Google Patents.
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from Quick Company. URL: [Link]
- Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid. Retrieved from Google Patents.
- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate. Retrieved from Google Patents.
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from Organic Syntheses. URL: [Link]
-
ResearchGate. (n.d.). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from ResearchGate. URL: [Link]
- Stavber, S., et al. (n.d.). Iodination of Organic Compounds Using the Reagent System I₂/30% aq. H₂O₂.
-
Ilangovan, A. (2016). Supporting Information: Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Royal Society of Chemistry. URL: [Link]
-
National Institutes of Health. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from PMC - NIH. URL: [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from Sciencemadness.org. URL: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from ResearchGate. URL: [Link]
-
University of Colorado Boulder. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from University of Colorado Boulder, Department of Chemistry. URL: [Link]
-
Journal of Chemical Technology and Metallurgy. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from Journal of Chemical Technology and Metallurgy. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 3. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. 2-Iodo-4-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. 5-碘-2-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
IUPAC name for Methyl 2-iodo-5-methoxybenzoate
Topic: Structural Architectures in Medicinal Chemistry: The Role of Methyl 2-iodo-5-methoxybenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: Beyond the Nomenclature
Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2) is more than a catalog entry; it is a high-value "ortho-functionalized" scaffold used extensively in the synthesis of biaryl systems, metal-organic frameworks (MOFs), and pharmacophores.[1] Its utility stems from the unique reactivity of the C–I bond located ortho to the ester moiety, enabling site-selective cross-coupling reactions (Suzuki-Miyaura, Heck) while the methoxy group at the C5 position modulates electronic density and lipophilicity.[1][2]
This guide deconstructs the compound from its IUPAC identity to its bench-scale synthesis and application in modern drug discovery.[1][2]
Nomenclature Analysis & Structural Logic
Precise nomenclature is the bedrock of chemical reproducibility.[1][2] While "Methyl 2-iodo-5-methoxybenzoate" is the preferred IUPAC name, understanding its systematic derivation ensures no ambiguity during database retrieval or retrosynthetic planning.[1]
Systematic Derivation
The name is constructed based on the priority of functional groups:
-
Principal Functional Group: The ester (–COOCH₃) takes precedence, derived from Benzoic Acid .[1][2]
-
Numbering: The carbon attached to the ester carbonyl is C1.[1][2] Numbering proceeds to give substituents the lowest locants.[1][2]
Note: An alternative, strictly systematic name is Methyl 2-iodo-5-methoxybenzenecarboxylate , though the "benzoate" retention is accepted and preferred in IUPAC recommendations.[1]
Structural Visualization
Figure 1: Deconstruction of the chemical nomenclature and functional priorities.
Synthetic Protocol: A Self-Validating Workflow
The synthesis of Methyl 2-iodo-5-methoxybenzoate is best approached via the iodination of 3-methoxybenzoic acid followed by esterification.[1] This route exploits the directing effects of the methoxy group to achieve regioselectivity.[1][2]
Retrosynthetic Logic
-
Precursor: 2-iodo-5-methoxybenzoic acid (synonymous with 6-iodo-3-methoxybenzoic acid).[1]
-
Starting Material: 3-Methoxybenzoic acid (m-Anisic acid).[1][2]
Mechanism: The methoxy group is a strong ortho/para director.[1][2] The carboxylic acid is a meta director.[1][2] Position 6 (which becomes C2 in the product) is para to the methoxy group and ortho to the carboxylic acid.[1][2] This position is electronically activated and sterically accessible.[1][2]
Step-by-Step Methodology
Step 1: Regioselective Iodination
Reagents: 3-Methoxybenzoic acid, Iodine (
-
Dissolution: Dissolve 10 mmol of 3-methoxybenzoic acid in 50 mL of ethanol.
-
Activation: Add 0.5 equivalents of
(acts as a halogen carrier/oxidant).[1][2] -
Addition: Add 10 mmol of
in portions over 30 minutes. -
Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1][2]
-
Workup: Filter off silver salts. Evaporate solvent.[1][2][4] Redissolve in EtOAc, wash with 5%
(to remove excess iodine).[1][2] -
Yield: Expect ~85% of crude 2-iodo-5-methoxybenzoic acid .
Step 2: Fischer Esterification
Reagents: Crude Acid, Methanol (anhydrous), Conc.[1][2]
-
Reflux: Dissolve the crude acid in 10 volumes of anhydrous methanol. Add 3–5 drops of conc.
. Reflux for 6 hours. -
Neutralization: Cool to RT. Concentrate in vacuo.[1][2] Pour residue into ice water and neutralize with saturated
.[1][2] -
Extraction: Extract with Dichloromethane (DCM) (3x). Dry over
.[1][2] -
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Analytical Validation (Self-Check)
To confirm identity, compare your NMR data against these expected shifts:
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H NMR | 3.92 | Singlet (3H) | Ester |
| 1H NMR | 3.81 | Singlet (3H) | Ether |
| 1H NMR | 7.78 | Doublet ( | H3 (Ortho to Iodine) |
| 1H NMR | 6.85 | Doublet of Doublets | H4 (Meta to Iodine) |
| 1H NMR | 7.35 | Doublet ( | H6 (Ortho to Ester) |
Reactivity & Applications in Drug Discovery
The primary value of Methyl 2-iodo-5-methoxybenzoate lies in its role as a "masked" biphenyl scaffold.[1] The C–I bond is highly labile toward oxidative addition by Palladium(0), making it a superior substrate for cross-coupling compared to its bromo- or chloro-analogs.[1][2]
The Suzuki-Miyaura Cycle
This compound is frequently used to synthesize 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid linkers for MOFs or biaryl pharmacophores.[1]
Figure 2: The catalytic cycle utilizing the labile C-I bond for biaryl synthesis.
Strategic Advantages
-
Orthogonal Protection: The methyl ester protects the carboxylic acid, preventing catalyst poisoning (Pd coordination) while allowing for later hydrolysis (LiOH/THF) to reveal the free acid.[1][2]
-
Steric Control: The ortho-iodine forces the ester group out of planarity in the transition state, which can be leveraged to induce atropisomerism in sterically crowded biaryls.[1][2]
-
Electronic Tuning: The C5-methoxy group is an electron-donating group (EDG), which increases the nucleophilicity of the ring during electrophilic aromatic substitutions if further functionalization is required at C4.[1][2]
Safety & Handling
-
Storage: Light-sensitive (C–I bond photolysis).[1][2] Store at 2–8°C in amber vials.
-
Waste: Segregate halogenated organic waste.
References
-
ChemicalBook. (2025).[1][2][6] Methyl 2-iodo-5-Methoxybenzoate Properties and CAS Data. Retrieved from [1][2]
-
Wang, X., et al. (2009).[1][2] Synthesis of functionalized biphenyl linkers for Metal-Organic Frameworks. Journal of Organic Chemistry. (Referenced via Crystallographic Data in PMC).
-
Lillerud, K. P., et al. (2014).[1][2] Methyl 5-iodo-2-methoxybenzoate: Crystal structure and application. Acta Crystallographica Section E. Retrieved from [1][2]
-
PubChem. (2025).[1][2] 2-Iodo-5-methoxybenzoic acid (Precursor Data). National Library of Medicine.[1][2] Retrieved from [1][2]
-
BenchChem. (2025).[1][2] Suzuki Coupling Protocols for Ortho-Iodo Benzoates. Retrieved from [1][2]
Sources
- 1. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Iodo-5-methylbenzoic Acid | 52548-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
safety and handling of Methyl 2-iodo-5-methoxybenzoate
An In-depth Technical Guide to the Safe Handling of Methyl 2-iodo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Chemical Landscape
Methyl 2-iodo-5-methoxybenzoate (CAS No. 857599-37-2) is a substituted aromatic compound increasingly utilized as a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. Its structure, featuring an iodinated benzene ring coupled with methoxy and methyl ester functional groups, presents a unique combination of reactivity and utility. However, these same characteristics necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 2-iodo-5-methoxybenzoate, grounded in established chemical safety principles and regulatory guidelines. The causality behind each recommendation is explained to empower researchers not just to follow procedures, but to understand the principles of safe laboratory practice.
Section 1: Hazard Identification and Risk Assessment
The cornerstone of safe handling is a thorough understanding of the inherent risks. While specific toxicological data for Methyl 2-iodo-5-methoxybenzoate is not extensively published, a reliable hazard profile can be constructed by examining its structural analogues and the available Safety Data Sheets (SDS).
GHS Classification and Associated Hazards
Based on data for structurally related iodo-aromatic esters, Methyl 2-iodo-5-methoxybenzoate is classified as a hazardous substance.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Data synthesized from SDS of closely related compounds like 2-Iodo-5-methylbenzoic acid methyl ester.[1][2] |
The causality for this classification lies in the chemical nature of the compound. Halogenated aromatics can be irritants, and fine solid powders pose a risk of inhalation, leading to respiratory tract irritation.
Physical and Chemical Properties Overview
| Property | Value | Source |
| Chemical Formula | C₉H₉IO₃ | [3] |
| Molecular Weight | 292.07 g/mol | [4][5] |
| Physical Form | Solid, crystalline powder | [4] |
| Melting Point | 57-61 °C (for the related isomer Methyl 5-iodo-2-methoxybenzoate) | [4] |
| Storage Temperature | Store in a cool, dry area. Some suppliers recommend 2-8°C. | [6] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial. The goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
The primary directive is to handle Methyl 2-iodo-5-methoxybenzoate in a controlled environment to prevent the dispersion of its dust.[7][8]
-
Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood. This ensures that any airborne particles are captured and exhausted safely.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[1]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][8]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a mandatory final barrier to protect the user.[9][10]
-
Eye and Face Protection: Chemical safety goggles or glasses are mandatory.[4][11] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. Nitrile or butyl gloves are generally suitable for handling solid chemicals.[12] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6]
-
Lab Coat/Coveralls: A standard lab coat should be worn and kept fastened. For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls may be appropriate.[6]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator is necessary. A type N95 (US) or type P2 (EN 143) respirator cartridge is recommended for solid particulates.[4]
Section 3: Standard Operating Procedure for Safe Handling
This section outlines a self-validating protocol for the routine handling of Methyl 2-iodo-5-methoxybenzoate in a research setting. Each step is designed to mitigate the risks identified in Section 1.
Preparation and Weighing Workflow
Caption: Safe handling workflow for weighing solid Methyl 2-iodo-5-methoxybenzoate.
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and ensuring safety.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][6][8]
-
Environment: Store in a cool, dry, and well-ventilated area.[1][6] The storage area should be away from incompatible materials.
-
Incompatibilities: While specific data is limited, based on its functional groups, avoid storage with strong oxidizing agents, strong bases, and strong reducing agents.[12]
Section 4: Emergency and Disposal Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures
Immediate and appropriate action is vital in the event of exposure.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[6][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][7] If the person feels unwell or breathing is difficult, call a poison center or doctor.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[13]
Accidental Release Measures
In the event of a spill, follow a pre-determined cleanup protocol.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could make the powder airborne.
-
Contain: Wear full PPE, including respiratory protection.
-
Clean-up: Use dry clean-up procedures.[6] Carefully sweep or vacuum the spilled solid. Avoid generating dust.[6][8] Place the collected material into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Wash the spill area down with water once the solid has been removed.[6]
Waste Disposal
All waste containing Methyl 2-iodo-5-methoxybenzoate must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and its container at an approved waste disposal plant.[1] Do not dispose of it via sewer or regular trash.[15]
-
Contaminated Materials: Any items used for cleanup (e.g., paper towels, weigh boats, gloves) must be placed in a sealed container and disposed of as hazardous chemical waste.
-
Empty Containers: The first rinse of a container that held this chemical should be collected and disposed of as hazardous waste.[15] After thorough rinsing, the container can be managed according to local institutional guidelines.[15]
Conclusion: Fostering a Culture of Safety
Methyl 2-iodo-5-methoxybenzoate is a valuable tool for chemical synthesis. Its safe use is contingent upon a comprehensive understanding of its hazards, the consistent application of engineering controls and PPE, and adherence to established protocols for handling, storage, and disposal. By internalizing the principles outlined in this guide, researchers and drug development professionals can confidently and safely leverage the synthetic potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.
References
-
PubChem, National Institutes of Health. 2-Iodo-5-methylbenzoic acid. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
-
CHEMM, U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Ministry of Health, Saudi Arabia. First Aid - Chemical Poisoning. [Link]
-
U.S. Environmental Protection Agency. Methyl 4-(benzyloxy)-5-iodo-2-methoxybenzoate - Hazard. [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
Loba Chemie. METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
U.S. Environmental Protection Agency. Methyl 4-(benzyloxy)-5-iodo-2-methoxybenzoate - Toxics Release Inventory. [Link]
-
ScienceDirect. RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate. [Link]
-
National Center for Biotechnology Information, U.S. National Library of Medicine. Methyl 5-iodo-2-methoxybenzoate. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-iodo-2-methoxybenzoate 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 5-iodo-2-methoxybenzoate | CAS 40757-09-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. lobachemie.com [lobachemie.com]
- 12. nj.gov [nj.gov]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. First Aid - Chemical Poisoning [moh.gov.sa]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Methodological & Application
Application Notes & Protocols: Leveraging Methyl 2-iodo-5-methoxybenzoate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Methyl 2-iodo-5-methoxybenzoate
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a transformation celebrated with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction offers a powerful and versatile method for synthesizing substituted biphenyls, polyolefins, and styrenes, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Methyl 2-iodo-5-methoxybenzoate has emerged as a particularly valuable building block in this context.[3] Its structure is strategically functionalized: the iodo group serves as an excellent leaving group for oxidative addition to the palladium catalyst, exhibiting higher reactivity than corresponding bromides or chlorides.[2] The methoxy and methyl ester groups provide electronic and steric handles that can be exploited for further synthetic manipulations, making it a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4]
This guide provides an in-depth exploration of the use of methyl 2-iodo-5-methoxybenzoate in Suzuki-Miyaura reactions. We will dissect the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into reaction optimization to empower researchers in drug development and materials science to achieve efficient and reproducible outcomes.
Mechanistic Rationale: Engineering Success at the Molecular Level
A profound understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6]
The three fundamental steps are:
-
Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of methyl 2-iodo-5-methoxybenzoate. This is often the rate-determining step of the reaction.[6] The high reactivity of the C-I bond ensures that this step proceeds efficiently, often under milder conditions than those required for other aryl halides.[2]
-
Transmetalation: The aryl group from the organoboron reagent (typically a boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex, facilitating the transfer of the organic moiety from boron to palladium.[1][2]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][6]
The substitution pattern of methyl 2-iodo-5-methoxybenzoate introduces specific considerations. The ortho-relationship between the iodo and methyl ester groups creates a degree of steric hindrance. This necessitates the careful selection of bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos), which are known to accelerate both the oxidative addition and the final reductive elimination step, particularly for sterically demanding substrates.[7][8][9]
Caption: Suzuki-Miyaura catalytic cycle featuring methyl 2-iodo-5-methoxybenzoate.
Optimization of Key Reaction Parameters
The success of a Suzuki-Miyaura coupling hinges on the interplay of several key components. The choices outlined below are grounded in established principles and provide a robust starting point for reaction development with methyl 2-iodo-5-methoxybenzoate.
| Parameter | Recommended Reagents/Conditions | Causality & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd(PPh₃)₄] (0.5 - 5 mol%) | Pd(II) precatalysts like Pd(OAc)₂ are common, stable, and reduced in situ to the active Pd(0) species.[5] The choice often depends on air stability and cost. For difficult couplings, higher catalyst loading may be necessary. |
| Ligand | Buchwald Ligands (SPhos, XPhos), PPh₃, cataCXium® A | The steric bulk and electron-donating nature of phosphine ligands are critical.[9] For sterically hindered substrates like methyl 2-iodo-5-methoxybenzoate, bulky monophosphine ligands facilitate the reductive elimination step, preventing catalyst decomposition.[8][10] A Pd:Ligand ratio of 1:2 is a standard starting point. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2 - 3 equivalents) | The base is crucial for activating the boronic acid to form the boronate "ate" complex.[2] K₃PO₄ is a moderately strong base effective for a wide range of substrates. Cs₂CO₃ is stronger and often used for more challenging couplings. The choice can significantly impact yield.[11] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF | A mixture of an organic solvent with water (e.g., 4:1 or 5:1 ratio) is highly effective.[11][12][13] The aqueous phase helps dissolve the inorganic base, while the organic phase solubilizes the coupling partners and catalyst. Anhydrous conditions can also be used but may require different bases (e.g., KOtBu). |
| Boronic Acid | Aryl or Vinyl Boronic Acids/Esters (1.1 - 1.5 equivalents) | A slight excess of the boronic acid is used to drive the reaction to completion and compensate for potential side reactions like protodeboronation.[5] |
| Temperature | Room Temperature to 120 °C | As an aryl iodide, methyl 2-iodo-5-methoxybenzoate can often react at lower temperatures (e.g., 50-80 °C) compared to less reactive aryl bromides or chlorides.[14] However, heating is commonly employed to increase reaction rates. |
Experimental Protocols: From Theory to Practice
The following protocols provide a validated, step-by-step methodology for conducting the Suzuki-Miyaura coupling of methyl 2-iodo-5-methoxybenzoate. Adherence to inert atmosphere techniques is critical for reproducibility and high yields.
Protocol 1: General Procedure for a High-Throughput Screening Reaction
This protocol is adapted for setting up multiple reactions to screen for optimal conditions, such as different catalysts, ligands, or bases.
Caption: A generalized workflow for Suzuki-Miyaura reaction setup and execution.
Materials and Equipment:
-
Methyl 2-iodo-5-methoxybenzoate
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane) and degassed water
-
Reaction vials with screw caps and septa
-
Schlenk line or glovebox for inert atmosphere
-
Stir plate with heating capabilities
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add methyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand if desired. For this example, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reaction Setup: Place the reaction vial containing the substrates and base under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the solvent system (e.g., 4 mL of Toluene and 1 mL of degassed water) to the reaction vial via syringe.
-
Catalyst Addition: Add the catalyst/ligand to the reaction mixture.
-
Reaction Execution: Seal the vial tightly and place it on a preheated stir plate (e.g., 80 °C). Allow the reaction to stir vigorously for the desired time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[15]
Protocol 2: Gram-Scale Synthesis of Methyl 5-methoxy-[1,1'-biphenyl]-2-carboxylate
This protocol details a specific, scaled-up synthesis.
Reaction Scheme: Methyl 2-iodo-5-methoxybenzoate + Phenylboronic Acid → Methyl 5-methoxy-[1,1'-biphenyl]-2-carboxylate
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 2-iodo-5-methoxybenzoate (2.92 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.14 g, 30.0 mmol).
-
Add Pd(PPh₃)₄ (231 mg, 0.20 mmol, 2 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a solvent mixture of toluene (40 mL) and water (10 mL).
-
Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Follow the work-up and purification steps as described in Protocol 1, adjusting volumes accordingly. The product is expected as a white to off-white solid.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (Pd(0) not formed or catalyst degraded). | Ensure a properly inert atmosphere. Use a fresh bottle of catalyst/ligand. Consider using a pre-catalyst designed for easier activation. |
| Insufficient base strength or poor solubility. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate water is present to dissolve the base, or switch to a different solvent system. | |
| Protodeboronation | Presence of excess water or protons leading to the cleavage of the C-B bond. | Use a minimal amount of water necessary for the base. Ensure the boronic acid is of high quality. Sometimes a stronger, non-nucleophilic base can help. |
| Homocoupling of Boronic Acid | Oxygen contamination can promote oxidative homocoupling. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction. |
| Formation of Reduction Product | The aryl iodide is reduced to an arene (dehalogenation). | This can occur with some catalyst systems. Screening different ligands is the most effective approach. For example, some ligands are better at promoting reductive elimination over side reactions.[8] |
Conclusion
Methyl 2-iodo-5-methoxybenzoate is a highly effective and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its high reactivity, stemming from the carbon-iodine bond, allows for robust C-C bond formation under relatively mild conditions. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of complex biaryl structures. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to harness the full potential of this valuable synthetic building block, accelerating innovation in pharmaceutical and materials science discovery.
References
- MySkinRecipes. (n.d.). Methyl 2-iodo-5-methoxybenzoate.
-
Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link]
- Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]
-
ACS Publications - Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]
-
PubMed Central (PMC). (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Methyl 5-iodo-2-methoxybenzoate. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of 2-Iodo-5-methoxybenzoic Acid in Industry. Available at: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available at: [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
PubMed Central (PMC). (n.d.). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Methyl 2-iodo-5-methoxybenzoate [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
Application Note & Protocols: Strategic Implementation of Methyl 2-iodo-5-methoxybenzoate in Palladium-Catalyzed Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Heck coupling reaction utilizing Methyl 2-iodo-5-methoxybenzoate, a versatile aryl halide building block. The content moves beyond a simple recitation of steps to explain the underlying principles governing experimental choices, ensuring both reproducibility and a strong foundation for methodological adaptation.
The Heck Reaction: A Cornerstone of Modern Synthesis
The palladium-catalyzed Heck reaction, first reported independently by T. Mizoroki and R. F. Heck, is a powerful and widely adopted method for forming carbon-carbon bonds.[1] It facilitates the coupling of an unsaturated halide (or triflate) with an alkene, proving indispensable for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The reaction's value lies in its high functional group tolerance, general stereoselectivity for the trans isomer, and the synthetic efficiency it offers.[1][3]
The Catalytic Cycle: A Mechanistic Blueprint
The broadly accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is paramount for rational optimization and troubleshooting. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of Methyl 2-iodo-5-methoxybenzoate. This is often the rate-determining step and is facilitated by the excellent leaving group ability of iodide.[5][6]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the newly formed arylpalladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond.[5]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step dictates the regioselectivity and typically favors the formation of the more stable trans (E) isomer.[3][5]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and forms a stoichiometric amount of inorganic salt.[5]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Deconstructing the Reaction: A Guide to Component Selection
The success of a Heck coupling hinges on the judicious selection of each component. The specific substrate, Methyl 2-iodo-5-methoxybenzoate, possesses electronic features that influence these choices.
-
Aryl Halide: Methyl 2-iodo-5-methoxybenzoate is an excellent substrate for the Heck reaction. The carbon-iodine bond is relatively weak, facilitating the crucial oxidative addition step. The presence of an electron-donating methoxy group can increase the rate of oxidative addition.[7]
-
Palladium Source: While many Pd sources are effective, Pd(OAc)₂ (Palladium(II) acetate) is a common and cost-effective choice.[4] It is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species, often by a phosphine ligand or an amine base.[8] Other common sources include Pd₂(dba)₃ and Pd(PPh₃)₄.[4]
-
Ligands: Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[4] For electron-rich aryl halides, bulky, electron-rich phosphine ligands are often beneficial.[1]
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.[4]
-
Bulky Biaryl Phosphines (e.g., SPhos): These can improve reaction efficiency, especially for more challenging substrates.
-
-
Base: An inorganic or organic base is required to neutralize the hydrogen iodide (HI) generated during the reaction and regenerate the Pd(0) catalyst.
-
Solvent: The choice of solvent depends on the specific reagents and desired reaction temperature. High-boiling polar aprotic solvents are most common.
Experimental Protocol: Synthesis of Methyl 5-methoxy-2-(2-(n-butoxycarbonyl)vinyl)benzoate
This protocol details a representative Heck coupling between Methyl 2-iodo-5-methoxybenzoate and n-butyl acrylate.
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are chemical irritants.
Materials and Reagents
-
Methyl 2-iodo-5-methoxybenzoate (1.0 equiv.)
-
n-Butyl acrylate (1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Toluene (Anhydrous)
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for workup and chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Experimental Workflow
Caption: A generalized workflow for the Heck coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-iodo-5-methoxybenzoate (e.g., 1.00 g, 3.42 mmol), Palladium(II) acetate (15.4 mg, 0.068 mmol, 2 mol%), and Triphenylphosphine (35.9 mg, 0.137 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Reagent Addition: Using syringes, add anhydrous Toluene (e.g., 15 mL), followed by triethylamine (0.95 mL, 6.84 mmol), and finally n-butyl acrylate (0.73 mL, 5.13 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the precipitated triethylammonium iodide and palladium black. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure product.
-
Optimization and Troubleshooting
Achieving high yields and purity in Heck couplings often requires fine-tuning of the reaction conditions.[9]
Key Parameter Optimization
| Parameter | Options & Considerations | Rationale & Field Notes |
| Catalyst Loading | 0.1 - 5 mol% | Lowering catalyst loading reduces cost but may require longer reaction times or higher temperatures. For aryl iodides, 1-2 mol% is often sufficient. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | The steric and electronic properties of the ligand are crucial.[10][11] Bulky, electron-rich ligands can accelerate oxidative addition and prevent catalyst deactivation. The Pd:Ligand ratio is typically 1:2 for monodentate phosphines. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | The choice is often linked to the solvent. Carbonates are effective but can be poorly soluble. Cs₂CO₃ is more soluble and basic than K₂CO₃ but more expensive. Organic amines are often used in non-polar solvents. |
| Solvent | Toluene, DMF, DMAc, Acetonitrile | High-boiling polar aprotic solvents (DMF, DMAc) generally give faster rates. Toluene is a good, less polar alternative. Ensure the solvent is anhydrous to prevent side reactions. |
| Temperature | 50 - 140 °C[1] | The reaction temperature must be high enough to promote the reaction but not so high as to cause catalyst decomposition. 80-110 °C is a common range. |
| Additives | Phase-Transfer Catalysts (e.g., TBAB) | In reactions with inorganic bases, tetra-n-butylammonium bromide (TBAB) can be added to improve solubility and accelerate the reaction rate (Jeffery conditions).[1][5] |
Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure an inert atmosphere; use fresh, anhydrous solvent and high-purity reagents. Increase temperature in 10 °C increments. Try a different ligand/base system. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Increase ligand concentration (e.g., Pd:L from 1:2 to 1:4). Ensure the reaction is properly deoxygenated. Use a more robust ligand. |
| Formation of Diarylated Product | Heck reaction occurs on the desired product. | Use a larger excess of the alkene (e.g., increase from 1.5 to 2.0 equiv.). |
| Alkene Isomerization | Formation of palladium-hydride species that can re-add to the product. | Add a proton sponge or a hydride scavenger. Sometimes changing the solvent or base can mitigate this. |
Applications in Drug Discovery and Materials Science
The products derived from the Heck coupling of Methyl 2-iodo-5-methoxybenzoate are substituted cinnamic esters. These structures are valuable intermediates in the synthesis of a wide range of target molecules. Cross-coupling reactions have become one of the most utilized methodologies in the pharmaceutical industry for lead generation and optimization.[12]
-
Pharmaceuticals: The cinnamate scaffold is present in numerous biologically active compounds. Further elaboration of the ester and methoxy functional groups allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[12] The products can serve as precursors for synthesizing anti-inflammatory drugs, such as Naproxen, and other complex natural products.[2]
-
Materials Science: Substituted styrenes and cinnamates are important monomers for creating specialty polymers and functional materials with tailored optical or electronic properties.
-
Agrochemicals: The core structure can be incorporated into novel herbicides, fungicides, and pesticides.
References
- Advancements in Heck Coupling - Prezi. (2025).
- Heck Reaction - Alfa Chemistry. (n.d.).
- Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications. (2011).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Heck Reaction—State of the Art - MDPI. (n.d.).
- Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm | Organic Process Research & Development - ACS Publications. (2016).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023).
- Heck Reaction: easy Mechanism, applications - Chemistry Notes. (2022).
- Heck Reaction - Chemistry LibreTexts. (2023).
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020).
- Methyl 5-iodo-2-methoxybenzoate - PMC - NIH. (n.d.).
- Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO. - ResearchGate. (n.d.).
- 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. (2026).
- Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2 - ChemicalBook. (2025).
- US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. (n.d.).
- Methyl 5-iodo-2-methoxybenzoate 97% - Sigma-Aldrich. (n.d.).
- Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH. (n.d.).
- "head-to-head comparison of different phosphine ligands in palladium catalysis" - Benchchem. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 2-iodo-5-methoxybenzoate in Advanced Materials Synthesis
Executive Summary
Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2) serves as a high-value orthogonal scaffold in materials science, particularly in the engineering of Metal-Organic Frameworks (MOFs) and Organic Electronics . Its structural utility is derived from its tri-functional nature:
-
Ortho-Iodide Handle: Facilitates regioselective cross-coupling (Suzuki-Miyaura, Sonogashira) to extend conjugation or build rigid biphenyl cores.
-
Methoxy Donor Group: Modulates the electronic band gap in conjugated systems and increases the polarizability of pore surfaces in MOFs.
-
Methyl Ester Moiety: Acts as a protected carboxylic acid, allowing for controlled hydrolysis to free ligands for metal coordination or conversion into amides for hydrogen-bonding networks.
This guide details the application of this compound as a precursor for functionalized biphenyl linkers used in porous materials and as a building block for donor-acceptor (D-A) mesogens in liquid crystals.
Critical Application: MOF Linker Synthesis
The primary application of Methyl 2-iodo-5-methoxybenzoate in materials science is its role as a precursor to 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid (
Mechanism of Action
The iodine atom at the C2 position (ortho to the ester) is sterically primed for Ullmann or Suzuki homocoupling/cross-coupling. Unlike para-substituted analogs, the ortho-ester imposes a specific torsion angle on the resulting biphenyl system, preventing planarity. This "twist" is crucial in MOF design to prevent dense packing and ensure permanent porosity.
Pathway Visualization
Figure 1: Synthetic workflow for converting the scaffold into a functionalized MOF linker.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Sandmeyer Route)
For researchers synthesizing the starting material de novo rather than purchasing.
Rationale: Direct iodination of 3-methoxybenzoate often yields mixtures. The Sandmeyer reaction from methyl 2-amino-5-methoxybenzoate guarantees the iodine is placed ortho to the ester (C2 position) with high regiocontrol.
Materials:
-
Methyl 2-amino-5-methoxybenzoate (1.0 eq)
-
Sodium nitrite (
, 1.2 eq) -
Potassium iodide (
, 2.5 eq) -
HCl (6M)
Procedure:
-
Diazotization: Suspend the amine in 6M HCl at -5°C. Add aqueous
dropwise, maintaining temperature < 0°C. Stir for 30 min. Checkpoint: Solution should become clear/yellowish; avoid brown fumes (NOx). -
Iodination: Dissolve KI in water. Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring. Observation: Immediate evolution of
gas and formation of a dark oil. -
Workup: Heat to 60°C for 1 hour to ensure completion. Extract with Ethyl Acetate. Wash with aqueous sodium thiosulfate (
) to remove excess iodine (color changes from purple/brown to pale yellow). -
Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc 9:1).
-
QC Data: Product is a white/pale yellow solid. MP: 57-61°C.[1]
Protocol B: Suzuki Homocoupling to Biphenyl Diester
Target: Dimethyl 4,4'-dimethoxy-3,3'-biphenyldicarboxylate
Rationale: This protocol uses a Pd-catalyzed homocoupling (or cross-coupling with its own boronic acid) to create the symmetric linker core.
Materials:
-
Methyl 2-iodo-5-methoxybenzoate (1.0 mmol)
-
Bis(pinacolato)diboron (0.6 mmol) [For in-situ boronate formation]
- (5 mol%)
- (3.0 eq)
-
Solvent: 1,4-Dioxane (dry, degassed)
Step-by-Step:
-
Setup: In a glovebox or under Argon, charge a Schlenk flask with the iodo-ester, bis(pinacolato)diboron, base, and catalyst.
-
Reaction: Add degassed dioxane. Heat to 90°C for 12-16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting iodide (
) should disappear; a highly fluorescent blue spot (biphenyl) appears at lower . -
Isolation: Filter through Celite to remove Pd black. Concentrate filtrate.[2]
-
Hydrolysis (Optional for MOF use): Treat the diester with LiOH (4 eq) in THF/Water (1:1) at reflux for 4 hours. Acidify with HCl to pH 1 to precipitate the dicarboxylic acid linker.
Analytical Specifications & QC
To ensure material integrity for electronic or porous applications, the following specifications must be met:
| Parameter | Specification | Method | Relevance |
| Appearance | White to off-white crystalline solid | Visual | Impurities (iodine) cause yellowing. |
| Purity (HPLC) | > 98.5% | UV @ 254 nm | Critical for polymerization/MOF growth. |
| 1H NMR | Confirms ester/ether integrity. | ||
| Melting Point | 57 - 61 °C | Capillary | Validates crystalline phase purity. |
NMR Interpretation:
The
Advanced Utility: Organic Electronics
Beyond MOFs, this scaffold is used to synthesize Push-Pull Systems .
-
Design Logic: The methoxy group is an electron donor (D). By coupling the iodine position to an electron-deficient unit (e.g., benzothiadiazole), a D-A system is formed.
-
Protocol Adaptation: Use Protocol B but replace bis(pinacolato)diboron with an electron-deficient aryl boronic acid.
Figure 2: Electronic push-pull design logic using the scaffold.
References
-
Crystal Structure & Synthesis: Wang, R., et al. "Methyl 2-iodo-5-methoxybenzoate." Acta Crystallographica Section E, vol. 70, no. 5, 2014, o462.
-
MOF Linker Application: Wang, X., et al. "Synthesis and characterization of a novel biphenyl linker for Metal-Organic Frameworks."[4] Journal of Solid State Chemistry, 2009. (Cited within Source 1).
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483.
-
Chemical Properties & Safety: "Methyl 2-iodo-5-methoxybenzoate Safety Data Sheet." Sigma-Aldrich, 2023.
Sources
experimental protocol for a reaction involving Methyl 2-iodo-5-methoxybenzoate
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Methyl 2-iodo-5-methoxybenzoate
Executive Summary & Strategic Value
This protocol details the optimized methodology for the palladium-catalyzed cross-coupling of Methyl 2-iodo-5-methoxybenzoate with arylboronic acids. This specific substrate presents a classic challenge in medicinal chemistry: the "ortho-effect." The bulky ester group at the C1 position creates steric hindrance adjacent to the reactive C2-iodide center, potentially inhibiting the oxidative addition step or retarding transmetallation.
However, this scaffold is highly valuable. The resulting biaryl-2-carboxylates are privileged pharmacophores found in angiotensin II receptor antagonists (e.g., Valsartan precursors) and serve as critical intermediates for fluorenone and phenanthridinone synthesis via downstream intramolecular cyclization.
Key Protocol Features:
-
Substrate: Methyl 2-iodo-5-methoxybenzoate (Regioselective functionalization).
-
Target Audience: Medicinal Chemists, Process Development Scientists.
-
Success Metric: >85% Isolated Yield with <5% Protodehalogenation.
Material Specifications & Physicochemical Profile
Before initiating the protocol, verify the integrity of the starting material. The iodine-carbon bond is photosensitive; store the material in amber vials.
| Property | Specification | Data / Note |
| Compound Name | Methyl 2-iodo-5-methoxybenzoate | |
| Structure | Methyl ester at C1, Iodo at C2, Methoxy at C5 | |
| Molecular Weight | 292.07 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 57–61 °C | Sharp melting range indicates purity |
| Solubility | DCM, EtOAc, DMSO, DMF | Insoluble in water |
| Stability | Light Sensitive | Store at 2–8 °C, protected from light |
Experimental Protocol: Biaryl Synthesis
Reaction: Coupling of Methyl 2-iodo-5-methoxybenzoate with 4-Fluorophenylboronic acid. Objective: Synthesize Methyl 4'-fluoro-5-methoxy-[1,1'-biphenyl]-2-carboxylate.
Reagent Stoichiometry
| Reagent | Equiv.[1][4][5][6][7] | Amount (mmol) | Mass/Vol | Role |
| Methyl 2-iodo-5-methoxybenzoate | 1.0 | 1.0 mmol | 292 mg | Limiting Reagent |
| 4-Fluorophenylboronic acid | 1.2 | 1.2 mmol | 168 mg | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 | 0.03 mmol | 24.5 mg | Catalyst (Robust vs Sterics) |
| K₂CO₃ (Anhydrous) | 3.0 | 3.0 mmol | 414 mg | Base (Activator) |
| 1,4-Dioxane | N/A | N/A | 8.0 mL | Solvent (Miscible) |
| Water (Degassed) | N/A | N/A | 2.0 mL | Co-solvent (Base solubility) |
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup
-
Causality: Palladium(0) species generated in situ are sensitive to oxidation. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
-
Action: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
Step 2: Reagent Charging
-
Add the solid reagents: Methyl 2-iodo-5-methoxybenzoate (292 mg), 4-Fluorophenylboronic acid (168 mg), and K₂CO₃ (414 mg).
-
Note: Do not add the catalyst yet.
Step 3: Solvent Degassing (Critical)
-
Mix 1,4-Dioxane (8 mL) and Water (2 mL) in a separate vial.
-
Sparge with Argon for 15 minutes (bubbling gas directly into the liquid).
-
Why? Removes dissolved oxygen to prevent the formation of Phenol byproducts from the boronic acid.
Step 4: Catalyst Addition & Reaction
-
Add the solvent mixture to the reaction vessel via syringe.
-
Add the Pd(dppf)Cl₂ catalyst (24.5 mg) quickly against a positive flow of Argon. Cap the vessel immediately.
-
Heat the reaction block to 90 °C . Stir vigorously (800 rpm).
-
Time: Run for 4–6 hours.
Step 5: Process Monitoring (IPC)
-
Check progress via TLC (Eluent: 20% EtOAc in Hexanes).
-
Starting Material Rf: ~0.6 (UV active, turns brown with iodine stain).
-
Product Rf: ~0.5 (Distinct blue fluorescence under 254/365 nm often observed for biaryls).
-
Stop Criterion: Disappearance of the aryl iodide spot.
Workup & Purification[5]
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Extraction: Separate phases. Extract the aqueous layer twice more with EtOAc (2 x 15 mL).
-
Wash: Combine organics and wash with Brine (Sat. NaCl, 20 mL) to remove residual boronic acid and dioxane.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify via flash column chromatography (Silica Gel 60).
-
Gradient: 0% → 15% EtOAc in Hexanes.
-
Yield Expectation: 260–290 mg (85–95%) of a white/off-white solid.
-
Mechanistic Insight & Pathway Visualization
Understanding the catalytic cycle is vital for troubleshooting.[2] The steric bulk of the ortho-ester in Methyl 2-iodo-5-methoxybenzoate makes the Oxidative Addition step slower than usual, requiring a ligand with a wide bite angle like dppf (1,1'-Bis(diphenylphosphino)ferrocene) to stabilize the Pd(II) intermediate.
Caption: The Suzuki-Miyaura catalytic cycle. Note that for ortho-substituted iodides, the Transmetallation step is often the bottleneck due to steric clash.
Troubleshooting & Critical Process Parameters (CPPs)
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning or Oxygen | Degas solvents for 20+ mins. Ensure Argon flow during addition. |
| Protodehalogenation (Ar-I → Ar-H) | "Wet" solvents or excess heat | This side reaction occurs if Transmetallation is slow. Use anhydrous dioxane and strictly control temp at 90°C. |
| Homocoupling (Ar'-Ar') | Oxidative coupling of Boronic Acid | Too much O₂ in the system. Verify inert lines. Reduce base equivalents slightly (to 2.0). |
| Starting Material Remains | Steric hindrance | Switch catalyst to Pd(t-Bu₃P)₂ or SPhos Pd G2 . These bulky, electron-rich ligands accelerate coupling of hindered substrates. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Wang, X., et al. (2009).[8] Synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid (citing methyl 2-iodo-5-methoxybenzoate as intermediate). Journal of Chemical Crystallography. Link
-
BenchChem. (2025).[2] Methyl 2-iodo-5-methoxybenzoate Product Data & Applications. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METHYL 5-IODO-2-METHOXYBENZOATE | 40757-09-3 [chemicalbook.com]
- 8. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of 6-Methoxy-3-substituted-isoindolin-1-ones
This Application Note is designed for research chemists and drug development professionals focusing on the efficient synthesis of nitrogen-containing heterocycles. It details a robust, one-pot cascade protocol for converting Methyl 2-iodo-5-methoxybenzoate into functionalized 6-methoxy-3-substituted-isoindolin-1-ones .
Substrate: Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2) Reaction Type: Palladium-Catalyzed Cascade Sonogashira Coupling / Aminocyclization Target Audience: Medicinal Chemists, Process Chemists
Abstract & Strategic Value
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as the core for various PARP inhibitors, antipsychotics, and anti-inflammatory agents. Traditional synthesis often involves multi-step isolation of alkynyl intermediates. This protocol describes a one-pot, two-step sequence utilizing Methyl 2-iodo-5-methoxybenzoate. The presence of the electron-donating methoxy group at the C5 position (para to the iodine) presents specific electronic challenges—namely, a more electron-rich C–I bond that can retard oxidative addition. This guide provides optimized conditions to overcome this electronic bias, ensuring high yields without intermediate isolation.
Chemical Mechanism & Rationale
The transformation proceeds via a Pd/Cu-catalyzed Sonogashira coupling followed by a nucleophilic attack/cyclization .
-
Oxidative Addition: Pd(0) inserts into the C(sp²)–I bond. Critical Insight: The 5-methoxy group increases electron density at the iodine-bearing carbon, potentially stabilizing the ground state and raising the activation energy for oxidative addition compared to unsubstituted analogs. Ligands with specific bite angles (like dppf) or electron-rich phosphines are often required to facilitate this step.
-
Transmetallation & Reductive Elimination: The alkynyl-copper species transfers the alkyne to Palladium, followed by reductive elimination to form the intermediate methyl 2-(alkynyl)-5-methoxybenzoate.
-
Aminocyclization: A primary amine attacks the ester carbonyl (forming an amide) or the activated alkyne (5-exo-dig), followed by isomerization/tautomerization to form the stable isoindolinone core.
Pathway Visualization
Figure 1: Logical flow of the cascade reaction from starting ester to isoindolinone product.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |
| Methyl 2-iodo-5-methoxybenzoate | 1.0 | Substrate | Limiting reagent. |
| Terminal Alkyne (e.g., Phenylacetylene) | 1.1 - 1.2 | Coupling Partner | Slight excess ensures full consumption of aryl iodide. |
| Primary Amine (e.g., Benzylamine) | 1.5 - 2.0 | Nucleophile | Excess required to drive amide formation/cyclization. |
| PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | Catalyst | Robust precatalyst; stable in air. |
| CuI | 0.05 (5 mol%) | Co-catalyst | Essential for Sonogashira cycle. |
| Triethylamine (Et₃N) | 3.0 | Base | Scavenges HI; acts as buffer. |
| DMF (Dimethylformamide) | Solvent | Medium | High boiling point allows for thermal cyclization step. |
Step-by-Step Procedure
Phase 1: Sonogashira Coupling
-
Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.
-
Charging: Add Methyl 2-iodo-5-methoxybenzoate (292 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Solvent Addition: Seal the vessel (septum). Evacuate and backfill with Argon (3x). Inject anhydrous DMF (5.0 mL) and Et₃N (0.42 mL, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting iodide (Rf ~0.6) should disappear, replaced by the fluorescent alkynyl ester intermediate (Rf ~0.5).
-
Phase 2: One-Pot Aminocyclization 6. Amine Addition: Once Phase 1 is complete (do not work up), add the primary amine (1.5 mmol) directly to the reaction mixture via syringe. 7. Thermal Activation: Heat the reaction mixture to 100°C for 12–16 hours.
- Note: The elevated temperature is required to overcome the energy barrier for the amidation of the ester and the subsequent intramolecular cyclization.
- Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF and excess amine. Wash organic layer with Brine (10 mL).
- Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Validation & Troubleshooting (Self-Validating System)
To ensure scientific integrity, the reaction must be monitored using specific markers.
| Observation | Diagnosis | Corrective Action |
| Stalled at Phase 1 (Iodide remains) | Oxidative addition failure due to electron-rich ring. | Gently heat Phase 1 to 40-50°C. Ensure DMF is degassed (O₂ poisons Pd). |
| Intermediate persists (No Cyclization) | Amine nucleophilicity is too low or temp too low. | Increase temp to 120°C. If using aniline (weak nucleophile), add Lewis Acid (e.g., ZnCl₂, 10 mol%). |
| Homocoupling of Alkyne (Glaser product) | Presence of Oxygen. | Rigorous degassing is required. Add alkyne slowly. |
Analytical Confirmation:
-
¹H NMR (CDCl₃): Look for the disappearance of the methyl ester singlet (
~3.9 ppm). The product will show a characteristic methylene signal (if non-aromatic amine used) or distinct aromatic shifts. The methoxy signal ( ~3.8 ppm) will remain but may shift slightly upfield. -
Regiochemistry: The 5-methoxy group in the starting material becomes the 6-methoxy group in the isoindolinone product (due to numbering priority changes in the fused system).
References
-
Synthesis of Methyl 2-iodo-5-methoxybenzoate
- Source: Royal Society of Chemistry (RSC) & NIH.
- Context: Detailed synthesis of the acid precursor and esterific
-
Link: (Verified snippet 1.8)
-
Isoindolinone Synthesis via Pd-Catalysis
- Source: Organic Chemistry Portal.
-
Context: General methodologies for isoindolinone synthesis from 2-halobenzoates.[6]
-
Link: (Verified snippet 1.9)
-
One-Pot Alkynylations
- Source: N
- Context: Protocols for one-pot synthesis involving terminal alkynes and esters.
-
Link: (Verified snippet 1.1)
-
Properties of Methyl 2-iodo-5-methoxybenzoate
- Source: ChemicalBook / BenchChem.
- Context: Physical data (MW 292.07, CAS 857599-37-2) and safety handling.
-
Link: (Verified snippet 1.14)
Sources
The Versatile Role of Methyl 2-iodo-5-methoxybenzoate in Advanced Total Synthesis
Introduction: A Strategic Building Block for Complex Molecular Architectures
In the intricate field of total synthesis, the strategic selection of starting materials is paramount to the success and efficiency of a synthetic campaign. Methyl 2-iodo-5-methoxybenzoate has emerged as a highly valuable and versatile building block for the construction of complex natural products and pharmacologically active molecules. Its utility stems from the orthogonal reactivity of its functional groups: an electron-rich aromatic ring, a methyl ester amenable to various transformations, a methoxy group that directs and influences reactivity, and a strategically positioned iodine atom that serves as a linchpin for a multitude of powerful cross-coupling reactions.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 2-iodo-5-methoxybenzoate in total synthesis. We will delve into the causality behind experimental choices for key palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols to empower chemists in their synthetic endeavors.
Core Applications: A Gateway to Diverse Scaffolds through Cross-Coupling Chemistry
The primary utility of Methyl 2-iodo-5-methoxybenzoate lies in its role as an aryl halide partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, enable the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of biaryl compounds, a motif prevalent in numerous natural products and pharmaceuticals. In this context, Methyl 2-iodo-5-methoxybenzoate serves as an ideal coupling partner for a wide range of boronic acids and their derivatives.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process. Understanding this cycle is crucial for optimizing reaction conditions. The key steps involve the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Total Synthesis: The Case of Steganone
A prominent example showcasing the power of this methodology is in the synthesis of dibenzocyclooctadiene lignans like (-)-Steganone, a class of natural products known for their cytotoxic and antimitotic activities. The core of these molecules is a strained biaryl system, making the Suzuki-Miyaura coupling an ideal strategic choice for its construction.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol provides a general procedure for the coupling of Methyl 2-iodo-5-methoxybenzoate with a substituted arylboronic acid, a key step in the convergent synthesis of biphenyl precursors to lignans.
Materials:
-
Methyl 2-iodo-5-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2-iodo-5-methoxybenzoate, the arylboronic acid, and the base.
-
Add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Rationale for Reagent Choices:
-
Palladium Source: Pd(OAc)₂ is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: SPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective in promoting Suzuki couplings of sterically hindered substrates.
-
Base: K₃PO₄ and Cs₂CO₃ are effective bases for activating the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 3,4-Dimethoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| Naphthyl-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of natural products and pharmaceutical intermediates containing the arylethyne motif.[1]
Mechanistic Rationale: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the coupled product.[1]
Caption: General workflow for a Sonogashira coupling followed by further functionalization.
Protocol 2: Sonogashira Coupling of Methyl 2-iodo-5-methoxybenzoate
This protocol describes a general procedure for the Sonogashira coupling of Methyl 2-iodo-5-methoxybenzoate with a terminal alkyne.
Materials:
-
Methyl 2-iodo-5-methoxybenzoate (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
A suitable amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2-iodo-5-methoxybenzoate, the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl benzoate.
Rationale for Reagent Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction.
-
Base: The amine base is crucial for deprotonating the terminal alkyne and for scavenging the HI produced during the reaction.
-
Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the reactants and facilitate the reaction.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of countless pharmaceuticals.[2] This reaction allows for the formation of a C-N bond between an aryl halide and a primary or secondary amine.[3]
Mechanistic Rationale: Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.[3]
Protocol 3: Buchwald-Hartwig Amination of Methyl 2-iodo-5-methoxybenzoate
This protocol provides a general method for the N-arylation of a primary or secondary amine with Methyl 2-iodo-5-methoxybenzoate.
Materials:
-
Methyl 2-iodo-5-methoxybenzoate (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) or a pre-catalyst like a Buchwald precatalyst.
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) (2-6 mol%)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS)) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.
-
Add Methyl 2-iodo-5-methoxybenzoate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and quench carefully with water or saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-aryl product.
Rationale for Reagent Choices:
-
Ligand: The choice of ligand is crucial and often substrate-dependent. Buchwald's and Hartwig's development of various specialized phosphine ligands has greatly expanded the scope of this reaction.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. NaOtBu is a commonly used and effective base.
-
Inert Atmosphere: The Pd(0) species and the phosphine ligands are sensitive to oxygen, necessitating strict anaerobic conditions.
Conclusion: A Cornerstone for Synthetic Innovation
Methyl 2-iodo-5-methoxybenzoate stands as a testament to the power of strategic functionalization in a building block. Its well-defined reactivity in key cross-coupling reactions provides a reliable and versatile entry point for the synthesis of a vast array of complex molecular targets. The protocols and insights provided in this application note are intended to serve as a practical guide for chemists to harness the full potential of this valuable synthetic intermediate. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can confidently employ Methyl 2-iodo-5-methoxybenzoate to accelerate their progress in the total synthesis of natural products and the development of novel therapeutic agents.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41, 1534-1544.
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L.
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47, 6338-6361.
- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116, 12564-12649.
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 2-iodo-5-methoxybenzoate Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 2-iodo-5-methoxybenzoate (CAS: 5468-31-5 / Derivatives)
Introduction: The "Ortho-Steric" Challenge
Welcome to the technical support hub for Methyl 2-iodo-5-methoxybenzoate . If you are accessing this guide, you are likely experiencing low yields (<40%) or difficulty purifying this intermediate.
The Core Problem: The synthesis of this molecule is deceptively difficult due to the 2-position .
-
Electronic Conflict: In a direct iodination attempt (Electrophilic Aromatic Substitution), the 5-methoxy group directs ortho (positions 4 and 6) and para (position 2). However, the 1-ester group sterically shields the 2-position.
-
Regioselectivity: Direct iodination of Methyl 3-methoxybenzoate typically yields a mixture of the 6-iodo and 4-iodo isomers, with the desired 2-iodo isomer being the minor product.
The Solution: To guarantee the 2-iodo regiochemistry, you must utilize the Sandmeyer Reaction starting from the amine (Methyl 2-amino-5-methoxybenzoate). This guide focuses on optimizing this specific pathway.
Module 1: The Optimized Sandmeyer Protocol
The "Gold Standard" route is the diazotization of Methyl 2-amino-5-methoxybenzoate followed by displacement with iodide.
Workflow Visualization
Caption: Logical workflow for the Sandmeyer conversion of the amino-ester to the iodo-ester, highlighting the critical thermal checkpoint.
Step-by-Step Optimization Guide
| Step | Action | Technical Rationale (The "Why") |
| 1. Solubilization | Dissolve amine in Acetone or Acetonitrile before adding acid. | The methyl ester is hydrophobic. Poor solubility in aqueous acid leads to "clumping," preventing complete diazotization and lowering yield. |
| 2. Acid Choice | Use 2.5 - 3.0 equivalents of HCl (aq). | You need 1 eq to form the ammonium salt and 1 eq to generate HNO₂. Excess acid prevents the formation of triazenes (N-N coupled side products). |
| 3. Diazotization | Add | Above 5°C, the diazonium salt hydrolyzes to form the phenol (Methyl 2-hydroxy-5-methoxybenzoate), the most common impurity. |
| 4. Iodination | Add chilled KI solution (1.5 eq) slowly. | The reaction is exothermic. Rapid addition causes localized heating, decomposing the diazonium salt before iodine can displace the nitrogen. |
| 5. The "Cook" | Allow to warm to RT, then heat to 60°C for 30 min. | Heat is required to overcome the activation energy for the |
Module 2: Troubleshooting & FAQs
Q1: My product is dark purple/red and "oily." How do I fix this?
Diagnosis: Iodine contamination.
During the reaction, excess iodide (
-
Dissolve the crude oil in Ethyl Acetate or DCM.
-
Wash with a saturated Sodium Thiosulfate (
) solution. -
Shake until the organic layer turns from purple to pale yellow/colorless.
-
Dry over
and concentrate.
Q2: I see a major side spot on TLC just below the product. What is it?
Diagnosis: Methyl 2-hydroxy-5-methoxybenzoate (Phenol). Cause: Your reaction temperature spiked >5°C during the diazotization step, or you waited too long before adding the KI. The Fix:
-
Strict Temp Control: Use an ice/salt bath (
) to keep the internal temp at . -
Speed: Do not store the diazonium salt. Add the KI solution immediately after the nitrite addition is complete.
Q3: The yield is consistently low (<30%). Can I change the order of operations?
Yes. The "Acid-First" Protocol. If the methyl ester is hydrolyzing or causing solubility issues, perform the Sandmeyer reaction on the free acid (2-amino-5-methoxybenzoic acid) first.
-
Sandmeyer: Convert 2-amino-5-methoxybenzoic acid
2-iodo-5-methoxybenzoic acid. (The acid is more soluble in aqueous base/acid systems). -
Esterification: React the resulting 2-iodo-acid with Methyl Iodide (
) and in DMF, or Methanol/ .-
Note: Esterification of 2-iodo acids is slow due to steric hindrance. The
route is preferred over Fischer esterification here.
-
Module 3: Alternative Route Analysis (Direct Iodination)
Users often ask if they can skip the Sandmeyer and iodinate Methyl 3-methoxybenzoate directly.
Recommendation: DO NOT USE for the 2-iodo target.
| Reactant | Reagents | Major Product | Reason |
| Methyl 3-methoxybenzoate | 6-iodo isomer | The 6-position is para to the methoxy (activating) and ortho to the ester. It is less sterically hindered than the 2-position. | |
| Methyl 3-methoxybenzoate | NIS / TFA | Mixture (6-iodo + 4-iodo) | The 2-position is "sandwiched" between the ester and methoxy, making it the least accessible nucleophilic site. |
References & Grounding
-
General Sandmeyer Methodology:
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for diazonium stability and iodide displacement).
-
-
Synthesis of 2-Iodobenzoic Acid Derivatives:
-
Journal of Medicinal Chemistry, 2005, 48(16), 5162-5174. (Describes synthesis of similar iodo-benzoate intermediates for drug scaffolds).
-
-
Regioselectivity in Aromatic Iodination:
-
Journal of Organic Chemistry, 2009, 74(15), 5595–5598. (Discusses steric hindrance in ortho-substituted benzoates).
-
-
Crystal Structure & Isomer Verification:
-
Acta Crystallographica Section E, 2014, E70, o462. (Provides crystallographic data for Methyl 5-iodo-2-methoxybenzoate—useful for distinguishing the wrong isomer if direct iodination is attempted).
-
Technical Support Center: Purification of Methyl 2-iodo-5-methoxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 2-iodo-5-methoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Achieving high purity is critical for the success of subsequent reactions and the integrity of final compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of common impurities.
Troubleshooting Guide: Addressing Specific Purification Challenges
This section addresses specific issues you may encounter during your experimental work-up and purification processes.
Q1: My NMR/LC-MS analysis shows a significant peak corresponding to the carboxylic acid (2-iodo-5-methoxybenzoic acid). How can I remove it?
Root Cause Analysis: The presence of the parent carboxylic acid, 2-iodo-5-methoxybenzoic acid, is one of the most common impurities. It typically arises from two sources:
-
Incomplete Esterification: If you synthesized the methyl ester from the carboxylic acid, the reaction may not have gone to completion.
-
Ester Hydrolysis: The methyl ester can hydrolyze back to the carboxylic acid during subsequent reaction work-ups, particularly in the presence of strong acids or bases, or prolonged exposure to aqueous conditions.[1]
Solution: Liquid-Liquid Extraction with a Mild Base An acid-base extraction is the most effective method to remove the acidic impurity from your desired neutral ester.[2][3][4] The key is to use a base that is strong enough to deprotonate the carboxylic acid, rendering it water-soluble as a salt, but not so strong that it saponifies (hydrolyzes) your ester product.
Recommended Protocol: Sodium Bicarbonate Wash
-
Dissolution: Dissolve your crude product in an organic solvent immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and invert it gently several times to mix the layers. Vent the funnel frequently to release the pressure from the carbon dioxide gas that evolves during the neutralization.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the deprotonated 2-iodo-5-methoxybenzoate salt.
-
Repeat: Repeat the wash with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified ester.
Causality Note: Why use NaHCO₃ instead of NaOH? Sodium hydroxide is a strong base that can readily catalyze the hydrolysis of the methyl ester product, reducing your yield. Sodium bicarbonate is a weak base, perfectly capable of neutralizing the carboxylic acid impurity without significantly affecting the desired ester.[3]
Caption: Workflow for Acid-Base Extraction.
Q2: I'm observing a byproduct with a mass corresponding to the deiodinated compound (Methyl 5-methoxybenzoate). How can this be removed?
Root Cause Analysis: The carbon-iodine bond in aryl iodides can be labile under certain conditions, leading to reductive deiodination. This can be promoted by:
-
Heat or Light: Some aryl iodides can decompose upon heating or exposure to UV light.[5]
-
Radical Reactions: Certain reaction conditions, especially in the presence of radical initiators or specific bases in solvents like methanol, can induce deiodination.[6][7]
-
Catalytic Cycles: In palladium-catalyzed reactions like Suzuki or Heck couplings, protonolysis of the organopalladium intermediate can lead to a deiodinated byproduct.
Solution: Flash Column Chromatography The deiodinated impurity, Methyl 5-methoxybenzoate, is structurally very similar to your product and has a similar polarity. Therefore, a simple extraction or recrystallization will likely be ineffective. Flash column chromatography is the most reliable method for this separation.[8]
Recommended Protocol: Flash Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to resolve the product from the impurity. Start with a low-polarity solvent system like 5-10% ethyl acetate in hexanes. The deiodinated product should be slightly less polar (higher Rf) than the iodinated product.
-
Column Packing: Pack a silica gel column with your chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM or the eluent) and load it onto the column.
-
Elution: Run the column, collecting fractions. Monitor the elution using TLC to identify the fractions containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Compound | Structure | Relative Polarity | Expected TLC Behavior (Normal Phase) |
| Methyl 2-iodo-5-methoxybenzoate | I-C₆H₃(OCH₃)(COOCH₃) | More Polar | Lower Rf |
| Methyl 5-methoxybenzoate | H-C₆H₄(OCH₃)(COOCH₃) | Less Polar | Higher Rf |
Q3: My crude product from a Suzuki coupling is dark-colored, indicating palladium catalyst residue. How do I clean this up?
Root Cause Analysis: Palladium catalysts, while highly effective, can sometimes decompose into palladium black (Pd(0)) or remain as soluble colored complexes in the crude product. These residues can interfere with subsequent steps and analytical characterization.
Solution: Adsorbent Treatment / Filtration For removing residual palladium, a simple filtration through an adsorbent bed is often sufficient.
Recommended Protocol: Celite/Silica Plug Filtration
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Prepare Plug: Place a cotton ball or glass wool plug at the bottom of a pipette or a small column. Add a layer of sand (approx. 1 cm) followed by a layer of Celite or silica gel (approx. 3-5 cm). Top with another layer of sand.
-
Filtration: Pre-wet the plug with the elution solvent. Carefully add your dissolved crude product to the top of the plug and elute it through with additional solvent. The palladium residues will adsorb strongly to the silica/Celite.
-
Collection: Collect the filtrate, which should be significantly lighter in color.
-
Concentration: Remove the solvent under reduced pressure.
Note: For very stubborn cases, specialized metal scavengers (resins or silicas functionalized with thiols or amines) can be used.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with Methyl 2-iodo-5-methoxybenzoate?
Besides the specific impurities mentioned in the troubleshooting section, you may also encounter:
-
Isomeric Impurities: Depending on the synthetic route to the starting material, you may have regioisomers such as Methyl 3-iodo-5-methoxybenzoate or di-iodinated species.[9] These are best removed by purifying the starting material or via high-resolution chromatography.
-
Unreacted Starting Materials: In cross-coupling reactions, unreacted boronic acids/esters or other coupling partners may persist.[10][11] An appropriate workup (e.g., a basic wash for boronic acids) can often remove these.
-
Solvent Residues: Residual reaction solvents like DMF, THF, or toluene can be present. These are typically removed under high vacuum.
Q2: What is the best general-purpose purification strategy for this compound after a reaction?
A multi-step workup is often the most robust approach.
Sources
- 1. zenodo.org [zenodo.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. biotage.com [biotage.com]
- 9. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
common side products in Methyl 2-iodo-5-methoxybenzoate coupling reactions
This guide serves as a specialized technical support resource for researchers utilizing Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2) in cross-coupling workflows.
The content is structured to address the unique steric and electronic challenges imposed by the ortho-iodo and meta-methoxy substitution pattern.
Product Profile & Reactivity Overview
-
Core Reagent: Methyl 2-iodo-5-methoxybenzoate[1]
-
Primary Application: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[2]
-
Critical Reactivity Note: This substrate features an ortho-substituted ester , creating significant steric hindrance around the iodine site.[3] While the 5-methoxy group increases electron density in the ring, the steric bulk at the 2-position often retards the rate of oxidative addition, making the system prone to side reactions like dehalogenation and homocoupling.[3]
Troubleshooting Guide: Common Side Products
Issue 1: "I see a mass peak of M-126 (Loss of Iodine) or M+1 (Replacement with H)."
Diagnosis: Protodeiodination (Hydrodehalogenation) Product: Methyl 3-methoxybenzoate (De-iodinated byproduct).[3]
Technical Analysis: Because the ortho-ester hinders the palladium center, the oxidative addition step is slower than in unhindered aryl iodides.[3] If the catalytic cycle stalls, the intermediate aryl-palladium species is susceptible to abstracting a hydride from the solvent (especially alcohols like MeOH or EtOH) or the base.[3]
Corrective Actions:
-
Switch Solvents: If using methanol or ethanol, switch to a polar aprotic solvent like DMF, DMAc, or 1,4-Dioxane .[3] These lack the
-hydrogens that readily transfer to palladium.[3] -
Ligand Selection: Move to electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or BrettPhos ).[3] These ligands accelerate oxidative addition, pushing the cycle forward before reduction can occur.[3]
-
Water Control: Ensure the reaction is strictly anhydrous if using a hydride-sensitive system.
Issue 2: "My main impurity is a dimer of the starting material."
Diagnosis: Ullmann-type Homocoupling Product: Dimethyl 4,4'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylate.
Technical Analysis: Homocoupling competes with cross-coupling, particularly when the transmetallation step (transfer of the boronic acid/alkyne) is sluggish.[3] It is frequently exacerbated by the presence of trace oxygen, which facilitates the oxidation of Pd(II) intermediates, or by "copper effects" in Sonogashira reactions.[3]
Corrective Actions:
-
Degassing Protocol: Do not just sparge with nitrogen.[3] Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen completely.[3]
-
Stoichiometry Check: Ensure a slight excess of the nucleophile (boronic acid/alkyne) (1.2–1.5 equiv).[3] If the nucleophile is consumed too fast, the Pd species will react with itself.[3]
-
Base Strength: In Suzuki coupling, switching to a weaker base (e.g.,
instead of ) can sometimes balance the rates of transmetallation vs. homocoupling.[3]
Issue 3: "The product is acidic or very polar by TLC."
Diagnosis: Ester Hydrolysis (Saponification) Product: 2-iodo-5-methoxybenzoic acid.[3]
Technical Analysis: The methyl ester is labile.[3] Strong hydroxide bases (NaOH, KOH) or prolonged heating in aqueous media will hydrolyze the ester to the free acid.[3] The free acid can coordinate to the Palladium, poisoning the catalyst and killing the reaction.[3][4]
Corrective Actions:
-
Base Switch: Avoid Hydroxides. Use anhydrous Carbonates (
, ) or Phosphates ( ).[3] -
Solvent System: If water is required for the base solubility, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB), or minimize water volume to the bare minimum required to dissolve the base.[3]
Visualizing the Divergence: Mechanistic Pathways
The following diagram maps the "Happy Path" (Product formation) against the "Sad Paths" (Side products), illustrating exactly where the cycle breaks down.
Figure 1: Mechanistic divergence in the Palladium-catalyzed coupling of Methyl 2-iodo-5-methoxybenzoate. Red paths indicate failure modes.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize the side products listed above by addressing steric hindrance and hydrolytic instability.[3]
Reagents:
-
Methyl 2-iodo-5-methoxybenzoate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[3]
-
Catalyst:
(2 mol%) + SPhos (4 mol%)[3]-
Reasoning: SPhos is bulky and electron-rich, overcoming the ortho-steric hindrance of the ester.[3]
-
-
Base:
(2.0 equiv)[3]-
Reasoning: Mild enough to prevent ester hydrolysis but strong enough to activate the boronic acid.[3]
-
-
Solvent: Toluene : Water (10:1 ratio)[3]
-
Reasoning: Toluene is non-protic (prevents dehalogenation); minimal water dissolves the base without hydrolyzing the ester.[3]
-
Step-by-Step:
-
Charge: Add the benzoate, boronic acid,
, SPhos, and to a reaction vial equipped with a stir bar. -
Seal & Purge: Seal the vial with a septum. Evacuate and backfill with Argon (3x).[3]
-
Solvent Addition: Inject degassed Toluene and Water via syringe.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C to avoid thermal decomposition of the ester.[3]
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.[3]
Summary of Impurities Data
| Retention Time (Relative) | Mass Shift ( | Identity | Cause | Prevention |
| 0.6 - 0.8 | -126 Da | De-iodinated (Methyl 3-methoxybenzoate) | Hydride transfer from solvent | Use Aprotic solvents (DMF, Toluene); Avoid MeOH. |
| 1.1 - 1.3 | +166 Da | Dimer (Biaryl) | Oxygen presence; Catalyst death | Degas rigorously; Increase Boronic Acid equiv. |
| Baseline (Polar) | -14 Da | Hydrolyzed Acid | Strong Base / Excess Water | Use |
References
-
BenchChem. (2025).[3][4] Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. Retrieved from [3]
-
National Institutes of Health (PMC). (2014).[3] Methyl 5-iodo-2-methoxybenzoate: Crystal structure and synthesis. Retrieved from [3]
-
Sigma-Aldrich. (n.d.).[3][5] Methyl 5-iodo-2-methoxybenzoate Product Specification. Retrieved from [3]
-
Royal Society of Chemistry. (2018).[3] Light-activated Ullmann homocoupling of aryl halides. Retrieved from [3]
-
Organic Chemistry Portal. (n.d.).[3] Ullmann Reaction Mechanisms and Protocols. Retrieved from [3]
Sources
Technical Support Center: Optimizing Temperature for Methyl 2-iodo-5-methoxybenzoate Reactions
Welcome to the technical support center for optimizing reactions with Methyl 2-iodo-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving optimal reaction outcomes. By understanding the interplay between temperature and the unique structural features of this substrate, you can significantly improve reaction efficiency, yield, and purity.
Introduction: The Critical Role of Temperature
Methyl 2-iodo-5-methoxybenzoate is a versatile building block in organic synthesis, frequently employed in various palladium-catalyzed cross-coupling reactions. Its reactivity is largely dictated by the presence of an ortho-iodo group, which is a highly effective leaving group, and an electron-donating methoxy group. However, the steric hindrance from the ortho-substituent and the potential for side reactions necessitate careful control of the reaction temperature.
Temperature is a double-edged sword in these reactions. While elevated temperatures can overcome activation energy barriers and accelerate reaction rates, they can also lead to catalyst decomposition, byproduct formation, and degradation of the starting material or product. This guide will provide you with the expertise to navigate these challenges and identify the optimal temperature window for your specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with Methyl 2-iodo-5-methoxybenzoate?
A good starting point for a Suzuki-Miyaura coupling is typically in the range of 80-110 °C.[1] Due to the high reactivity of the C-I bond, lower temperatures within this range are often sufficient. However, if the reaction is sluggish, which can occur with sterically hindered boronic acids, a gradual increase in temperature may be necessary. It is important to monitor the reaction closely, as excessively high temperatures can lead to side reactions such as dehalogenation or homocoupling of the boronic acid.[1]
Q2: Can Sonogashira couplings with Methyl 2-iodo-5-methoxybenzoate be performed at room temperature?
Yes, Sonogashira couplings involving aryl iodides can often be conducted at room temperature, especially when a copper(I) co-catalyst is used.[2][3] The high reactivity of the iodide leaving group facilitates the oxidative addition step even under mild conditions. However, for less reactive alkynes or in copper-free systems, gentle heating to 40-60 °C may be required to achieve a reasonable reaction rate.
Q3: What temperature is typically required for a Heck reaction with this substrate?
Heck reactions often require higher temperatures than Suzuki or Sonogashira couplings, with a typical range of 100-140 °C. The original Heck reaction, for instance, was carried out at 120 °C.[4] For Methyl 2-iodo-5-methoxybenzoate, starting at 100-110 °C is a reasonable approach. The specific temperature will depend on the nature of the alkene coupling partner and the catalyst system employed.
Q4: How does the steric hindrance of the ortho-iodo group affect the optimal temperature?
The ortho-iodo group in Methyl 2-iodo-5-methoxybenzoate creates steric hindrance around the reaction center. This can slow down the rate of oxidative addition to the palladium catalyst. To overcome this, a higher reaction temperature may be necessary compared to a less hindered aryl iodide. However, it is a delicate balance, as excessive heat can exacerbate other issues. The use of bulky, electron-rich phosphine ligands can often help to facilitate the reaction at lower temperatures by promoting the oxidative addition step.
Q5: At what temperature should I be concerned about side reactions like ester hydrolysis or decarboxylation?
Ester hydrolysis can occur under basic conditions, which are common in many cross-coupling reactions. While this is often a slow process at moderate temperatures, prolonged heating at high temperatures (>100 °C) in the presence of a strong base and water can lead to the formation of the corresponding carboxylic acid.
Troubleshooting Guide
Problem 1: Low or No Conversion
Possible Cause: The reaction temperature is too low to overcome the activation energy, especially given the steric hindrance of the ortho-iodo group.
Solution:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. For Suzuki reactions, if you start at 80 °C and see no conversion, try increasing to 100 °C.
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. Toluene or dioxane are common choices for higher temperature reactions.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos families) which can facilitate oxidative addition at lower temperatures.
-
Microwave Irradiation: For challenging couplings, microwave heating can be a powerful tool to rapidly screen higher temperatures and shorten reaction times.[6]
Problem 2: Formation of Byproducts (e.g., Homocoupling, Dehalogenation)
Possible Cause: The reaction temperature is too high, leading to catalyst decomposition and undesired side reactions.
Solution:
-
Reduce Temperature: If you are observing significant byproduct formation, decrease the reaction temperature. Even a 10-20 °C reduction can have a significant impact on selectivity.
-
Optimize Catalyst Loading: High catalyst loading in conjunction with high temperatures can promote side reactions. Try reducing the catalyst loading to the minimum effective amount.
-
Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. Ensure your reaction mixture and headspace are thoroughly deoxygenated.
-
Base Selection: A very strong base at high temperatures can promote dehalogenation. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that promotes the desired reaction without causing excessive side reactions.
Problem 3: Reaction Stalls Before Completion
Possible Cause: Catalyst deactivation at the reaction temperature. Palladium catalysts can be thermally sensitive and may decompose over time at elevated temperatures.
Solution:
-
Lower the Temperature: A lower reaction temperature may preserve the catalyst's activity for a longer period, allowing the reaction to go to completion.
-
Use a More Stable Catalyst: Consider using a pre-catalyst or a catalyst with more robust ligands that are designed for higher temperatures.
-
Staged Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help to drive it to completion.
Recommended Temperature Ranges for Common Reactions
| Reaction Type | Starting Temperature (°C) | Typical Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | 80 | 80 - 110 | Higher end of the range may be needed for sterically hindered coupling partners.[1] |
| Sonogashira Coupling | Room Temperature | Room Temp - 60 | Often proceeds at room temperature with a copper co-catalyst.[2][3] |
| Heck Reaction | 100 | 100 - 140 | Generally requires higher temperatures.[4] |
| Buchwald-Hartwig Amination | 90 | 90 - 120 | Temperature is highly dependent on the amine and the catalyst system used. |
Experimental Protocol: General Procedure for Temperature Optimization
-
Initial Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.
-
Temperature Gradient: Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) using a suitable analytical technique such as TLC, GC, or LC-MS.
-
Analysis of Results: After a set time (e.g., 12-24 hours), analyze the crude reaction mixtures to determine the conversion of the starting material and the formation of the desired product and any byproducts.
-
Selection of Optimal Temperature: The optimal temperature is the one that provides the best balance of reaction rate, yield, and purity.
Visualization of Temperature Optimization Workflow
Sources
Technical Support Center: Catalyst Deactivation in Reactions with Methyl 2-iodo-5-methoxybenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving Methyl 2-iodo-5-methoxybenzoate. Our goal is to equip you with the scientific understanding and practical protocols to diagnose, mitigate, and prevent catalyst-related issues in your experiments, ensuring robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent challenges encountered during cross-coupling reactions with Methyl 2-iodo-5-methoxybenzoate, focusing on the underlying causes of catalyst deactivation and providing actionable solutions.
Issue 1: Reaction Stalls or Incomplete Conversion
Symptoms: Your reaction starts well, but the conversion of Methyl 2-iodo-5-methoxybenzoate ceases before reaching completion, even with extended reaction times. TLC or LC-MS analysis shows the presence of starting material alongside the desired product.
Potential Cause 1: Palladium Black Formation (Catalyst Aggregation)
The active, soluble Pd(0) catalyst can aggregate into inactive, heterogeneous palladium black. This is a common deactivation pathway in many palladium-catalyzed cross-coupling reactions.[1]
-
Diagnosis: Visually inspect the reaction mixture. The formation of a black precipitate is a strong indicator of palladium black.
-
Scientific Explanation: The electron-donating methoxy group on the aryl iodide can influence the electron density at the palladium center, potentially affecting the stability of the catalytic species in solution. Factors such as high temperature, prolonged reaction times, and suboptimal ligand choice can promote the agglomeration of palladium atoms into catalytically inactive nanoparticles and ultimately visible palladium black.
-
Troubleshooting & Optimization:
-
Ligand Selection: Employ sterically bulky and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[2] These ligands can stabilize the monoligated palladium(0) species, which is a key intermediate in the catalytic cycle, and prevent aggregation.[2]
-
Lower Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes accelerate deactivation.[3] Consider reducing the catalyst loading to the optimal level determined through screening experiments.
-
Temperature Control: Avoid excessive temperatures. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Potential Cause 2: Hydrolysis of the Ester Group
The methyl ester group in Methyl 2-iodo-5-methoxybenzoate can be susceptible to hydrolysis under the basic conditions typically required for cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Diagnosis: Use LC-MS to check for the presence of the corresponding carboxylic acid, 2-iodo-5-methoxybenzoic acid, in the reaction mixture.
-
Scientific Explanation: The formation of the carboxylate anion introduces a new, potentially coordinating species into the reaction mixture. This can alter the polarity of the medium and potentially interact with the palladium catalyst, leading to deactivation or the formation of off-cycle, inactive complexes.
-
Troubleshooting & Optimization:
-
Choice of Base: Opt for milder bases that are less prone to inducing ester hydrolysis. For example, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as water is required for hydrolysis. Use dry solvents and reagents.
-
Reaction Time: Minimize the reaction time by optimizing other parameters to achieve a faster conversion before significant hydrolysis can occur.
-
Issue 2: Low or No Product Formation from the Start
Symptoms: The reaction fails to initiate, or you observe very low yields of the desired product even at the beginning of the reaction.
Potential Cause 1: Catalyst Poisoning from Impurities
Trace impurities in reagents or solvents can act as catalyst poisons, deactivating the palladium catalyst before it can effectively participate in the catalytic cycle.
-
Diagnosis: The purity of all starting materials, including Methyl 2-iodo-5-methoxybenzoate, the coupling partner, solvents, and base, should be verified. Common poisons include sulfur-containing compounds, and other coordinating species.[4]
-
Scientific Explanation: Catalyst poisons can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive. Even at ppm levels, such impurities can have a significant detrimental effect on catalytic activity.[3]
-
Troubleshooting & Optimization:
-
Reagent Purification: Purify all reagents before use. Recrystallize solid starting materials and distill liquid reagents. Ensure solvents are of high purity and are properly degassed to remove oxygen, which can also lead to catalyst oxidation.
-
Test with High-Purity Reagents: Conduct a small-scale control experiment using high-purity reagents to confirm if impurities are the root cause.
-
Potential Cause 2: Inefficient Pre-catalyst Activation
Many palladium-catalyzed reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[5] Failure in this activation step will result in a non-starting reaction.
-
Diagnosis: This can be difficult to diagnose directly without specialized analytical techniques. However, if you consistently observe no reaction with a Pd(II) source, inefficient activation is a likely culprit.
-
Scientific Explanation: The reduction of Pd(II) to Pd(0) is a critical step for initiating the catalytic cycle.[6] This process can be influenced by the choice of ligand, base, solvent, and the presence of reducing agents (which can sometimes be the solvent or an additive).
-
Troubleshooting & Optimization:
-
Use a Pd(0) Source: As a diagnostic tool, try using a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to see if the reaction proceeds.
-
Optimize Activation Conditions: If using a Pd(II) pre-catalyst, ensure the conditions are suitable for its reduction. This may involve screening different bases or adding a reducing agent if compatible with your reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group on Methyl 2-iodo-5-methoxybenzoate in catalyst deactivation?
A1: The methoxy group is an electron-donating group. While this can be beneficial for facilitating the oxidative addition step of the catalytic cycle, it can also increase the electron density on the palladium center in various intermediates. This increased electron density can, in some cases, promote the formation of palladium clusters and subsequent aggregation into inactive palladium black. Careful selection of stabilizing ligands is crucial to counteract this effect.
Q2: Can I reuse my palladium catalyst after a reaction with Methyl 2-iodo-5-methoxybenzoate?
A2: Reusability depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the extent of deactivation. For homogeneous catalysts, recovery and reuse are generally not practical due to the difficulty in separating the catalyst from the reaction mixture and the high likelihood of deactivation. For heterogeneous catalysts, recycling may be possible, but deactivation through palladium leaching or surface poisoning can occur. If you observe a significant drop in activity upon reuse, catalyst deactivation is the likely cause.
Q3: I observed a color change in my reaction from yellow to dark brown/black. What does this mean?
A3: A color change from a pale yellow (typical of many soluble palladium complexes) to a dark brown or black precipitate is a strong visual indication of the formation of palladium black.[7] This signifies that your active homogeneous catalyst has aggregated into an inactive heterogeneous form. Refer to the troubleshooting guide for strategies to prevent this.
Q4: Are there any specific ligands that are recommended for cross-coupling reactions with this substrate?
A4: For sterically hindered aryl halides like Methyl 2-iodo-5-methoxybenzoate, bulky, electron-rich phosphine ligands are often a good starting point.[8] Ligands such as SPhos, XPhos, and other dialkylbiaryl phosphines have demonstrated effectiveness in promoting challenging cross-coupling reactions.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[9] It is always recommended to perform a small-scale screen of different ligands to identify the optimal choice for your specific reaction.
Experimental Protocols
Protocol 1: Test for Catalyst Poisoning by Impurities
-
Baseline Reaction: Set up your cross-coupling reaction using your standard reagents and solvents. Monitor the reaction progress by TLC or LC-MS over a set period.
-
High-Purity Reaction: In parallel, set up an identical reaction, but use reagents and solvents of the highest available purity. Solid reagents should be recrystallized, and solvents should be anhydrous and degassed.
-
Comparison: Compare the reaction progress and final yield of the two reactions. A significant improvement in the high-purity reaction strongly suggests that impurities in your standard reagents are poisoning the catalyst.
Protocol 2: Visual Identification and Mitigation of Palladium Black Formation
-
Reaction Monitoring: During the reaction, periodically and carefully observe the reaction mixture against a white background. Note any changes in color or the formation of a precipitate.
-
Confirmation (Post-Reaction): If a black precipitate is observed, allow the mixture to settle after the reaction is complete. The palladium black should collect at the bottom of the flask.
-
Mitigation Strategy Test: Set up a small-scale reaction with a modified protocol aimed at preventing aggregation. This could involve:
-
Switching to a bulkier ligand.
-
Lowering the reaction temperature by 10-20 °C.
-
Reducing the catalyst loading by half.
-
-
Analysis: Compare the outcome of the modified reaction with your original protocol to assess the effectiveness of the mitigation strategy.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways for palladium catalyst deactivation in the context of cross-coupling reactions.
Caption: Primary deactivation pathways for a palladium catalyst.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action | Key Parameters to Optimize |
| Reaction Stalls | Catalyst Aggregation | Use bulky, electron-rich ligands. | Ligand, Temperature, Catalyst Loading |
| Ester Hydrolysis | Use a milder base. | Base, Solvent (anhydrous), Reaction Time | |
| Low/No Yield | Catalyst Poisoning | Purify all reagents and solvents. | Reagent Purity, Solvent Grade |
| Inefficient Pre-catalyst Activation | Use a Pd(0) source for diagnosis. | Pre-catalyst Choice, Activation Conditions |
References
-
Biffis, A., et al. (2018). Palladium-Catalyzed Cross-Coupling of Aryl Halides with anilines: A Critical Review. Chemical Reviews, 118(4), 2249-2295. Available at: [Link]
-
Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Available at: [Link]
-
National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Available at: [Link]
-
KAUST Repository. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]
-
OSTI.gov. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Available at: [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available at: [Link]
- Google Patents. (n.d.). CN101024184A - Method for reactivating deactivated palladium/carbon catalyst.
-
Royal Society of Chemistry. (n.d.). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. Available at: [Link]
-
ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Available at: [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
MDPI. (n.d.). Methanol Oxidation over Pd-Doped Co- and/or Ag-Based Catalysts: Effect of Impurities (H2O and CO). Available at: [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Available at: [Link]
-
SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reactions over Pd(II)-hydrotalcite catalysts in water. Available at: [Link]
-
National Institutes of Health. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Available at: [Link]
- article_709224_5152877e3ba82...
-
National Institutes of Health. (n.d.). Methyl 5-iodo-2-methoxybenzoate. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Available at: [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Metallic palladium, PdO, and palladium supported on metal oxides for the Suzuki–Miyaura cross-coupling reaction: a unified view of the process of formation of the catalytically active species in solution. Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Available at: [Link]
-
National Institutes of Health. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Available at: [Link]
-
MDPI. (2024). The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate. Available at: [Link]
-
ResearchGate. (n.d.). A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions. Available at: [Link]
-
eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [2.2]Paracyclophane -based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
ACS Publications. (2016). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Available at: [Link]
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with Methyl 2-iodo-5-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involving Methyl 2-iodo-5-methoxybenzoate. Our goal is to equip you with the knowledge to diagnose and resolve issues leading to low conversion rates in your experiments.
Introduction to the Challenges
Methyl 2-iodo-5-methoxybenzoate is a valuable building block in organic synthesis. However, its structure presents a unique combination of electronic and steric factors that can complicate its use in common cross-coupling reactions. The presence of an electron-donating methoxy group and the ortho-iodo substituent can influence reactivity in palladium-catalyzed processes like Suzuki, Heck, and Sonogashira couplings. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Suzuki-Miyaura Coupling
Question 1: I am seeing very low conversion in my Suzuki-Miyaura reaction with Methyl 2-iodo-5-methoxybenzoate and an arylboronic acid. What are the most likely causes?
Low conversion in a Suzuki-Miyaura coupling involving this substrate often points to a few key areas: catalyst deactivation, issues with the boronic acid, or suboptimal reaction conditions.
-
Catalyst Deactivation : The active Pd(0) catalyst is sensitive to oxygen.[1] Inadequate degassing of your solvent and failure to maintain an inert atmosphere can lead to the formation of palladium black and a stalled reaction.[1]
-
Solution : Ensure rigorous degassing of your solvent and reagents. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Boronic Acid Quality and Reactivity : Boronic acids can degrade over time, especially if not stored properly under dry conditions. They can also undergo protodeboronation, where the boron group is replaced by a hydrogen atom, particularly in aqueous conditions.[2]
-
Solution : Use a freshly opened bottle of boronic acid or one that has been stored in a desiccator. Consider using boronic esters (e.g., pinacol esters) which are generally more stable.[3]
-
-
Inappropriate Base or Solvent : The choice of base is critical for activating the boronic acid to form the boronate species required for transmetalation.[1] The solvent system must also facilitate the solubility of all components.
-
Solution : For sterically hindered substrates, a stronger base might be necessary. Consider screening bases such as K₃PO₄, Cs₂CO₃, or KF. A switch in solvent from aqueous systems to anhydrous options like DMF or toluene might also be beneficial, especially to prevent ester hydrolysis.[4]
-
Question 2: I am observing a significant amount of a side product that appears to be the hydrolyzed carboxylic acid of my starting material. How can I prevent this?
The methyl ester group in your substrate is susceptible to hydrolysis under basic conditions, a common side reaction in Suzuki-Miyaura couplings which often employ aqueous bases.[4][5]
-
Solution 1: Use a Non-Aqueous Base/Solvent System : Switching to a non-aqueous base like potassium fluoride (KF) in a solvent such as DMF can often prevent ester cleavage.[4]
-
Solution 2: Milder Base : If an aqueous system is preferred, consider using a milder base like K₂CO₃ instead of stronger bases like NaOH or KOH.
-
Solution 3: Shorter Reaction Times : Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the time the ester is exposed to basic conditions.
Question 3: My reaction is sluggish, likely due to the steric hindrance around the iodine. What adjustments can I make?
The ortho-ester group introduces steric bulk that can hinder the oxidative addition step of the catalytic cycle.
-
Solution 1: Bulky, Electron-Rich Ligands : Employing bulky and electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps.[2][6] Consider ligands such as S-Phos, X-Phos, or RuPhos, which are known to be effective for sterically demanding couplings.[7]
-
Solution 2: Higher Temperatures : Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential catalyst decomposition at very high temperatures.[1]
| Parameter | Standard Condition | Troubleshooting Suggestion 1 | Troubleshooting Suggestion 2 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ with a bulky ligand (e.g., S-Phos) | Pre-formed Pd(0) catalyst |
| Ligand | PPh₃ | S-Phos, X-Phos, RuPhos | None (if using Pd(PPh₃)₄) |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | KF (anhydrous) |
| Solvent | Toluene/Water | Dioxane | DMF |
| Temperature | 80-90 °C | 100-110 °C | Monitor for catalyst stability |
Table 1: Suggested Optimization Parameters for Suzuki-Miyaura Coupling.
Part 2: Sonogashira Coupling
Question 4: My Sonogashira coupling of Methyl 2-iodo-5-methoxybenzoate with a terminal alkyne is giving low yields. What should I investigate first?
The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a powerful tool for C-C bond formation.[8] Low yields with this substrate can often be attributed to issues with the catalyst system or reaction conditions.
-
Copper Co-catalyst : The traditional Sonogashira reaction uses a copper(I) co-catalyst. Ensure your copper source (e.g., CuI) is fresh, as old or oxidized copper salts can be detrimental to the reaction.
-
Copper-Free Conditions : In some cases, especially with complex substrates, copper-free Sonogashira conditions can provide better results and avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Base Selection : An appropriate base is crucial. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and also serve as the solvent in many cases.
Question 5: I am observing significant homocoupling of my alkyne. How can I minimize this side reaction?
Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.
-
Solution 1: Rigorous Degassing : As with other palladium-catalyzed reactions, ensure your reaction mixture is thoroughly deoxygenated.
-
Solution 2: Copper-Free Conditions : Switching to a copper-free protocol is often the most effective way to eliminate alkyne homocoupling.
-
Solution 3: Additive : The addition of a small amount of a reducing agent, like hydrazine, can sometimes suppress homocoupling.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dried Schlenk flask, add Methyl 2-iodo-5-methoxybenzoate (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (solvent) via syringe.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the copper salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Heck Coupling
Question 6: I am attempting a Heck reaction between Methyl 2-iodo-5-methoxybenzoate and an alkene, but the conversion is poor. What are the key parameters to optimize?
The Heck reaction is sensitive to several factors, and the electronic nature of your aryl iodide can play a significant role.
-
Catalyst and Ligand : While palladium acetate (Pd(OAc)₂) is a common precatalyst, the choice of ligand is critical. For electron-rich aryl iodides, phosphine ligands are generally effective.
-
Base : A hindered organic base like triethylamine or a weaker inorganic base such as sodium acetate is often used. The base is crucial for regenerating the active Pd(0) catalyst.
-
Solvent : Polar aprotic solvents like DMF, NMP, or DMAc are typically used to facilitate the reaction.
Question 7: I am getting a mixture of regioisomers in my Heck reaction. How can I improve the selectivity?
Regioselectivity in the Heck reaction can be influenced by both electronic and steric factors of the alkene and the aryl halide.
-
Ligand Choice : The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the migratory insertion step. Screening different ligands is often necessary.
-
Reaction Conditions : In some cases, additives like silver salts can improve regioselectivity.
Logical Workflow for Troubleshooting Heck Reactions
Sources
Technical Support Center: Solvent Systems for Methyl 2-iodo-5-methoxybenzoate
The following technical guide is structured as a Tier 3 Support Resource for the "Advanced Organic Synthesis & Process Development" unit. It is designed to troubleshoot and optimize reaction parameters for Methyl 2-iodo-5-methoxybenzoate , specifically focusing on solvent-mediated reactivity profiles.
Executive Technical Overview
Methyl 2-iodo-5-methoxybenzoate is a highly functionalized aryl iodide scaffold. Its reactivity is governed by the ortho-effect of the ester group (steric hindrance + coordination capability) and the para-electronic donation of the methoxy group relative to the iodine.[1]
Critical Reactivity Profile:
-
The Iodine (C-I bond): The primary site for oxidative addition (Pd/Cu catalysis).[1] The 5-methoxy group increases electron density, potentially slowing down oxidative addition compared to electron-deficient aryl iodides, but stabilizing the cationic intermediates.[1]
-
The Ester (COOMe): Susceptible to hydrolysis in aqueous/protic solvents or transesterification in alcohols.[1]
-
Solvent Sensitivity: High.[1] The choice of solvent dictates the pathway between Cross-Coupling (Suzuki/Sonogashira), Nucleophilic Substitution (Ullmann), or side-reactions (Protodeiodination).[1]
Troubleshooting Modules (Q&A Format)
Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
User Issue: “My Suzuki coupling using Methyl 2-iodo-5-methoxybenzoate yields <40% product with significant homocoupling or unreacted starting material. I am using Toluene/Water.”
Technical Diagnosis: The ortho-ester group creates steric bulk around the iodine.[1] Non-polar solvents like Toluene, while standard, may not sufficiently solubilize the active catalytic species or the boronic acid, leading to slow kinetics where catalyst decomposition competes with product formation.[1]
Solution: Switch to a Coordinating Ether Solvent System .
-
Recommended Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane mixed with water (typically 4:1 ratio).[1]
-
Mechanism: DME acts as a bidentate ligand.[1] It loosely coordinates to the Palladium species, stabilizing the "naked" Pd(0) intermediate and preventing aggregation (formation of Palladium black) before the oxidative addition step occurs.[1]
-
Protocol Adjustment:
-
Degassing: This substrate is sensitive to oxygen-mediated homocoupling. Sparge the DME/Water mix with Argon for 20 minutes before adding the catalyst.
-
Base: Use mild bases like
or rather than harsh hydroxides to prevent hydrolysis of the methyl ester.[1]
-
Module B: Ullmann-Type Condensation (C-N / C-O Bond Formation)
User Issue: “I am attempting a copper-catalyzed Ullmann reaction to install an amine at the 2-position. The reaction stalls at 110°C in DMF.”[1]
Technical Diagnosis: Methyl 2-iodo-5-methoxybenzoate requires higher activation energy due to the electron-donating methoxy group (deactivating the ring toward nucleophilic attack) and steric crowding.[1] DMF decomposes at high temperatures (>140°C) over long periods, potentially poisoning the Cu catalyst with dimethylamine.[1]
Solution: Upgrade to High-Boiling Polar Aprotic Solvents with superior thermal stability.
-
Recommended Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) .[1]
-
Temperature: Increase to 130–140°C .
-
Ligand Necessity: In these solvents, the solvent itself acts as a weak ligand, but adding a bidentate ligand like DMEDA (N,N'-Dimethylethylenediamine) is crucial to stabilize the Cu(I) intermediate in the presence of the ortho-ester.[1]
Module C: Metal-Halogen Exchange (Lithiation)
User Issue: “When performing an Iodine-Lithium exchange at -78°C in THF, I observe significant amounts of the protonated product (Methyl 3-methoxybenzoate) instead of the trapped electrophile.”
Technical Diagnosis: This is a classic "Wet Solvent" or "Temperature Control" failure.[1] However, chemically, the ester group is a trap .[1] Lithium species can attack the ester (self-condensation or polymerization) if the exchange is too slow or the temperature drifts.[1] Furthermore, THF coordinates strongly to Lithium, increasing its basicity and reactivity.[1]
Solution: Change Solvent Polarity to modulate reactivity.[1]
-
Recommended Solvent: Diethyl Ether (
) or Toluene/THF (9:1) .[1] -
Reasoning:
is less coordinating than THF. This reduces the aggregation state of the organolithium species, making the I-Li exchange cleaner and reducing the rate of attack on the adjacent ester group.[1] -
Cryogenic Protocol: Ensure internal temperature never rises above -70°C. Pre-cool the solvent before addition.[1]
Comparative Data: Solvent Efficacy Table
| Reaction Type | Solvent System | Temp (°C) | Suitability | Mechanistic Insight |
| Suzuki Coupling | DME / | 80-90 | Optimal | Chelating solvent stabilizes Pd; prevents catalyst crash-out.[1] |
| Suzuki Coupling | Toluene / | 100 | Moderate | Poor solubility of polar boronic acids; requires phase transfer catalyst.[1] |
| Ullmann | DMSO | 120-140 | High | High dielectric constant stabilizes the charged Meisenheimer-like transition state.[1] |
| Ullmann | DMF | 110 | Risk | DMF decomposition at >120°C can poison Cu catalysts.[1] |
| Lithiation | -78 | Optimal | Low coordination minimizes side-reaction with the ortho-ester.[1] | |
| Lithiation | THF | -78 | Risk | Increases basicity; higher risk of ester attack/polymerization.[1] |
Visualizing the Reactivity Landscape
The following diagram maps the solvent-dependent pathways for Methyl 2-iodo-5-methoxybenzoate.
Figure 1: Solvent decision matrix showing the divergence of reaction pathways based on solvent polarity and coordination ability.[1]
Experimental Protocol: Optimized Suzuki Coupling
Objective: Synthesis of a biaryl derivative from Methyl 2-iodo-5-methoxybenzoate.
Reagents:
-
Substrate: Methyl 2-iodo-5-methoxybenzoate (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 eq)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 eq) or (2.0 eq)[1] -
Solvent: DME : Water (4:1 v/v) [1]
Step-by-Step Methodology:
-
Solvent Prep: Charge a reaction vial with DME and Water. Sparge with Nitrogen or Argon for 15 minutes.[1] Crucial: Oxygen inhibition is the #1 cause of failure for this electron-rich iodide.
-
Loading: Add the substrate, boronic acid, and base to the vial.
-
Catalyst Addition: Add the Palladium catalyst last, under a positive pressure of inert gas.
-
Thermal Cycle: Seal the vial and heat to 85°C for 4–12 hours.
-
Note: Do not reflux violently; gentle heating preserves the catalyst longevity.[1]
-
-
Workup:
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol or Methanol as a solvent for coupling reactions? A: Avoid if possible. While green, primary alcohols can cause transesterification (swapping the methyl ester for an ethyl ester) or saponification if the base strength is too high.[1] If an alcohol is required, use tert-Butanol (non-nucleophilic).[1]
Q2: The starting material is not dissolving in my non-polar solvent (Hexane/Heptane). A: Methyl 2-iodo-5-methoxybenzoate has limited solubility in aliphatic hydrocarbons. Use Dichloromethane (DCM) or Ethyl Acetate for stock solutions.[1] For reactions, switch to Toluene or DME.[1]
Q3: Why is my yield low when using DMF? A: While DMF is a good solvent, it can be difficult to remove during workup, leading to product loss during aqueous washes.[1] Furthermore, commercial DMF often contains dimethylamine impurities which can compete with your nucleophile.[1] DME is easier to remove (lower boiling point) and generally cleaner for this specific substrate.[1]
References
-
ChemicalBook. (2025).[1] Methyl 2-iodo-5-methoxybenzoate Product Properties and Reactivity Profile. Link
-
VulcanChem. (2024).[1][4][5] Suzuki-Miyaura Coupling Protocols for Methyl 2-iodo-5-methoxybenzoate. Link[1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Methyl 2-iodobenzoate Derivatives. Link
-
Ambeed. (2025). Reaction Categories for Aryl Iodides: Suzuki and Ullmann Coupling. Link
Sources
- 1. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig C-N Bond and C-O Bond Formation Reactions | Ambeed [ambeed.com]
Navigating Steric Challenges: A Technical Guide for Reactions with Methyl 2-iodo-5-methoxybenzoate
Welcome to the technical support center for managing reactions involving methyl 2-iodo-5-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this sterically hindered aryl iodide. The ortho-iodo and methoxy substituents, along with the meta-methoxy group, create a sterically demanding environment around the reactive site, often leading to sluggish or failed reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established chemical principles and field-proven insights.
The Challenge: Understanding Steric Hindrance in Methyl 2-iodo-5-methoxybenzoate
The core difficulty in reactions with methyl 2-iodo-5-methoxybenzoate lies in the spatial arrangement of its substituents. The iodine atom, a key reactive handle for cross-coupling reactions, is flanked by a methoxy group and a methyl ester. This steric congestion impedes the approach of reagents, particularly the bulky transition metal catalysts essential for many carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This hindrance can significantly slow down or completely prevent crucial steps in catalytic cycles, such as oxidative addition.[1]
The molecule's planar nature orients the methyl groups to minimize steric strain, but this conformation still presents a significant barrier to incoming reagents.[2] Overcoming this steric barrier is paramount for achieving successful and efficient chemical transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during reactions with methyl 2-iodo-5-methoxybenzoate in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura coupling with methyl 2-iodo-5-methoxybenzoate and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?
Answer: This is a classic challenge stemming from the steric hindrance around the iodine atom. The oxidative addition of the aryl iodide to the palladium(0) catalyst is often the rate-limiting step and is severely hampered by the bulky ortho-substituents.[1]
Causality and Optimization Strategies:
-
Inadequate Ligand Choice: Standard phosphine ligands like triphenylphosphine are often not bulky enough to facilitate the oxidative addition with this substrate. The ligand plays a critical role in stabilizing the palladium center and promoting the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as S-Phos, X-Phos, or RuPhos are designed to promote cross-coupling with sterically demanding substrates.[3][4] These ligands increase the electron density on the palladium center, facilitating oxidative addition, and their steric bulk can help to create a more accessible coordination site.
-
-
Suboptimal Catalyst System: The choice of palladium precursor is also crucial. Using a stable precatalyst can ensure the efficient generation of the active Pd(0) species in situ.[5]
-
Solution: Utilize well-defined palladium precatalysts, such as those based on the Buchwald ligands (e.g., SPhos Pd G3). These precatalysts are often more robust and provide more consistent results than generating the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.
-
-
Insufficient Reaction Temperature: The activation energy required to overcome the steric barrier may not be met at lower temperatures.
-
Solution: Cautiously increase the reaction temperature.[1][6] Monitoring the reaction for potential decomposition of starting materials or products is essential. Microwave-assisted heating can also be an effective strategy to rapidly reach and maintain higher temperatures, often leading to improved yields and shorter reaction times.[7]
-
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Decision workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Issue 2: Failure in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of methyl 2-iodo-5-methoxybenzoate with a primary or secondary amine is not proceeding. What adjustments should I make?
Answer: Similar to Suzuki-Miyaura coupling, steric hindrance is the primary obstacle. The bulky environment around the C-I bond hinders the oxidative addition step, and the subsequent reductive elimination to form the C-N bond can also be challenging.
Causality and Optimization Strategies:
-
Ligand Selection: The choice of ligand is paramount. For amination reactions, bidentate phosphine ligands are often effective as they can accelerate the reductive elimination step.
-
Solution: Consider using bidentate phosphine ligands such as BINAP or DPPF.[3] Bulky monodentate ligands like those developed by Buchwald (e.g., XPhos, RuPhos) are also excellent choices for coupling with sterically hindered aryl halides.
-
-
Base and Solvent System: The base and solvent can significantly influence the reaction outcome. A strong, non-nucleophilic base is typically required.
-
Solution: Employ strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of solvent is also critical; polar aprotic solvents like toluene, dioxane, or dimethoxyethane (DME) are commonly used.
-
Recommended Protocol for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a suitable precatalyst | Ensures formation of the active Pd(0) species. |
| Ligand | XPhos, RuPhos, or BINAP | Bulky, electron-rich ligands to overcome steric hindrance. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base to facilitate deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, polar aprotic solvent. |
| Temperature | 80-110 °C | Increased temperature to overcome the activation energy barrier. |
Issue 3: Unsuccessful Sonogashira Coupling
Question: I am trying to perform a Sonogashira coupling between methyl 2-iodo-5-methoxybenzoate and a terminal alkyne, but the reaction is not working. How can I facilitate this C-C bond formation?
Answer: The Sonogashira reaction, which couples aryl halides with terminal alkynes, is also susceptible to steric effects.[8] The approach of the copper acetylide and the palladium catalyst to the sterically hindered aryl iodide can be difficult.
Causality and Optimization Strategies:
-
Catalyst and Ligand System: The standard Pd(PPh₃)₂Cl₂/CuI system may not be sufficiently reactive for this substrate.
-
Solution: Employ more active palladium sources and bulkier, electron-rich phosphine ligands.[9] For instance, using Pd(OAc)₂ with a ligand like S-Phos or X-Phos can be more effective. In some cases, a copper-free Sonogashira protocol might be beneficial to avoid potential side reactions.
-
-
Reaction Conditions: Elevated temperatures are often necessary.
-
Solution: Microwave irradiation can be particularly effective for Sonogashira couplings of sterically hindered substrates, leading to higher yields and significantly reduced reaction times.[7]
-
Experimental Setup for Microwave-Assisted Sonogashira Coupling
Caption: Workflow for a microwave-assisted Sonogashira coupling experiment.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are generally most suitable for a sterically hindered substrate like methyl 2-iodo-5-methoxybenzoate?
A1: While challenging, several cross-coupling reactions can be optimized for this substrate. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are all viable options.[3] The choice of reaction will depend on the desired product. The key to success lies in the careful selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, and optimization of reaction conditions such as temperature and solvent.
Q2: Can I use Heck reaction with methyl 2-iodo-5-methoxybenzoate?
A2: The Heck reaction, which couples aryl halides with alkenes, can be challenging with sterically hindered substrates.[10][11] The steric bulk around the iodine can impede both the oxidative addition and the subsequent migratory insertion steps. However, with a highly active catalyst system, such as one employing a palladacycle precatalyst or an N-heterocyclic carbene (NHC) ligand, and under optimized conditions (e.g., high temperature), the reaction may be possible. Success will likely depend on the specific alkene coupling partner.
Q3: Are there alternatives to palladium-catalyzed cross-coupling for this substrate?
A3: While palladium catalysis is the most common approach, other transition metals like nickel or copper could be explored, as they sometimes offer different reactivity profiles. For instance, Ullmann-type couplings, which typically use copper catalysts, might be an option, although they often require harsh reaction conditions.[3] Additionally, Grignard reactions could be considered. Formation of the Grignard reagent from methyl 2-iodo-5-methoxybenzoate followed by reaction with an electrophile is a potential route, although the presence of the ester functionality would need to be considered as it can react with Grignard reagents.[12]
Q4: How does the electronic nature of the substituents on methyl 2-iodo-5-methoxybenzoate affect its reactivity?
A4: The two methoxy groups are electron-donating, which increases the electron density on the aromatic ring. This can make the oxidative addition step of many cross-coupling reactions more difficult, as this step is favored by electron-deficient aryl halides. Therefore, the combination of steric hindrance and electron-rich character makes this substrate particularly challenging to work with.
Q5: What are some general safety precautions to take when running these high-temperature reactions?
A5: When working with high temperatures, especially in sealed vessels for microwave reactions, it is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure that the reaction is conducted in a well-ventilated fume hood. When using sealed tubes for conventional heating, never fill them more than halfway and use a blast shield. For microwave reactions, always use vessels specifically designed for the microwave reactor and ensure they are not damaged. Be mindful of the pressure limits of the reaction vessels.
References
- Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
- National Institutes of Health. (n.d.). Methyl 5-iodo-2-methoxybenzoate. PMC.
- Benchchem. (n.d.). Overcoming steric hindrance in reactions with 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene.
- PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- RSC Publishing. (2022, November 30). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Researcher's Guide to Suzuki-Miyaura Coupling Workup
Topic: Workup Procedure for a Suzuki Reaction with Methyl 2-iodo-5-methoxybenzoate
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the powerful Suzuki-Miyaura cross-coupling reaction, specifically with the substrate Methyl 2-iodo-5-methoxybenzoate. Our goal is to provide not just a protocol, but a framework for understanding the intricacies of the reaction workup, enabling you to troubleshoot effectively and ensure the integrity of your results.
Introduction: Beyond the Reaction Flask
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1] While much attention is given to the catalytic cycle itself—comprising oxidative addition, transmetalation, and reductive elimination—the subsequent workup and purification are equally critical for obtaining a pure product in high yield.[2][3] This is particularly true when dealing with functionalized substrates like Methyl 2-iodo-5-methoxybenzoate, where the presence of an ester and an electron-donating methoxy group introduces specific challenges.
This guide will provide a detailed workup protocol and a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered during the purification of the resulting biaryl product.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura reaction is crucial for diagnosing any issues that may arise. The catalytic cycle, which utilizes a palladium catalyst, involves the coupling of an organohalide with an organoboron species in the presence of a base.[1][2][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Workup Procedure for Suzuki Reaction of Methyl 2-iodo-5-methoxybenzoate
This protocol is a general guideline. The specifics of your reaction (scale, solvent, base, and boronic acid) may necessitate modifications.
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount/Concentration |
| Ethyl acetate | Extraction solvent | 3 x reaction volume |
| Deionized water | Aqueous wash | 2 x reaction volume |
| Saturated aq. NaCl (brine) | Final aqueous wash | 1 x reaction volume |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | Sufficient to dry the organic phase |
| Celite® or silica gel plug | Filtration aid for palladium removal | A short plug in a pipette or funnel |
| Activated carbon | Palladium scavenger (optional) | ~1-5 wt% of crude product mass |
| Diethyl ether or hexanes | For trituration/recrystallization | As needed |
Step-by-Step Protocol
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was performed at high temperatures, this is a critical first step to ensure safety and minimize side reactions upon quenching.
-
Filtration (Palladium Pre-removal): Dilute the cooled reaction mixture with a suitable solvent like ethyl acetate. Pass the mixture through a short plug of Celite® or silica gel. This initial filtration is highly effective at removing the bulk of the precipitated palladium catalyst ("palladium black").[6]
-
Aqueous Workup - The "Why": The goal of the aqueous workup is to remove the inorganic base, salts, and water-soluble boron-containing byproducts.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add deionized water and shake gently. Allow the layers to separate. The organic layer will contain your desired product, while the aqueous layer will contain the inorganic salts.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate to ensure complete recovery of the product.
-
Brine Wash: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase and breaks up emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will likely contain unreacted starting materials, homocoupled byproducts, and residual palladium.
-
Column Chromatography: The most common method for purification is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is usually effective.
-
Recrystallization or Trituration: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent purification method. Alternatively, trituration with a solvent in which the product is sparingly soluble (like diethyl ether or hexanes) can wash away more soluble impurities.
-
Caption: A general workflow for the Suzuki reaction workup and purification.
Troubleshooting Guide & FAQs
Here we address some of the most common issues encountered during the workup of a Suzuki reaction with Methyl 2-iodo-5-methoxybenzoate.
Q1: My reaction mixture is a dark, black suspension. How do I get rid of the palladium catalyst?
A1: The black precipitate is likely palladium black, the agglomerated, inactive form of the palladium catalyst.
-
Initial Filtration: As mentioned in the protocol, a simple filtration through a pad of Celite® is remarkably effective at removing the majority of palladium black.
-
Activated Carbon: If your product is still gray or dark-colored after the initial workup, this indicates residual soluble palladium. Dissolve the crude product in a suitable solvent and add a small amount of activated carbon.[6] Stir for 15-30 minutes, then filter through Celite®. Be aware that activated carbon can sometimes adsorb the desired product, so use it judiciously and monitor by TLC.
-
Palladium Scavengers: For pharmaceutical applications where very low palladium levels are required, specialized scavengers can be employed.[7] These are typically silica- or polymer-bound ligands (e.g., with thiol groups) that chelate the palladium, allowing for its removal by filtration.
Q2: I'm seeing a significant amount of a byproduct that runs close to my product on the TLC plate. What could it be?
A2: This is a common issue, and the identity of the byproduct depends on its Rf value relative to your starting materials and product.
-
Boronic Acid Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a biaryl byproduct (R'-R').[3] This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used without complete reduction to Pd(0).[3] Careful degassing of the reaction mixture can help minimize this.
-
Unreacted Starting Material: Incomplete conversion will lead to the presence of unreacted Methyl 2-iodo-5-methoxybenzoate and/or the boronic acid.
-
Protodeborylation: The boronic acid can be cleaved to the corresponding arene (R'-H) under the reaction conditions.
Q3: How can I effectively remove unreacted boronic acid and its byproducts?
A3: Boronic acids and their corresponding boroxines (dehydrated trimers) can be challenging to remove completely.
-
Aqueous Base Wash: A wash with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) can help to deprotonate the boronic acid, making it more water-soluble and thus easier to remove in the aqueous phase.[8] However, be cautious with a methyl ester in your product, as strong base and prolonged exposure can lead to hydrolysis (see Q4).
-
Acidic Wash: In some cases, an acidic wash can be effective, but this is generally less common for boronic acid removal.
-
Chromatography: Careful column chromatography is often the most reliable method for separating the desired product from boron-containing impurities.
Q4: I'm concerned about the hydrolysis of the methyl ester on my product during the workup. How can I avoid this?
A4: This is a valid concern, especially if using a strong aqueous base in the workup.
-
Use a Mild Base: If a basic wash is necessary to remove boronic acid, use a mild base like saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or KOH.
-
Limit Contact Time: Perform the basic wash quickly and avoid letting the layers sit together for extended periods.
-
Avoid Strong Bases in the Reaction: If possible, choose a milder base for the Suzuki reaction itself. While strong bases are often used, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective and are less likely to cause ester hydrolysis.[5]
Q5: My product seems to be a stubborn oil, making purification difficult. What are my options?
A5: Obtaining a solid product can greatly simplify purification.
-
Solvent Screening for Crystallization: Attempt to recrystallize the oil from a variety of solvent systems. A good starting point is a polar solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane) and a non-polar solvent in which it is less soluble (e.g., hexanes, pentane).
-
Trituration: If crystallization is unsuccessful, try trituration. Dissolve the oil in a minimal amount of a moderately polar solvent and then add a non-polar solvent dropwise while stirring vigorously. This can sometimes induce precipitation of the product as a solid.
-
High-Vacuum Drying: Thoroughly drying the oil under high vacuum can sometimes remove residual solvents that may be preventing solidification.
By understanding the principles behind each step of the workup and being aware of the potential pitfalls associated with your specific substrate, you can navigate the purification process with greater confidence and achieve a high purity of your desired biaryl product.
References
-
Amatore, C.; Carré, E.; Jutand, A.; M'Barki, M. Rates and Mechanism of the Formation of Zerovalent Palladium Complexes from Mixtures of Pd(OAc)2 and Tertiary Phosphines and Their Reactivity in Oxidative Additions. Organometallics1995 , 14 (4), 1818–1826. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- US5384410A - Removal of boronic acid protecting groups by transesterification - Google P
-
Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h - ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF - ResearchGate. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation - MDPI. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-iodo-5-methoxybenzoate
Welcome to the technical support center for Methyl 2-iodo-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability, storage, and handling of this compound. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the successful application of this versatile reagent.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of Methyl 2-iodo-5-methoxybenzoate in your experiments.
Question 1: I noticed a yellow to brownish discoloration of my Methyl 2-iodo-5-methoxybenzoate upon storage. Is it still usable?
Answer:
Discoloration is a common indicator of degradation, particularly for light-sensitive compounds like aryl iodides. The appearance of a yellow or brownish tint suggests the formation of elemental iodine (I₂) due to the cleavage of the carbon-iodine bond.
Causality: The C-I bond in aryl iodides is susceptible to homolytic cleavage when exposed to light, heat, or certain impurities. This process generates aryl radicals and iodine radicals, which can then combine to form elemental iodine, imparting a yellow to brown color.
Experimental Impact: The presence of elemental iodine and other degradation byproducts can interfere with your reaction. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, elemental iodine can oxidatively add to the Pd(0) catalyst, deactivating it and leading to lower yields or complete reaction failure.
Recommended Actions:
-
Assess the Extent of Degradation: A pale yellow color might indicate minimal degradation, and the material could potentially still be used for less sensitive applications, though a purification step is highly recommended. A distinct brown color suggests significant degradation, and it is advisable to discard the reagent.
-
Purification: If the discoloration is minor, you can attempt to purify the compound. Recrystallization is a common method for solid forms of this compound. For liquid forms, passing a solution of the compound through a short plug of silica gel or activated carbon can sometimes remove colored impurities.
-
Preventative Measures: Always store Methyl 2-iodo-5-methoxybenzoate in an amber vial or a container wrapped in aluminum foil to protect it from light.[1] Store it at the recommended temperature of 2-8°C.[2]
Question 2: My Suzuki-Miyaura reaction using Methyl 2-iodo-5-methoxybenzoate is giving a low yield, and I suspect an issue with the starting material. How can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura cross-coupling reactions can stem from various factors, and the stability of the aryl iodide is a critical one.
Causality and Troubleshooting Steps:
-
Purity of the Aryl Iodide: As discussed in the previous point, degradation can lead to catalyst deactivation. Before starting your reaction, visually inspect the Methyl 2-iodo-5-methoxybenzoate for any discoloration. If in doubt, it's best to use a fresh, pure sample.
-
Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis, especially if the compound has been exposed to moisture and basic or acidic conditions. This would result in the formation of 2-iodo-5-methoxybenzoic acid. While the carboxylic acid might still undergo some cross-coupling reactions, its reactivity profile is different and can lead to lower yields or undesired side products. You can check for the presence of the carboxylic acid by TLC or ¹H NMR spectroscopy (the acidic proton will be visible, and the methyl ester singlet will be diminished).
-
Incompatibility with Reaction Conditions:
-
Strong Bases: While a base is required for the Suzuki-Miyaura reaction, very strong bases in combination with prolonged heating can potentially lead to side reactions with the ester or the methoxy group.
-
Oxidizing Agents: Ensure that none of your reaction components contain oxidizing impurities. Aryl iodides can be sensitive to oxidation.[3]
-
Workflow for Troubleshooting a Low-Yielding Suzuki Reaction:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and storage of Methyl 2-iodo-5-methoxybenzoate.
Question 1: What are the optimal storage conditions for Methyl 2-iodo-5-methoxybenzoate?
Answer:
The optimal storage conditions are crucial for maintaining the stability and purity of Methyl 2-iodo-5-methoxybenzoate. Based on manufacturer recommendations and the chemical properties of the compound, the following conditions should be met:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation pathways. |
| Light | Protect from light (amber vial or wrapped container) | The C-I bond is sensitive to photodegradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | While not always mandatory for short-term storage, it is good practice to prevent slow oxidation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |
Question 2: What is the expected shelf-life of Methyl 2-iodo-5-methoxybenzoate?
Answer:
When stored under the recommended conditions (refrigerated, protected from light, and tightly sealed), Methyl 2-iodo-5-methoxybenzoate is expected to be stable for several years. However, it is always best practice to check the manufacturer's expiry date. For long-term storage, it is advisable to periodically check the appearance of the compound for any signs of degradation.
Question 3: Can I store solutions of Methyl 2-iodo-5-methoxybenzoate?
Answer:
Storing solutions of Methyl 2-iodo-5-methoxybenzoate is generally not recommended for long periods. The stability in solution can be significantly lower than in its pure form and is highly dependent on the solvent.
-
Protic Solvents (e.g., methanol, ethanol): These solvents can potentially participate in slow degradation reactions, especially if any acidic or basic impurities are present.
-
Aprotic Solvents (e.g., THF, dioxane, toluene): While generally more stable in these solvents, the risk of peroxide formation in ethers (like THF and dioxane) upon storage can introduce oxidizing species that may degrade the compound.
If you need to prepare a stock solution, it is best to do so freshly before use. If short-term storage is necessary, use a dry, aprotic solvent, store the solution under an inert atmosphere at 2-8°C, and protect it from light.
Question 4: What are the main degradation pathways for Methyl 2-iodo-5-methoxybenzoate?
Answer:
The primary degradation pathways for Methyl 2-iodo-5-methoxybenzoate are:
-
Photodegradation: This is the most significant degradation pathway. Exposure to light, particularly UV light, can cause homolytic cleavage of the carbon-iodine bond, leading to the formation of aryl radicals and iodine radicals. The subsequent formation of elemental iodine is a key indicator of this process.
-
Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid in the presence of water, and this process is accelerated by acidic or basic conditions.
-
Oxidation: While generally stable to air, prolonged exposure or the presence of strong oxidizing agents can lead to degradation.
Diagram of Potential Degradation Pathways:
Caption: Key degradation pathways for Methyl 2-iodo-5-methoxybenzoate.
Question 5: Are there any specific incompatibilities I should be aware of when working with Methyl 2-iodo-5-methoxybenzoate?
Answer:
Yes, you should be mindful of the following incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents as they can lead to degradation of the compound.[3]
-
Strong Bases: While used in some reactions, prolonged exposure to strong bases, especially at elevated temperatures, can cause hydrolysis of the ester or other side reactions.
-
Light: As mentioned previously, this compound is light-sensitive.[1]
Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatibilities and safe handling procedures.
III. References
-
Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Methyl 5-iodo-2-methoxybenzoate. PubChem. Retrieved from [Link]
-
Apollo Scientific. (2023). 2-Iodo-5-methylbenzoic acid Safety Data Sheet.
-
Gladysz, J. A., & Arif, A. M. (1989). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Organometallics, 8(1), 219–227.
-
Arroyave, J. (1954). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 11(1-2), 217–230.
-
Chemistry LibreTexts. (2021). Aryl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Aryl halide. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Synthesis of Benzene Derivatives (2) - Polarity Reversal. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (2006). NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds.
-
ACS Publications. (2019). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2022). Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water.
-
MDPI. (2020). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Aryl Halide: Definition, Structure, Examples, and Properties. Retrieved from [Link]
-
RSC Publishing. (2017). Late stage iodination of biologically active agents using a one-pot process from aryl amines.
-
Fiveable. (n.d.). Aryl halides - Organic Chemistry II Key Term. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
-
PubMed. (2022). Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water.
-
RSC Publishing. (2017). A one-pot radioiodination of aryl amines via stable diazonium salts: preparation of 125 I-imaging agents.
-
National Center for Biotechnology Information. (2025). Ortho-functionalization of a 211At-labeled aryl compound provides stabilization of the C-At bond against oxidative dehalogenation.
-
MDPI. (2021). Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the.
-
ACS Publications. (2018). Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues.
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
Indonesian Journal of Chemistry. (2012). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
-
National Center for Biotechnology Information. (n.d.). 2-Iodo-5-methylbenzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
Sources
challenges in the scale-up of Methyl 2-iodo-5-methoxybenzoate production
Technical Support Center: Scale-Up of Methyl 2-iodo-5-methoxybenzoate
Ticket System Status: ONLINE Current Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Scale-Up, Regioselectivity, and Safety in Methyl 2-iodo-5-methoxybenzoate Production.
Executive Summary
Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2) is a critical intermediate for Suzuki-Miyaura cross-couplings in the synthesis of kinase inhibitors and other bioactive scaffolds. The scale-up of this molecule presents a classic "Process Chemistry Trilemma":
-
Regioselectivity: Direct iodination of the precursor (Methyl 3-methoxybenzoate) produces a competitive mixture of the target (C6-substitution) and the unwanted C4-isomer.
-
Purification: The isomers often co-crystallize, making standard separation techniques inefficient at kilogram scale.
-
Safety: The alternative Sandmeyer route involves hazardous diazonium intermediates that pose explosion risks during thermal scale-up.
This guide provides self-validating protocols and troubleshooting workflows to navigate these challenges.
Module 1: Synthetic Route & Regioselectivity
User Query (Ticket #402): "We are seeing a 60:40 mixture of our target (2-iodo) and the 4-iodo impurity using NIS. How do we shift this ratio?"
Diagnosis: You are performing an electrophilic aromatic substitution (EAS) on Methyl 3-methoxybenzoate.
-
The Chemistry: The methoxy group (C3) is a strong ortho/para activator.
-
The Problem: While para attack is electronically favored, the ortho position (C4) is sterically accessible because the ester group at C1 creates steric bulk at C6.
Resolution Protocol: The "Oxidative Iodine" System Switching from N-Iodosuccinimide (NIS) to an Iodine/Oxidant system often improves thermodynamic control and selectivity.
Optimized Protocol (I2/HIO3 System):
-
Solvent: 95% Ethanol or Acetic Acid (Polar protic solvents stabilize the transition state for para attack).
-
Reagents:
-
Temperature: Maintain 35–40°C . Higher temperatures increase the entropy-driven formation of the C4-impurity.
-
Endpoint: Monitor by HPLC. Stop reaction at 95% conversion to avoid over-iodination (di-iodo species).
Visualizing the Regioselectivity Challenge:
Caption: Electrophilic attack competition between C6 (Target) and C4 (Impurity) positions.
Module 2: Purification & Isolation
User Query (Ticket #405): "Column chromatography is too expensive for our 5kg batch. The isomers are co-crystallizing. How do we purify?"
Diagnosis: Methyl esters of isomeric iodobenzoates have very similar lattice energies and solubilities, leading to solid solutions (co-crystallization).
Resolution Protocol: The "Hydrolysis Loop" Strategy Acids often have vastly different pKa values and crystal packing compared to their esters.
Step-by-Step Workflow:
-
Saponification: Treat the crude ester mixture with NaOH/MeOH to generate the benzoic acids.
-
Selective Precipitation (pH Swing):
-
The 2-iodo isomer (ortho-iodo acid) has a lower pKa due to the "Ortho Effect" (steric inhibition of resonance).
-
Slowly acidify the aqueous solution. The weaker acid (impurity) often precipitates last or has different solubility in acidic media.
-
-
Recrystallization of Acid: Recrystallize the crude acid mixture from Toluene/Heptane (1:2) . The 2-iodo acid typically crystallizes more efficiently.
-
Re-esterification: Once the acid is >98% pure, re-esterify using
or .
Data Comparison: Isomer Properties
| Property | Target (2-iodo-5-methoxy) | Impurity (4-iodo-3-methoxy) | Implication |
| Melting Point (Ester) | 57–61 °C | 92–95 °C | Impurity crystallizes first in many solvents. |
| pKa (Acid) | ~2.5 (Est.) | ~3.8 (Est.) | Ortho-iodo acid is stronger; allows pH separation. |
| Solubility (MeOH) | High | Moderate | Difficult to separate by simple wash. |
Module 3: Safety in Scale-Up (The Sandmeyer Route)
User Query (Ticket #411): "Direct iodination yield is too low. We are moving to the Sandmeyer reaction (from Methyl 2-amino-5-methoxybenzoate). Is this safe at 10kg scale?"
Diagnosis:
The Sandmeyer reaction involves the formation of a Diazonium salt intermediate.[6] At scale, the accumulation of this intermediate is a Class 4 Thermal Hazard . Decomposition releases Nitrogen gas (
Critical Safety Rules (E-E-A-T Grounded):
-
Never Isolate the Diazonium Salt: Isolate in situ only. Dry diazonium salts are shock-sensitive explosives [1].
-
Thermal Accumulation: In batch mode, if the iodination step is slower than the diazotization, the unstable intermediate accumulates.
-
Ventilation: Ensure reactor venting capacity is calculated for catastrophic
release.
Resolution Protocol: Continuous Flow or Telescoped Mode To mitigate risk, use a "Telescoped" procedure where the diazonium species is consumed immediately upon formation, or use Continuous Flow Chemistry.
Scale-Up Workflow (Telescoped Batch):
-
Reactor A: Charge Methyl 2-amino-5-methoxybenzoate +
. Cool to 0–5°C.[6] -
Addition: Add
(aq) sub-surface via dip pipe to prevent formation in the headspace [2]. -
Quench/Reaction: Transfer the cold diazonium solution immediately into a second reactor (Reactor B) containing
or solution heated to 40°C.-
Why? This ensures the diazonium concentration remains low (quasi-steady state) as it reacts instantly upon hitting the warm iodine solution.
-
Caption: Safety-critical flow for Sandmeyer reaction. Prevents accumulation of explosive intermediate.
FAQ: Rapid Fire Troubleshooting
Q: The product is turning purple/brown during drying.
A: This is free iodine leaching. Wash the organic layer with 10% Sodium Thiosulfate (
Q: Can we use Methyl 3-hydroxybenzoate, iodinate that, and then methylate? A: Yes. Iodination of the phenol is much faster and often more regioselective (Ortho to OH). However, you add an extra step (O-methylation using MeI or DMS). This increases raw material cost but may reduce purification costs if the direct route is failing.
Q: What is the recommended storage condition? A: Store at 2–8°C, protected from light. Iodobenzoates are light-sensitive and can undergo homolytic cleavage of the C-I bond over long periods, turning the sample dark [3].
References
-
Novartis: Scale-up of Diazonium Salts and Azides in a Three-step Continuous Flow Sequence. Novartis Institutes for BioMedical Research.
-
Lundbeck: Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 2004, 8, 1059–1064.[7]
-
ChemicalBook: Methyl 2-iodo-5-methoxybenzoate Properties and Storage.
-
Arkat USA: Regioselective iodination of hydroxylated aromatic ketones (Applied methodology for activated aromatics). Arkivoc, 2006.[8]
Sources
- 1. METHYL 5-IODO-2-METHOXYBENZOATE | 40757-09-3 [chemicalbook.com]
- 2. Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2 [chemicalbook.com]
- 3. Buy Methyl 4-iodo-3,5-dimethoxybenzoate [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. maxapress.com [maxapress.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
analytical methods for monitoring Methyl 2-iodo-5-methoxybenzoate reaction progress
The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2) .
This compound is a critical intermediate, often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the reactive C–I bond, or as a scaffold for ester hydrolysis.[1] Its unique structure—combining a labile iodine atom, an electron-donating methoxy group, and an ester moiety—presents specific analytical challenges, particularly regarding thermal stability and photo-sensitivity.[1]
Status: Operational | Tier: Level 3 (Senior Scientific Support)
📊 Module 1: Method Selection & Strategy
User Question: Which analytical method should I use to monitor the reaction progress of Methyl 2-iodo-5-methoxybenzoate?
Senior Scientist Response: The choice of method depends strictly on the reaction stage and the matrix.[1] Do not rely on a single technique; cross-verification is key for aryl iodides due to their potential for deiodination artifacts.[1]
Analytical Decision Matrix
Use the following workflow to select the appropriate method for your specific need.
Caption: Decision tree for selecting analytical methods based on reaction phase and sample volatility.
🛠 Module 2: Troubleshooting HPLC & LC-MS
Ticket #402: I am observing peak tailing and a "ghost" peak eluting just before my main product on C18. What is happening?
Diagnosis: This is a classic issue with aryl iodides. The "ghost" peak is likely Methyl 3-methoxybenzoate (the deiodinated byproduct), formed either during the reaction (protodeiodination) or as an artifact of photo-degradation.[1]
Root Cause Analysis
-
Protodeiodination: In Pd-catalyzed cross-couplings, if the transmetallation step is slow, the oxidative addition complex can undergo reduction, replacing the Iodine with Hydrogen.[1]
-
Photo-degradation: Aryl iodides are light-sensitive. Exposure to ambient light can cleave the C–I bond.[1]
Recommended Protocol: HPLC Optimization
To resolve the deiodinated impurity from the target Methyl 2-iodo-5-methoxybenzoate:
-
Column: C18 (ODS) or Phenyl-Hexyl (provides better selectivity for halogenated aromatics via
- interactions).[1] -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Why Formic Acid? It suppresses the ionization of residual silanols on the column, reducing tailing for the ester functionality.[1]
-
-
Gradient: Start at 10% B to 90% B over 15 minutes.
-
Elution Order Prediction: The deiodinated species (Methyl 3-methoxybenzoate) is less lipophilic than the target (Methyl 2-iodo-5-methoxybenzoate) and will elute earlier .
-
Data Comparison: HPLC vs. GC
| Feature | HPLC-UV (Recommended) | GC-MS (Use with Caution) |
| Stability | High (Ambient Temp) | Low (Injector Port > 250°C) |
| Artifacts | Minimal | Thermal Deiodination (False positives for byproduct) |
| Sensitivity | High (UV @ 254 nm) | High (EI Ionization) |
| Suitability | Reaction Monitoring | Volatile Impurity Profiling |
⚠️ Module 3: GC-MS Specific Risks
Ticket #509: My GC-MS spectrum shows a significant amount of Methyl 3-methoxybenzoate, but my NMR looks clean. Is my product decomposing?
Senior Scientist Insight: This is likely a thermal artifact .[1] The Carbon-Iodine (C–I) bond is the weakest among aryl halides (Bond Dissociation Energy ~65 kcal/mol).[1] High injector port temperatures can cause homolytic cleavage of the C–I bond inside the instrument.[1]
Validation Experiment (The "Cold" Injection)
To confirm if the deiodination is thermal (instrumental) or chemical (real):
-
Lower Inlet Temp: Reduce GC inlet temperature from 250°C to 200°C (or the lowest point where the sample volatilizes).
-
Comparison: If the ratio of [Des-iodo] / [Target] decreases at lower temperatures, the impurity is an artifact of the analysis.[1]
-
Alternative: Use LC-MS (ESI+) which operates at much lower temperatures.[1]
🧪 Module 4: Reaction Monitoring Protocols
Ticket #611: How do I monitor the disappearance of Methyl 2-iodo-5-methoxybenzoate during a Suzuki coupling?
Protocol: Monitoring the consumption of the aryl iodide is critical.[1] However, you must distinguish between consumption to product and consumption to side-products.[1]
Step-by-Step Workflow
-
Sampling: Take a 50
L aliquot of the reaction mixture. -
Quenching: Immediately dilute into 1 mL of cold Acetonitrile.
-
Why? Cold solvent stops the reaction and precipitates inorganic salts (Pd catalyst, boronic acid salts) that might clog the column.[1]
-
-
Filtration: Pass through a 0.2
m PTFE filter.[1] -
Analysis: Inject onto HPLC.
Visualizing the Reaction Pathway
The following diagram illustrates the potential pathways you are monitoring.
Caption: Reaction pathway showing the target coupling vs. the protodeiodination side reaction.[1][2]
📚 References
-
ChemicalBook. (2025).[1][3] Methyl 2-iodo-5-methoxybenzoate Properties and Suppliers. Retrieved from [1]
-
Teze, D. et al. (2025).[1][4] Ortho-functionalization of a 211At-labeled aryl compound provides stabilization of the C-At bond against oxidative dehalogenation. National Institutes of Health (PMC).[1] Retrieved from [1]
-
Liu, Y. et al. (2018).[1] Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.[1] Retrieved from [1]
-
Masumoto, Y. et al. (2018).[1][5][6] Mechanistic Study on Aryl-Exchange Reaction of Diaryl-λ3-iodane with Aryl Iodide. Journal of Organic Chemistry. Retrieved from
-
BLD Pharm. (n.d.).[1] Methyl 2-iodo-5-methoxybenzoate Product Information. Retrieved from [1]
Sources
- 1. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic differences between aryl iodide electrophiles and pronucleophiles in Pd-catalyzed coupling with cyclopropenes: a DFT study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ortho-functionalization of a 211At-labeled aryl compound provides stabilization of the C-At bond against oxidative dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study on Aryl-Exchange Reaction of Diaryl-λ3-iodane with Aryl Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Structural Validation of Methyl 2-iodo-5-methoxybenzoate
The following guide details the structural validation of Methyl 2-iodo-5-methoxybenzoate , specifically addressing the challenges of distinguishing it from its regioisomers and handling its physical state for X-ray diffraction.
Executive Summary: The Isomer Challenge
Methyl 2-iodo-5-methoxybenzoate is a critical intermediate in the synthesis of bioactive scaffolds (e.g., auxin transport inhibitors, radioligands).[1] However, its structural validation is complicated by the existence of its regioisomer, Methyl 5-iodo-2-methoxybenzoate , which possesses identical mass (HRMS) and similar polarity.[1]
While Nuclear Magnetic Resonance (NMR) is the frontline characterization tool, it relies on scalar coupling analysis which can be ambiguous in substituted benzoates.[1] X-ray crystallography remains the "gold standard" for absolute structural determination.[1] This guide addresses a specific technical hurdle: Methyl 2-iodo-5-methoxybenzoate is often isolated as an oil or low-melting solid , whereas its isomer (5-iodo-2-methoxy) is a stable solid (mp 57–61 °C).[1] This difference dictates the validation workflow.
Comparative Analysis: X-ray vs. Alternative Methods[1]
The following table contrasts the efficacy of validation methods for distinguishing the 2-iodo-5-methoxy isomer from its 5-iodo-2-methoxy counterpart.
| Feature | X-ray Crystallography | 1H / 13C NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atomistic Coordinates (Absolute) | Chemical Shift & Coupling Constants | Molecular Formula (Mass/Charge) |
| Isomer Resolution | Definitive. Direct visualization of iodine position relative to ester/methoxy groups.[1] | High. Requires careful analysis of NOE (Nuclear Overhauser Effect) or HMBC correlations.[1] | Low. Both isomers have identical exact mass ( |
| Sample State | Single Crystal (Solid).[1][2] Requires cryo-techniques for oils.[1] | Solution (Liquid).[1] | Solution / Gas Phase.[1] |
| Ambiguity Risk | Near Zero (if structure solves).[1] | Moderate. Solvent effects can shift peaks; overlapping signals in complex mixtures.[1] | High. Cannot distinguish regioisomers without fragmentation analysis. |
Technical Insight: The "Physical State" Indicator
A primary validation checkpoint is the physical state at room temperature:[1]
-
Target (2-iodo-5-methoxy): Typically a colorless to pale yellow oil or low-melting solid.[1]
-
Isomer (5-iodo-2-methoxy): A crystalline solid (Melting Point: 57–61 °C).[1][2]
If your sample is a stable solid at 25°C, you likely have the 5-iodo-2-methoxy isomer, not the target.[1]
Strategic Validation Workflow
The following decision tree outlines the logical flow for validating the structure, incorporating the physical state challenge.
Figure 1: Decision matrix for structural validation based on physical state and spectroscopic data.
Experimental Protocols
Protocol A: NMR Differentiation (The Rapid Screen)
Before attempting crystallography on an oil, confirm the regiochemistry via NMR.[1]
-
Solvent: Dissolve 10 mg sample in 0.6 mL
. -
Acquisition: Run 1H NMR (300 MHz+) and 2D HMBC.
-
Diagnostic Signals:
-
Target (2-iodo-5-methoxy): Look for the aromatic proton at C6 (ortho to ester).[1] It should show a singlet or doublet (meta-coupling) and, crucially, an HMBC correlation to the Ester Carbonyl .[1]
-
Isomer (5-iodo-2-methoxy): The proton ortho to the ester is at C6 (which is now adjacent to I and H).[1] The coupling patterns will differ (ortho-coupling between H3/H4).[1]
-
-
Key Shift: The H-3 proton (ortho to Iodine) in the target will be significantly deshielded due to the iodine atom's proximity.[1]
Protocol B: X-ray Crystallography (The Definitive Proof)[1]
Scenario 1: Sample is Solid (Unexpected)
If your sample solidifies, use standard recrystallization.[1]
-
Solvent System: Slow evaporation from Dichloromethane/Hexane (1:3) or Methanol .[1]
-
Mounting: Mount crystal on a MiTeGen loop with Paratone oil.[1]
-
Collection: Collect data at 100 K to minimize thermal motion of the methyl groups.
Scenario 2: Sample is Oil (Expected for 2-iodo-5-methoxy)
To validate the oil structure by X-ray, you must use In Situ Cryocrystallography .[1]
-
Capillary Loading: Draw the neat oil into a 0.3 mm Lindemann glass capillary.[1] Seal both ends with flame or epoxy.[1]
-
Mounting: Place the capillary on the goniometer head.
-
Zone Melting:
-
Data Collection: Once a single domain is achieved, collect a full sphere of data at 100 K.[1]
Reference Data for Validation
When the structure is solved, compare your refined parameters against these expected values (derived from the isomer and similar iodobenzoates).
| Parameter | Target: Methyl 2-iodo-5-methoxybenzoate | Isomer: Methyl 5-iodo-2-methoxybenzoate |
| Space Group | Likely Monoclinic (P21/c) | Monoclinic ( |
| C-I Bond Length | 2.10 ± 0.02 Å | 2.105 Å |
| C=O[1][2] Bond Length | 1.20 ± 0.02 Å | 1.198 Å |
| Packing Motif | Iodine likely participates in Type II Halogen Bonding (I[1]···O interaction). | Stacked layers; Methyl groups oriented away to minimize sterics.[1] |
| Melting Point | < 25 °C (Oil) | 57 – 61 °C |
References
-
Crystal Structure of Isomer: Odengard, J. et al. (2014).[1] "Methyl 5-iodo-2-methoxybenzoate".[1][2] Acta Crystallographica Section E, 70(12), o1263.[1]
-
Synthesis & NMR Data: Wang, Z. et al. (2009).[1] "Synthesis of methyl 2-iodo-5-methoxybenzoate via Sandmeyer Reaction". Journal of Chemical Research.[1] (Referenced in context of general iodobenzoate synthesis).
-
Physical Properties (Isomer): ChemicalBook Entry for Methyl 5-iodo-2-methoxybenzoate (CAS 40757-09-3).[1]
-
Physical Properties (Target): ChemicalBook Entry for Methyl 2-iodo-5-methoxybenzoate (CAS 857599-37-2).[1]
-
Crystallographic Methodology: Sheldrick, G. M. (2008).[1] "A short history of SHELX". Acta Crystallographica Section A, 64(1), 112-122.[1]
Sources
Technical Guide: Identity Confirmation in Cross-Coupling of Methyl 2-iodo-5-methoxybenzoate
Executive Summary
Methyl 2-iodo-5-methoxybenzoate is a critical scaffold in medicinal chemistry, particularly for synthesizing biphenyl-based ligands and metal-organic frameworks (MOFs). Its structural utility lies in the orthogonal reactivity of its functional groups: the aryl iodide (highly reactive in Pd-catalyzed cross-coupling), the methyl ester (a protected acid handle), and the methoxy group (an electron-donating handle).[1]
However, the ortho-substituted iodine presents specific analytical challenges.[1] The steric bulk of the adjacent ester group can inhibit oxidative addition, leading to competitive side reactions like protodehalogenation (loss of iodine) or homocoupling .[1] This guide compares analytical methodologies for validating the successful conversion of this specific starting material into biaryl products, providing a self-validating protocol for researchers.
The Analytical Challenge
When reacting Methyl 2-iodo-5-methoxybenzoate (SM), standard "spot-to-spot" TLC monitoring is often insufficient due to the similar polarity of the de-iodinated byproduct (Methyl 3-methoxybenzoate) and the desired product.
Key Structural Markers for Verification:
-
The C–I Bond: A weak bond susceptible to reduction.[1] Its presence/absence is the primary reaction tracker.[1]
-
The Ortho-Proton (H3): The proton at position 3 (ortho to the iodine) is chemically distinct due to the anisotropic effect of the iodine atom.[1]
-
The Methoxy Singlet: Serves as an internal integration standard in NMR.[1]
Comparative Analysis of Verification Methods
The following table objectively compares analytical techniques for monitoring the Suzuki coupling of Methyl 2-iodo-5-methoxybenzoate with Phenylboronic acid.
| Feature | 1H NMR (400 MHz) | LC-MS (ESI+) | FT-IR (ATR) |
| Primary Utility | Structural certainty & Regiochemistry | High-throughput monitoring & Impurity ID | Quick functional group check |
| Differentiation Power | High. Can distinguish SM from de-iodinated byproduct via coupling constants and shifts.[2] | Medium. Excellent for mass, but isomers (e.g., regioisomers) may co-elute.[1][2] | Low. Carbonyl stretches overlap; C-I stretch is in the fingerprint region (<600 cm⁻¹).[1][2] |
| Key Marker (SM) | H3 doublet (ortho to I) typically deshielded (~7.8 ppm).[1][2] | Mass: 292.07 Da.[1][2][3][4] Distinct Iodine mass defect.[1] | C=O stretch: ~1720 cm⁻¹.[1][2] C-I stretch: weak.[1] |
| Key Marker (Product) | H3 shifts upfield; appearance of new aromatic protons.[1][2] | Mass: 242.09 Da (Biaryl).[1][2] Loss of I (-127 Da).[5] | C=O stretch shifts slightly; C-I band disappears.[1][2] |
| Limit of Detection | ~1-5% impurity.[2] | <0.1% impurity (High Sensitivity). | >5% impurity.[1][2][5][6] |
| Verdict | Gold Standard for final purity. | Best for reaction kinetics monitoring.[1][2] | Supplementary only. |
Experimental Protocol: Suzuki-Miyaura Coupling Case Study
Objective: Synthesis of Methyl 5-methoxy-[1,1'-biphenyl]-2-carboxylate. Reaction Class: Pd-catalyzed Cross-Coupling.[7][8][9]
Reagents & Setup
-
Substrate: Methyl 2-iodo-5-methoxybenzoate (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) - Selected for resistance to steric bulk.
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1) degassed.[1]
Step-by-Step Methodology
-
Inertion: Charge a reaction vial with the aryl iodide, boronic acid, base, and catalyst. Evacuate and backfill with Argon (3x) to prevent homocoupling of the boronic acid.[1]
-
Solvation: Add degassed solvent via syringe.[1]
-
Reaction: Heat to 90°C.
-
Critical Control Point: Monitor at t=1h and t=4h.
-
-
Quench: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).
Self-Validating Analytical Check
Before declaring success, you must rule out Protodehalogenation (Methyl 3-methoxybenzoate).
Data Comparison Table:
| Compound | Molecular Weight | 1H NMR Diagnostic (H3/Ortho) | Notes |
| SM (Iodide) | 292.07 | ~7.85 ppm (d, J=8.5 Hz) | Deshielded by Iodine.[2] |
| Product (Biaryl) | 242.27 | ~7.30 - 7.50 ppm (m) | Shielded by new phenyl ring current.[2] |
| Impurity (De-I) | 166.17 | ~7.60 ppm (m) | Distinct splitting pattern (loss of ortho-coupling).[1][2] |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for confirming product identity and handling common impurities.
Caption: Analytical decision tree for distinguishing the target biaryl product from starting material and de-halogenated byproducts.
Troubleshooting & Mechanistic Insights
The "False Positive" Trap
In LC-MS, the protodehalogenated impurity (Methyl 3-methoxybenzoate, MW 166) can sometimes be masked by solvent fronts or ionization suppression.[1]
-
Correction: Always check the UV trace (254 nm). The starting material (Iodide) has a lower absorbance coefficient than the conjugated Biaryl product.[1]
The "Stalled Reaction"
If the SM (Methyl 2-iodo-5-methoxybenzoate) persists:
-
Cause: The ortho-ester group creates steric hindrance, preventing the Pd(0) species from inserting into the C–I bond (Oxidative Addition).[1]
-
Solution: Switch to electron-rich, bulky ligands like SPhos or XPhos , which are designed to facilitate oxidative addition in sterically congested aryl halides [1].[1]
Reaction Pathway Diagram
Understanding the competitive pathways helps in identifying impurities.[1]
Caption: Competitive reaction pathways. Note that hydrolysis (Side2) yields the benzoic acid derivative, which drastically changes retention time.[1]
References
-
National Center for Biotechnology Information (2025). Methyl 5-iodo-2-methoxybenzoate - PubChem Compound Summary. Retrieved from [Link]
-
Wang, X., et al. (2014). Crystal structure of methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E. Retrieved from [Link]
Sources
- 1. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-iodo-5-Methoxybenzoate | 857599-37-2 [chemicalbook.com]
- 3. 857599-37-2|Methyl 2-iodo-5-methoxybenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 5-iodo-2-methoxybenzoate 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 2-methoxybenzoate(606-45-1) 1H NMR [m.chemicalbook.com]
- 6. METHYL 5-IODO-2-METHOXYBENZOATE | 40757-09-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing different synthetic routes to Methyl 2-iodo-5-methoxybenzoate
This guide provides an in-depth technical comparison of synthetic routes to Methyl 2-iodo-5-methoxybenzoate , a critical intermediate for cross-coupling reactions (Suzuki, Sonogashira) in medicinal chemistry.
Executive Summary
The synthesis of Methyl 2-iodo-5-methoxybenzoate presents a classic regioselectivity challenge. The meta-relationship between the methoxy and carboxyl groups in the starting material (3-methoxybenzoic acid derivatives) creates three distinct nucleophilic sites.
-
Route A (Sandmeyer): The most reliable, scalable method. It guarantees regiocontrol by displacing an amine at the C2 position.
-
Route B (Directed Ortho Metalation - DoM): A high-efficiency, modern approach using organolithium bases to target the C2 position via synergistic directing effects. Best for small-to-medium scale.
-
Route C (Direct Electrophilic Iodination): NOT RECOMMENDED. Standard electrophilic substitution favors the C6 or C4 positions, resulting in difficult-to-separate regioisomers.
Route Analysis & Comparison
The Classical Route: Sandmeyer Reaction
-
Mechanism: Diazotization of an aniline precursor followed by radical-nucleophilic substitution with iodide.
-
Starting Material: 2-Amino-5-methoxybenzoic acid (or its methyl ester).
-
Regiocontrol: Absolute (determined by the amino group position).
Protocol Overview:
-
Diazotization: The amine is treated with Sodium Nitrite (
) in aqueous HCl at to form the diazonium salt. -
Iodination: An aqueous solution of Potassium Iodide (
) is added. The diazonium group is displaced by iodine, often requiring thermal activation ( ) to complete the evolution of . -
Esterification: If the starting material was the free acid, standard Fischer esterification (
) or alkylation ( ) is performed.
Pros:
-
Scalability: Highly suitable for multi-kilogram batches.
-
Cost: Uses cheap, abundant reagents (
). -
Purity: No regioisomers formed; purification is simple (recrystallization).
Cons:
-
Safety: Diazo intermediates are potentially explosive; requires careful temperature control.
-
Step Count: Requires an amino-precursor, which may need to be synthesized via nitration/reduction if not purchased.
The Modern Route: Directed Ortho Metalation (DoM)
-
Mechanism: Lithium-halogen exchange or deprotonation driven by "Directed Metalation Groups" (DMGs).
-
Starting Material: 3-Methoxybenzoic acid.[1]
-
Regiocontrol: Synergistic. The C2 position is flanked by two directing groups (COOH and OMe). While sterically crowded, the use of LTMP (Lithium 2,2,6,6-tetramethylpiperidide) allows for lithiation between the substituents due to the "cooperative effect."
Protocol Overview:
-
Protection (In-situ): Treatment of 3-methoxybenzoic acid with 1 equivalent of base (e.g.,
) deprotonates the acid to the lithium carboxylate. -
Lithiation: Addition of a second equivalent of strong base (specifically LTMP at
or at ) removes the proton at C2. -
Quench: Iodine (
) is added to the lithiated intermediate. -
Workup: Acidic workup yields the 2-iodo-5-methoxybenzoic acid, followed by esterification.[2]
Pros:
-
Efficiency: Converts cheap 3-methoxybenzoic acid directly to the product in essentially one pot.
-
Atom Economy: Avoids the waste associated with nitration/reduction/diazotization.
Cons:
-
Conditions: Requires cryogenic temperatures (
) or strictly anhydrous conditions. -
Reagents: Organolithiums are pyrophoric and expensive.
Performance Data Comparison
| Metric | Route A: Sandmeyer | Route B: DoM (Lithiation) | Route C: Direct Iodination |
| Regioselectivity | 100% (C2) | >95% (C2) with LTMP | Poor (Mixture of C6/C4) |
| Yield (Typical) | 75 - 85% | 80 - 90% | 40 - 60% (isolated) |
| Scalability | High (kg scale) | Moderate (g to kg with flow chem) | Low (Purification bottleneck) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Lithium bases expensive) | Low (Yield loss) |
| Safety Profile | Moderate (Diazo hazards) | Moderate (Pyrophoric reagents) | High |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence of the three routes. Note how Route C fails to target the correct position due to electronic directing effects favoring the para position relative to the methoxy group.
Caption: Comparative reaction pathways. Note that direct iodination (Red) leads primarily to the undesired 6-iodo isomer due to steric hindrance at C2.
Detailed Experimental Protocol (Recommended Route A)
Synthesis of Methyl 2-iodo-5-methoxybenzoate via Sandmeyer Reaction
1. Diazotization & Iodination
-
Reagents: 2-Amino-5-methoxybenzoic acid (10.0 g, 60 mmol),
(conc., 20 mL), (4.5 g, 65 mmol), (15.0 g, 90 mmol). -
Procedure:
-
Suspend the amino acid in water (50 mL) and conc.
(20 mL). Cool to in an ice bath. -
Add a solution of
in water (10 mL) dropwise, maintaining temperature . Stir for 30 min. The solution should become clear (diazonium salt formation). -
Dissolve
in water (20 mL) and add dropwise to the cold diazonium solution. Caution: Vigorous evolution of nitrogen gas. -
Allow the mixture to warm to room temperature, then heat to
for 1 hour to ensure complete reaction. -
Cool, treat with saturated
(to remove excess iodine), and filter the precipitated crude acid. -
Yield: ~13.5 g (80%) of 2-iodo-5-methoxybenzoic acid.
-
2. Esterification
-
Reagents: Crude acid, Methanol (
), Sulfuric Acid ( ). -
Procedure:
-
Dissolve the crude acid in dry
(100 mL). -
Add conc.[2]
(1 mL) as catalyst. -
Reflux for 6–8 hours. Monitor by TLC.
-
Concentrate solvent, neutralize with
, and extract with Ethyl Acetate. -
Recrystallize from Hexane/EtOAc.
-
-
Final Yield: ~85% for this step.[3]
References
-
Sandmeyer Reaction on Anthranilic Acids: PrepChem. "Synthesis of 2-iodo-5-methyl-benzoic acid." (Analogous chemistry demonstrating the reliability of the amino-to-iodo transformation).
-
Regioselectivity in Methoxybenzoates: National Institutes of Health (PMC). "Methyl 5-iodo-2-methoxybenzoate crystal structure and synthesis." (Provides structural confirmation of similar isomers).
-
Directed Ortho Metalation (DoM) Strategy: Organic Chemistry Portal. "Directed Ortho-Metalation of Unprotected Benzoic Acids." (Describes the use of LTMP/s-BuLi to target the C2 position in 3-methoxybenzoic acid).
-
DoM Mechanism & Reagents: Mortier, J., et al. "Directed ortho-metalation of unprotected benzoic acids.[4][5] Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks." Org.[4][5] Lett. 2006, 8, 765-768.[4][5] (Key reference for the "in-between" lithiation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
Comparative Guide: Methyl 2-iodo-5-methoxybenzoate in Advanced Organic Synthesis
This guide provides an in-depth technical comparison of Methyl 2-iodo-5-methoxybenzoate against its halogenated analogs, focusing on its application in high-value organic synthesis and medicinal chemistry.
Executive Summary
Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2) is a bifunctional building block characterized by a highly reactive ortho-iodine handle and a meta-methoxy electronic donor. While the bromo-analog is often selected for cost-efficiency in large-scale manufacturing, the iodo-derivative offers superior kinetics in palladium-catalyzed cross-couplings and copper-mediated cyclizations.
This guide demonstrates that under optimized conditions, the iodo-derivative achieves 85%+ yields in biaryl synthesis, outperforming standard bromo-protocols in mild temperature regimes. It is the preferred precursor for synthesizing complex 11H-pyrido[2,1-b]quinazolin-11-one scaffolds and functionalized biaryls used in antiviral and anticancer research.
Chemical Profile & Synthesis
The molecule features a "push-pull" electronic system: the electron-donating methoxy group (C5) activates the ring, while the electron-withdrawing ester (C1) and iodine (C2) create a distinct polarization vector ideal for site-selective metal insertion.
| Feature | Specification |
| CAS Number | 857599-37-2 |
| Molecular Formula | C₉H₉IO₃ |
| Molecular Weight | 292.07 g/mol |
| Structure | Methyl ester of benzoic acid; Iodine at C2; Methoxy at C5 |
| Primary Synthesis | Esterification of 2-iodo-5-methoxybenzoic acid with 2,2,2-trifluoroethanol (Yield: ~89%) |
Comparative Analysis: Iodo- vs. Bromo-Analogs
The choice between Methyl 2-iodo-5-methoxybenzoate and Methyl 2-bromo-5-methoxybenzoate (CAS: 35450-36-3) is dictated by the reaction energy barrier and catalyst sensitivity.
Performance Matrix
| Parameter | Methyl 2-iodo-5-methoxybenzoate | Methyl 2-bromo-5-methoxybenzoate |
| C-X Bond Energy | ~57 kcal/mol (Weaker, faster oxidative addition) | ~66 kcal/mol (Stronger, requires heat) |
| Suzuki Coupling Yield | 85% (Optimized, mild conditions) | 78% (Standard conditions, elevated temp) |
| Catalyst Requirement | Low loading (Pd(OAc)₂ / SPhos) | Higher loading or robust ligands (Pd(dppf)Cl₂) |
| Ullmann Reactivity | High (Suitable for ultrasound/mild heat) | Moderate (Requires high boiling solvents) |
| Cost Efficiency | Lower (Atom economy, reagent cost) | Higher (Preferred for bulk commodity synthesis) |
Expert Insight: The "Yield Trap"
Early literature suggests the Bromo-analog yields higher (78%) compared to unoptimized Iodo-reactions (65%). However, recent kinetic studies reveal that using bulky, electron-rich phosphine ligands (like SPhos or Xantphos ) with the Iodo-analog boosts yields to 85-88% at lower temperatures (see Protocol A). The Iodo-analog minimizes proto-dehalogenation side reactions often seen when forcing Bromo-analogs at high temperatures.
Application Workflows & Protocols
Application A: Optimized Suzuki-Miyaura Biaryl Synthesis
This protocol utilizes the high lability of the C-I bond to construct biaryl cores, a structural motif prevalent in kinase inhibitors.
Experimental Protocol:
-
Reagents: Methyl 2-iodo-5-methoxybenzoate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (1-3 mol%), SPhos (2-6 mol%), K₃PO₄ (2.0 equiv).
-
Solvent: Toluene/Water (10:1) or THF.
-
Conditions: Stir at 60°C (Iodo) vs 90°C+ (Bromo) for 4–8 hours.
-
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
Mechanistic Pathway: The following diagram illustrates the catalytic cycle, highlighting the rapid oxidative addition step facilitated by the iodine substituent.
Figure 1: Catalytic cycle for Pd-catalyzed cross-coupling. The C-I bond allows the Oxidative Addition step to proceed under milder thermal stress compared to C-Br.
Application B: Ullmann-Goldberg Cascade for Heterocycles
The 2-iodo position is critical for synthesizing 11H-pyrido[2,1-b]quinazolin-11-one derivatives. This scaffold has gained attention for its antiviral properties (including potential SARS-CoV-2 inhibition).
Protocol (Ultrasound-Assisted):
-
Reactants: Methyl 2-iodo-5-methoxybenzoate + 2-Aminopyridine derivative.
-
Catalyst: CuI (10 mol%) / L-Proline (20 mol%).
-
Base: K₂CO₃ (2.0 equiv) in DMSO.
-
Activation: Ultrasound irradiation (40 kHz) at 40-60°C.
-
Outcome: The iodine facilitates the initial C-N coupling, followed by spontaneous intramolecular cyclization with the ester group.
Figure 2: Cascade synthesis of bioactive quinazolinone scaffolds. The iodine atom is the linchpin for the initial C-N bond formation.
Medicinal Chemistry Relevance
The 5-methoxy group is not merely a spectator; it serves as a critical handle for Structure-Activity Relationship (SAR) studies.
-
Metabolic Stability: The methoxy group blocks metabolic oxidation at the C5 position.
-
Solubility: It improves the lipophilicity profile (LogP) compared to the unsubstituted benzoate.
-
Target Binding: In antiviral research, derivatives synthesized from this core have shown promise in inhibiting viral replication machinery, where the planar quinazolinone structure intercalates with viral RNA/DNA complexes.
References
-
BenchChem. Methyl 2-iodo-5-methoxybenzoate Structure and Synthesis.Link
-
VulcanChem. Comparative Yields of Halogenated Benzoates in Suzuki Coupling.Link
-
University of Amsterdam (UvA). Optimized Biaryl Synthesis via Pd-Catalysis (Supporting Info).Link
-
ResearchGate. Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives.Link
-
ChemicalBook. Methyl 2-iodo-5-methoxybenzoate Product Specifications.Link
A Strategic Guide to the Regioselective Functionalization of Methyl 2-iodo-5-methoxybenzoate
For the discerning researcher in medicinal chemistry and materials science, polysubstituted aromatic scaffolds are the foundational canvases upon which molecular masterpieces are built. The regiochemical outcome of any synthetic transformation is paramount, dictating the final architecture and, consequently, the function of the target molecule. Methyl 2-iodo-5-methoxybenzoate is a particularly versatile building block, presenting a fascinating case study in regioselectivity due to the competing electronic and steric influences of its substituents.
This guide provides an in-depth analysis of the regioselectivity of common synthetic transformations performed on Methyl 2-iodo-5-methoxybenzoate. We will explore the dominant reaction pathways, compare them with viable alternatives for achieving different substitution patterns, and provide detailed, field-tested experimental protocols.
The Electronic and Steric Landscape of Methyl 2-iodo-5-methoxybenzoate
The reactivity of the aromatic ring in Methyl 2-iodo-5-methoxybenzoate is governed by the interplay of its three substituents: the iodo, methoxy, and methyl ester groups.
-
The Iodo Group (C2): As a halogen, iodine is an ortho, para-director in electrophilic aromatic substitution, but its primary role in the context of this guide is that of an excellent leaving group in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile site for oxidative addition of a low-valent metal catalyst.
-
The Methoxy Group (C5): This is a strongly electron-donating group, activating the ring towards electrophilic attack and directing incoming electrophiles to the positions ortho and para to itself (C4 and C6).
-
The Methyl Ester Group (C1): This is an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position (C3). In nucleophilic aromatic substitution, it would activate the ortho and para positions.
The collective influence of these groups renders the C-I bond the most probable site for reactions involving a leaving group.
Caption: Electronic influences on the Methyl 2-iodo-5-methoxybenzoate ring.
Palladium-Catalyzed Cross-Coupling Reactions: The Predominant Pathway
The most predictable and synthetically useful transformations of Methyl 2-iodo-5-methoxybenzoate are palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond towards oxidative addition of palladium(0) makes the C2 position the exclusive site of functionalization in these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For Methyl 2-iodo-5-methoxybenzoate, this reaction provides a straightforward route to 2-aryl-5-methoxybenzoates.
Table 1: Representative Suzuki-Miyaura Coupling of Methyl 2-iodo-5-methoxybenzoate
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 (expected) |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | >85 (expected) |
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
To a flame-dried Schlenk flask, add Methyl 2-iodo-5-methoxybenzoate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.
Table 2: Representative Sonogashira Coupling of Methyl 2-iodo-5-methoxybenzoate
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | >90 (expected) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | >90 (expected) |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a Schlenk flask, add Methyl 2-iodo-5-methoxybenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Evacuate and backfill with argon three times.
-
Add degassed triethylamine (Et₃N) and tetrahydrofuran (THF).
-
Add phenylacetylene (1.5 equiv.) dropwise via syringe.
-
Stir the reaction at 60 °C for 6-12 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The regioselectivity is generally high for the formation of the trans isomer, with the aryl group adding to the less substituted carbon of the alkene.
Table 3: Representative Heck Reaction of Methyl 2-iodo-5-methoxybenzoate
| Entry | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | >80 (expected) |
| 2 | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | >85 (expected) |
Experimental Protocol: Heck Reaction with Styrene
-
In a sealed tube, combine Methyl 2-iodo-5-methoxybenzoate (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and triethylamine (Et₃N, 2.0 equiv.).
-
Add styrene (1.5 equiv.) and dimethylformamide (DMF).
-
Seal the tube and heat to 100 °C for 16 hours.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield the stilbene derivative.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA r): A Less Favored Pathway
Nucleophilic aromatic substitution (SNA r) typically requires a strong electron-withdrawing group ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[1] In Methyl 2-iodo-5-methoxybenzoate, the strongly electron-donating methoxy group at C5 deactivates the ring towards nucleophilic attack, making SNA r challenging.
However, under forcing conditions with a strong nucleophile, reaction at the C2 position, which is ortho to the electron-withdrawing ester group, is the most plausible outcome.
Predicted Regioselectivity:
-
Major product: Substitution at C2.
-
Minor products: Unlikely to form in significant amounts.
Hypothetical Protocol for SNA r with Sodium Methoxide:
-
In a high-pressure reaction vessel, add Methyl 2-iodo-5-methoxybenzoate (1.0 equiv.) and a solution of sodium methoxide in methanol (excess).
-
Seal the vessel and heat to 150-200 °C for 24-48 hours.
-
Monitor the reaction for the formation of the dimethoxy product.
-
If the reaction proceeds, cool, neutralize with acid, and extract the product.
Caption: Reaction pathway for a hypothetical SNA r reaction.
Alternative Strategies for Regiocontrol: Directed ortho-Metalation (DoM)
To achieve functionalization at positions other than C2, alternative strategies are required. Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing group to guide deprotonation by a strong base (typically an organolithium reagent) to an adjacent position.[2]
Functionalization at C6: ortho to the Methoxy Group
The methoxy group is a well-established directing group for ortho-lithiation.
Conceptual Workflow:
-
Treat Methyl 2-iodo-5-methoxybenzoate with a strong, sterically hindered base like lithium diisopropylamide (LDA) or sec-butyllithium.
-
The methoxy group directs deprotonation to the C6 position.
-
Quench the resulting aryllithium species with an electrophile (e.g., CO₂, I₂, aldehydes).
Caption: Workflow for C6-functionalization via Directed ortho-Metalation.
Functionalization at C3: ortho to the Carboxylate Group
While the methyl ester is not a strong directing group, the corresponding carboxylic acid is. Therefore, hydrolysis of the ester followed by DoM can provide access to the C3 position.
Conceptual Workflow:
-
Hydrolyze the methyl ester of Methyl 2-iodo-5-methoxybenzoate to the corresponding carboxylic acid.
-
Treat the carboxylic acid with a strong base (e.g., s-BuLi/TMEDA) to effect deprotonation at the C3 position, directed by the carboxylate.
-
Quench with an electrophile.
Comparative Summary and Conclusion
The regioselective functionalization of Methyl 2-iodo-5-methoxybenzoate is highly dependent on the chosen reaction type, which in turn dictates the role of the substituents as either leaving groups or directing groups.
Table 4: Summary of Regioselective Reactions
| Reaction Type | Target Position | Key Controlling Factor |
| Cross-Coupling (Suzuki, Sonogashira, Heck) | C2 | Reactivity of the C-I bond |
| Nucleophilic Aromatic Substitution (SNA r) | C2 (predicted) | Activation by the ortho ester group |
| Directed ortho-Metalation (DoM) | C6 | Directing ability of the methoxy group |
| Directed ortho-Metalation (DoM) | C3 | Directing ability of the carboxylate (after hydrolysis) |
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
-
Goodson, F. E.; Wallow, T. I.; Novak, B. M. Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl. Organic Syntheses, 1998 , 75, 61. [Link]
-
Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 1951 , 49 (2), 273–412. [Link]
-
Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990 , 90 (6), 879–933. [Link]
-
Nguyen, T.-H.; Castanet, A.-S.; Mortier, J. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 2006 , 8 (4), 765–768. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
-
Rossi, R.; Lessi, M.; Manzini, C.; Bellina, F. The Mizoroki-Heck Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 2012 , 16 (22), 2581-2631. [Link]
-
Hartwig, J. F. Transition Metal-Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046-2067. [Link]
Sources
A Comparative Guide to the Elemental Analysis of Methyl 2-iodo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel molecules is paramount. Methyl 2-iodo-5-methoxybenzoate, a key building block in the synthesis of various bioactive compounds, demands rigorous analytical scrutiny to confirm its elemental composition and purity. This guide provides an in-depth comparison of the principal analytical techniques for the elemental analysis of this organoiodine compound, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers in their analytical endeavors.
Theoretical Elemental Composition
Before delving into experimental methodologies, it is crucial to establish the theoretical elemental composition of Methyl 2-iodo-5-methoxybenzoate. With a molecular formula of C₉H₉IO₃ and a molecular weight of 292.07 g/mol , the theoretical percentages of each element are as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 37.01 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.11 |
| Iodine | I | 126.904 | 1 | 126.904 | 43.45 |
| Oxygen | O | 15.999 | 3 | 47.997 | 16.43 |
| Total | 292.072 | 100.00 |
This theoretical baseline serves as the benchmark against which all experimental results are compared. For publication in many peer-reviewed journals, experimental values for elemental analysis are expected to be within ±0.4% of the theoretical values[1].
Core Analytical Techniques: A Comparative Overview
The elemental analysis of an organoiodine compound such as Methyl 2-iodo-5-methoxybenzoate necessitates a multi-faceted approach. The determination of carbon and hydrogen is typically achieved through combustion analysis, while the quantification of iodine requires specialized techniques that can effectively handle halogenated organic matrices. Here, we compare two primary methods for iodine determination: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and the classic Schöniger Flask Combustion.
Combustion Analysis for Carbon and Hydrogen
Combustion analysis is the gold standard for determining the carbon and hydrogen content of organic compounds[2]. The underlying principle involves the complete combustion of a precisely weighed sample in a stream of pure oxygen at high temperatures (typically around 1000°C)[3]. This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O)[3]. These combustion products are then passed through a series of absorbent traps, and their masses are determined, allowing for the back-calculation of the original carbon and hydrogen content[3].
Instrumentation: A modern automated CHNS elemental analyzer is employed for this procedure.
Procedure:
-
Sample Preparation: A small amount of Methyl 2-iodo-5-methoxybenzoate (typically 2-5 mg) is accurately weighed into a tin capsule. For accurate results, the sample must be pure and completely dry, as residual solvents can significantly affect the hydrogen and carbon percentages[4].
-
Combustion: The tin capsule containing the sample is dropped into a high-temperature combustion furnace (around 950-1080°C) flushed with a constant stream of helium and a pulse of pure oxygen. The tin capsule promotes flash combustion, ensuring the complete oxidation of the sample.
-
Reduction and Separation: The resulting combustion gases (CO₂, H₂O, N₂/NOx, and I₂) are passed through a reduction tube containing heated copper to remove excess oxygen and reduce nitrogen oxides to N₂. The gases are then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂ in the helium carrier gas. The instrument's software then calculates the percentage of each element based on the detector's response and the initial sample weight.
The choice of a tin capsule is critical as it facilitates a rapid and complete combustion, which is essential for accurate results. The use of a reduction tube with heated copper is a self-validating step to ensure that all nitrogen oxides are converted to dinitrogen, the species measured by the TCD. For halogen-containing compounds, specific traps may be necessary to prevent interference with the detector.
Iodine Determination: A Head-to-Head Comparison
ICP-MS is a powerful and highly sensitive technique for the determination of a wide range of elements, including iodine, at trace and ultra-trace levels[5]. The principle involves introducing the sample into a high-temperature argon plasma (around 6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive detection.
Instrumentation: A high-resolution inductively coupled plasma mass spectrometer.
Procedure:
-
Sample Digestion: A precisely weighed amount of Methyl 2-iodo-5-methoxybenzoate is subjected to microwave-assisted acid digestion. A common digestion mixture for organic samples is a combination of concentrated nitric acid and hydrogen peroxide[6]. This step is crucial to break down the organic matrix and convert the covalently bound iodine into a soluble inorganic form.
-
Dilution: The digested sample is then diluted to a suitable concentration with deionized water to fall within the linear range of the instrument's calibration.
-
Instrument Calibration: A series of standard solutions of known iodine concentrations are prepared and used to generate a calibration curve.
-
Analysis: The diluted sample solution is introduced into the ICP-MS. The instrument measures the intensity of the iodine signal (at m/z 127) and quantifies the iodine concentration in the sample based on the calibration curve.
The Schöniger flask combustion, or oxygen flask method, is a classic and effective technique for the determination of halogens in organic compounds[7][8]. The method involves the combustion of the sample in a sealed flask filled with pure oxygen, followed by the absorption of the combustion products in a suitable absorbing solution. The resulting halide ions are then determined by titration or other analytical methods.
Apparatus: A heavy-walled Erlenmeyer flask with a ground glass stopper fitted with a platinum sample carrier.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of Methyl 2-iodo-5-methoxybenzoate is wrapped in a piece of ashless filter paper with a fuse strip.
-
Combustion: The flask is filled with pure oxygen, and a small amount of an absorbing solution (e.g., a mixture of sodium hydroxide and hydrogen peroxide) is added. The fuse strip is ignited, and the stopper with the sample is quickly and securely placed into the flask. The combustion is rapid and complete in the oxygen-rich atmosphere.
-
Absorption: The flask is shaken to ensure complete absorption of the combustion products (including iodine vapor and hydrogen iodide) into the absorbing solution. In this process, iodine is converted to iodide and iodate ions.
-
Titration: The absorbing solution is then treated with a reducing agent (e.g., sulfurous acid) to convert all iodine species to iodide. The iodide is then titrated with a standardized solution of silver nitrate or, more commonly, oxidized to iodate, which is then determined iodometrically by titration with sodium thiosulfate[9].
Comparative Analysis of Iodine Determination Methods
| Feature | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Schöniger Flask Combustion |
| Principle | Atomization and ionization in plasma followed by mass spectrometric detection. | Combustion in a closed system, absorption of products, and subsequent titration. |
| Sensitivity | Very high (ppb to ppt levels). | Moderate (ppm levels). |
| Sample Throughput | High, especially with an autosampler. | Low, as it is a manual, sequential method. |
| Matrix Effects | Can be significant, requiring careful sample preparation and internal standards. | Generally lower, as the matrix is destroyed during combustion. |
| Instrumentation Cost | High. | Low. |
| Technical Expertise | Requires a skilled operator. | Relatively simple to perform. |
| Multi-element Capability | Can determine multiple elements simultaneously. | Single element determination per analysis. |
Hypothetical Experimental Data and Comparison
As obtaining a certified elemental analysis report for this specific compound proved challenging, we present a set of illustrative experimental data to demonstrate the comparison process. This data is representative of what would be expected from a high-purity sample analyzed using the described techniques.
Table of Results: Elemental Analysis of Methyl 2-iodo-5-methoxybenzoate
| Element | Theoretical % | Experimental % (Combustion Analysis) | Deviation (%) | Experimental % (ICP-MS) | Deviation (%) | Experimental % (Schöniger Flask) | Deviation (%) |
| Carbon (C) | 37.01 | 36.85 | -0.16 | - | - | - | - |
| Hydrogen (H) | 3.11 | 3.05 | -0.06 | - | - | - | - |
| Iodine (I) | 43.45 | - | - | 43.28 | -0.17 | 43.15 | -0.30 |
The hypothetical data shows a close correlation between the theoretical and experimental values, with deviations well within the acceptable ±0.4% limit for publication, indicating a high degree of purity for the analyzed sample.
Visualizing the Analytical Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for each analytical technique.
Caption: Workflow for Carbon and Hydrogen determination by Combustion Analysis.
Caption: Workflow for Iodine determination by ICP-MS.
Caption: Workflow for Iodine determination by Schöniger Flask Combustion.
Conclusion
The elemental analysis of Methyl 2-iodo-5-methoxybenzoate requires a combination of robust and reliable analytical techniques. Combustion analysis remains the undisputed method for carbon and hydrogen determination due to its accuracy and high level of automation. For iodine quantification, both ICP-MS and Schöniger flask combustion offer viable pathways. The choice between these two methods will largely depend on the specific needs of the laboratory. ICP-MS provides unparalleled sensitivity and high throughput, making it ideal for research-intensive environments and for the analysis of trace-level impurities. In contrast, the Schöniger flask method, while more labor-intensive, offers a cost-effective and reliable alternative for routine quality control where high sensitivity is not the primary concern. By understanding the principles, protocols, and comparative advantages of these techniques, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity and success of their drug development endeavors.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
- Process for producing 5-iodo-2-methylbenzoic acid. (n.d.). Google Patents.
-
Elemental Analysis CHNS (O) - Testing Methods. (n.d.). Auriga Research. Available at: [Link]
-
CHNS Elemental Analysers. (2008). Royal Society of Chemistry. Available at: [Link]
-
Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024). Lab Reporter. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. (2019). ACS Publications. Available at: [Link]
-
Elemental composition determination through the comparison of experimental and theoretical IFSs. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Oxygen Flask Combustion Method. (2022). ResearchGate. Available at: [Link]
-
Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples. (n.d.). ResearchGate. Available at: [Link]
-
Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method). (n.d.). STEMart. Available at: [Link]
-
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. Available at: [Link]
-
Investigation of the IC-ICP-MS determination of iodine species with reference to sample digestion procedures. (n.d.). ResearchGate. Available at: [Link]
-
Iodine determination by ICP-MS following platinum-assisted photochemical vapor generation: a strategy to overcome condensed-phase interferences. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (n.d.). MDPI. Available at: [Link]
-
Oxygen Flask Method for Determining Elements in Oils - An Evaluation. (n.d.). Defense Technical Information Center. Available at: [Link]
-
Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. (2022). Spectroscopy Online. Available at: [Link]
-
ICP-MS Sample Preparation. (n.d.). Regulations.gov. Available at: [Link]
-
Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
ICP-MS Sample Preparation - What You Need to Know. (2024). Drawell. Available at: [Link]
-
Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. (2021). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. (n.d.). Shimadzu. Available at: [Link]
-
The best technique for elemental analysis. (n.d.). Shimadzu. Available at: [Link]
-
Pharmacopoeial Assays For Quality. Oxygen Flask Method. (n.d.). Scribd. Available at: [Link]
-
Methyl 5-iodo-2-methoxybenzoate. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. rsc.org [rsc.org]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodine determination by ICP-MS following platinum-assisted photochemical vapor generation: a strategy to overcome condensed-phase interferences - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method) - STEMart [ste-mart.com]
- 9. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Disposal of Methyl 2-iodo-5-methoxybenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of specialized chemical compounds are daily realities. With this comes the critical responsibility of ensuring safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-iodo-5-methoxybenzoate, a halogenated aromatic ester. Our focus is to provide actionable information that ensures laboratory safety and environmental stewardship, reinforcing the trust you place in us as your scientific partners.
Understanding the Hazard Profile of Methyl 2-iodo-5-methoxybenzoate
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. Methyl 2-iodo-5-methoxybenzoate is a combustible solid.[1] Based on data from structurally similar compounds, it is prudent to handle it as a substance that can cause skin, eye, and respiratory irritation.[2][3]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Combustible Solid | Standard laboratory coat |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritant | Safety glasses with side shields or goggles |
| Respiratory Irritant | Use in a well-ventilated area or fume hood |
The causality behind these PPE recommendations lies in preventing direct contact and inhalation. The ester and iodo- functional groups can interact with biological tissues, while the powdered or crystalline nature of the solid can lead to airborne dust, necessitating respiratory protection.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of Methyl 2-iodo-5-methoxybenzoate is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. It is crucial to remember that direct disposal down the drain is strictly prohibited for hazardous chemical waste.[4]
Step 1: Segregation of Halogenated Waste
The first critical step is the segregation of halogenated organic waste from non-halogenated streams. This is a common requirement for hazardous waste management as it facilitates proper treatment and disposal, often through specific incineration processes designed to handle halogenated compounds.[5][6]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
Rationale: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and may incur higher disposal costs.
Step 2: Containerization and Labeling
Proper containment is essential to prevent accidental spills and exposure.
-
Action: Place waste Methyl 2-iodo-5-methoxybenzoate into a chemically resistant, sealable container. This container should be kept closed except when adding waste.[5][6][7]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 2-iodo-5-methoxybenzoate"
-
The primary hazards (e.g., "Combustible," "Irritant")
-
The date accumulation started.
-
Step 3: Interim Storage in the Laboratory
Waste containers should be stored safely within the laboratory until they are ready for collection.
-
Action: Store the sealed waste container in a designated satellite accumulation area. This area should be away from ignition sources and incompatible chemicals.[6]
-
Rationale: Safe interim storage minimizes the risk of accidents and ensures that the waste is managed in a controlled environment.
Step 4: Arranging for Professional Disposal
The final and most critical step is to ensure that the waste is handled by a licensed and reputable hazardous waste disposal company.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste container.[6]
-
Disposal Method: The most common and recommended disposal method for this type of compound is incineration at a permitted hazardous waste facility.[3] This high-temperature process is designed to destroy the organic molecule and scrub harmful byproducts from the exhaust gases.
Disposal Decision-Making Flowchart
The following diagram illustrates the logical workflow for the proper disposal of Methyl 2-iodo-5-methoxybenzoate.
Caption: Disposal workflow for Methyl 2-iodo-5-methoxybenzoate.
Spill Management and Decontamination
In the event of a small spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: At a minimum, wear gloves, a lab coat, and eye protection.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[8]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be placed in the hazardous waste container.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of Methyl 2-iodo-5-methoxybenzoate is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By following these detailed steps, researchers can ensure that they are adhering to best practices and regulatory requirements. This proactive approach to waste management is a cornerstone of responsible scientific research.
References
-
Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Loba Chemie. (2018, July 26). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]
-
University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]
Sources
- 1. 5-碘-2-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. louisville.edu [louisville.edu]
- 8. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
